2-(3-Methylphenoxy)pyridine-5-boronic acid
Description
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Properties
IUPAC Name |
[6-(3-methylphenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-14-12)13(15)16/h2-8,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBLSVZYYLJCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Methylphenoxy)pyridine-5-boronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(3-Methylphenoxy)pyridine-5-boronic acid (CAS 1793003-62-9). We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications as a key building block in the synthesis of complex organic molecules. This document is designed to provide both foundational knowledge and practical insights, grounded in the established principles of organic and medicinal chemistry.
Introduction: The Role of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] First synthesized in 1860, their utility skyrocketed with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This reaction allows for the efficient and selective formation of carbon-carbon bonds, a cornerstone of complex molecule construction.[3]
The versatility, stability, and relatively low toxicity of boronic acids have cemented their status as crucial building blocks.[1] In drug discovery, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), used in cancer therapy.[1][4] More commonly, however, aryl and heteroaryl boronic acids serve as versatile intermediates, enabling the rapid exploration of chemical space to optimize the structure-activity relationships (SAR) of potential drug candidates.[4][5]
This compound is a heteroaromatic boronic acid that combines three key structural motifs: a pyridine ring, a phenoxy ether linkage, and a methylphenyl group. This combination makes it a valuable reagent for introducing this specific substituted heteroaryl moiety into target molecules, offering a pathway to novel compounds with potential biological activity.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, we can summarize its known attributes and predict others based on the general properties of arylboronic acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1793003-62-9 | [6] |
| Molecular Formula | C₁₂H₁₂BNO₃ | Calculated |
| Molecular Weight | 229.04 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid. | Based on similar compounds.[7] |
| Melting Point | Not publicly available. | Arylboronic acids are typically solids with moderate to high melting points.[7] |
| Solubility | Expected to be soluble in organic solvents like THF, dioxane, and DMSO; sparingly soluble in water. | General property of arylboronic acids. |
| Stability | Air-stable as a solid. May be prone to decomposition in solution, particularly under heat or basic conditions. Some heterocyclic boronic acids can be unstable.[8] | MIDA boronates are an alternative for unstable boronic acids.[8] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A common and effective method for synthesizing aryl and heteroaryl boronic acids is through the reaction of an organometallic reagent (generated from a corresponding halide) with a trialkyl borate ester, followed by acidic workup.[9] A plausible synthetic route for this compound would start from 5-bromo-2-(3-methylphenoxy)pyridine.
Step-by-Step Protocol:
-
Lithiation: Dissolve 5-bromo-2-(3-methylphenoxy)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to perform a lithium-halogen exchange, generating the corresponding pyridyl lithium species.[7]
-
Borylation: While maintaining the low temperature, add a trialkyl borate, such as triisopropyl borate, to the reaction mixture.[7][9] The organolithium reagent will act as a nucleophile, attacking the electrophilic boron atom.
-
Hydrolysis: After the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final boronic acid product.[7]
-
Purification: The product can be purified through extraction and recrystallization. Adjusting the pH of the aqueous layer to around 7 can often precipitate the boronic acid.[9]
Caption: Proposed workflow for the synthesis of this compound.
Key Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction couples the pyridine moiety to an aryl, heteroaryl, or vinyl halide (or triflate), forming a new C-C bond.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are foundational in constructing molecular libraries for drug discovery.[2] The title compound, this compound, is a valuable building block for several reasons:
-
Heterocyclic Scaffold: The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
-
Aryl Ether Linkage: The phenoxy-pyridine structure is present in numerous biologically active compounds, acting as a rigid linker that can correctly orient other functional groups for optimal target binding.
-
Substitution Pattern: The meta-methyl group on the phenoxy ring provides a handle for modulating lipophilicity and exploring steric interactions within a binding pocket.
By using this reagent in Suzuki-Miyaura couplings, medicinal chemists can readily synthesize a diverse array of biaryl and hetero-biaryl compounds, which are privileged structures in many therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5]
Spectroscopic Characterization Guide
For researchers synthesizing or using this compound, the following spectroscopic features are expected:
-
¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the downfield region (typically δ 6.5-9.0 ppm). A singlet corresponding to the methyl group (CH₃) would be expected around δ 2.2-2.5 ppm. The two protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon would appear upfield (around δ 20-25 ppm). The carbon atom directly attached to the boron atom will also be in the aromatic region, but its signal may be broadened due to the quadrupolar nature of the boron nucleus.
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 230.0.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretching in the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹), and a strong B-O stretching band (around 1300-1400 cm⁻¹).
Safety and Handling
Boronic acids, while generally less toxic than many other organometallic reagents, require careful handling.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[11][12]
-
Health Hazards: Boronic acids can be irritants to the eyes, skin, and respiratory system.[13] Inhalation of dust should be avoided.[13] Some boron compounds are flagged for potential reproductive toxicity with chronic high-dose exposure.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[10][12] Storing under an inert atmosphere can prolong shelf life, especially for more sensitive boronic acids.
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a suitable container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a specialized chemical reagent with significant potential as a building block in organic synthesis and drug discovery. Its value is derived from the convergence of a heteroaromatic pyridine core, a rigid aryl ether linker, and the versatile reactivity of the boronic acid functional group. While detailed experimental data on this specific molecule remains sparse in the public domain, its properties, synthesis, and applications can be confidently inferred from the well-established chemistry of its structural class. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs.
References
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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RCI Labscan Limited. (2021). Boric Acid - SAFETY DATA SHEET. Retrieved from [Link]
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International Scientific Supplies. (2022). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]
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EON Biotech. (n.d.). This compound – (1793003-62-9). Retrieved from [Link]
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Retrieved from [Link]
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Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
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Bajusz, D., & Kéri, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Retrieved from [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. Retrieved from [Link]
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Boron Molecular. (n.d.). 2-Fluoro-3-methylpyridine-5-boronic acid. Retrieved from [Link]
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Ghosh, J., & Cooks, R. G. (2020). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science, 11(30), 7847–7851. Retrieved from [Link]
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Bajusz, D., & Kéri, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Methylphenoxy)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the molecular structure and conformational landscape of 2-(3-Methylphenoxy)pyridine-5-boronic acid, a molecule of significant interest in medicinal chemistry and materials science. By synthesizing established principles of structural chemistry with computational insights, this document offers a comprehensive understanding of the key factors governing its three-dimensional architecture and dynamic behavior.
Introduction: The Significance of Arylpyridyl Boronic Acids
Arylpyridyl boronic acids are a versatile class of organic compounds that have garnered considerable attention in the field of drug discovery and development. Their utility stems from their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The boronic acid moiety also imparts unique physicochemical properties, including the ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems. The specific molecule of interest, this compound, combines the functionalities of a pyridine ring, a phenoxy linker, and a boronic acid group, making it a valuable building block for the synthesis of complex molecular architectures with potential applications in medicinal chemistry.
Molecular Structure and Chemical Identifiers
A precise understanding of a molecule's structure is fundamental to elucidating its function and reactivity. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1402238-29-3 | Mcule |
| Molecular Formula | C₁₂H₁₂BNO₃ | Mcule |
| Molecular Weight | 229.04 g/mol | Mcule |
| SMILES | Cc1cccc(c1)Oc2ccc(cc2n)B(O)O | Mcule |
| InChI | InChI=1S/C12H12BNO3/c1-9-3-2-4-10(8-9)17-12-7-6-11(13(15)16)5-14-12/h2-8,15-16H,1H3 | Mcule |
The molecular structure comprises a pyridine ring substituted at the 2-position with a 3-methylphenoxy group and at the 5-position with a boronic acid group.
Figure 1: 2D Molecular Structure of this compound.
Conformational Analysis: A Theoretical Perspective
The overall three-dimensional shape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C(pyridine)-O(ether) bond and the C(pyridine)-B(boronic acid) bond. Due to the absence of a published crystal structure for this specific molecule, the following analysis is based on established principles of conformational analysis for diaryl ethers and arylboronic acids.
Rotation around the C(pyridine)-O(ether) Bond
The dihedral angle between the pyridine and phenyl rings is a critical determinant of the molecule's overall shape. The rotation around the C-O-C ether linkage in diaryl ethers is influenced by a delicate balance of steric and electronic factors.
-
Steric Hindrance: The presence of substituents on the aromatic rings can create steric clashes that disfavor certain conformations. In this case, the methyl group at the 3-position of the phenoxy ring and the hydrogen atom at the 3-position of the pyridine ring will experience steric repulsion, influencing the preferred torsional angle.
-
Electronic Effects: The lone pairs on the ether oxygen can interact with the π-systems of both aromatic rings. This conjugation is maximized when the rings are coplanar, but this is often counteracted by steric hindrance.
Computational studies on similar diaryl ether systems have shown that the potential energy surface for rotation around the C-O-C bond is relatively flat, with multiple local minima corresponding to different skewed (non-planar) conformations. The global minimum energy conformation is typically a "twist" or "gauche" arrangement where the two aromatic rings are not in the same plane, thus alleviating steric strain while still allowing for some degree of electronic communication.
Figure 2: Simplified energy landscape for C-O bond rotation.
Rotation around the C(pyridine)-B(boronic acid) Bond
The orientation of the boronic acid group relative to the pyridine ring is another key conformational feature. The B(OH)₂ group is generally considered to be relatively free to rotate around the C-B bond. However, certain orientations may be favored due to:
-
Intramolecular Hydrogen Bonding: The hydroxyl groups of the boronic acid can potentially form weak intramolecular hydrogen bonds with the nitrogen atom of the pyridine ring or the ether oxygen, which would stabilize a more planar conformation.
-
Crystal Packing Forces: In the solid state, intermolecular hydrogen bonding between boronic acid groups is a dominant factor in determining the crystal packing and can significantly influence the conformation of individual molecules.
In the absence of strong intramolecular interactions, the boronic acid group is expected to adopt a conformation that minimizes steric interactions with the adjacent hydrogen atom on the pyridine ring.
Experimental Workflows for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques would be employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.
Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture thereof) through slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution structure.
This technique would provide accurate bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecule's solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.
Protocol:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to confirm the molecular structure and provide information about the chemical environment of each atom.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about through-space proximity of protons, which can be used to deduce the preferred conformation in solution. For instance, the observation of an NOE between a proton on the pyridine ring and a proton on the phenoxy ring would indicate a close spatial relationship and provide insight into the dihedral angle.
Figure 3: Experimental workflow for structural analysis.
Conclusion
The molecular structure and conformational preferences of this compound are governed by a complex interplay of steric and electronic factors. While a definitive experimental structure is not yet available, theoretical considerations based on analogous systems suggest a non-planar, skewed conformation around the C-O ether linkage as the most probable low-energy state. The orientation of the boronic acid group is likely influenced by a combination of steric avoidance and potential hydrogen bonding interactions. The experimental workflows outlined in this guide provide a clear path for the definitive elucidation of this molecule's three-dimensional architecture, which is crucial for its rational application in drug design and materials science.
References
spectroscopic data (NMR, IR, MS) of 2-(3-Methylphenoxy)pyridine-5-boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methylphenoxy)pyridine-5-boronic acid
Introduction
In the landscape of modern drug discovery and materials science, heteroaromatic boronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound, with its unique combination of a pyridine core, a phenoxy linkage, and the versatile boronic acid moiety, represents a compound of significant interest for the synthesis of complex organic molecules. Its structural attributes make it a valuable precursor for creating compounds with potential applications in medicinal chemistry and functional materials.
This guide provides a comprehensive technical overview of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of this compound. As a Senior Application Scientist, my focus extends beyond the mere presentation of data; this document elucidates the causality behind experimental choices, outlines self-validating protocols, and offers insights grounded in established chemical principles. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and drug development professionals with a robust framework for its characterization.
Molecular Structure and Spectroscopic Overview
The first step in any analytical endeavor is a thorough understanding of the molecule's structure. This compound comprises three key regions: the pyridine ring, the 3-methylphenoxy (m-cresoxy) group, and the boronic acid functional group. Each of these components will produce characteristic signals in the various spectra, allowing for a cohesive and definitive structural assignment.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and even ¹¹B NMR experiments provide complementary and crucial information.
Expertise & Experience: Predicting the NMR Profile
Based on the electronic environment of each nucleus, we can predict the NMR spectra. The pyridine ring protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom. The protons of the m-cresoxy group will also be in the aromatic region but are influenced by the electron-donating ether and methyl groups. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
In ¹³C NMR, we expect to see distinct signals for all 12 carbon atoms. However, the carbon atom directly attached to the boron (C5 of the pyridine ring) is expected to show a significantly broadened signal or may even be unobservable due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar).[1][2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds, including boronic acids. Its high boiling point makes it suitable for variable temperature studies if needed. Crucially, it helps to slow down the proton exchange of the B(OH)₂ group compared to protic solvents like D₂O or CD₃OD, often allowing for their observation as a broad singlet.[3]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbon signals, especially the quaternary carbons.
-
-
Reference: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as the internal standard.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These are estimations based on analogous structures and chemical shift principles.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.40 | d | 1H | H6 (Pyridine) | Ortho to ring nitrogen and adjacent to the ether linkage. |
| ~8.10 | dd | 1H | H4 (Pyridine) | Meta to nitrogen, ortho to the boronic acid group. |
| ~7.25 | d | 1H | H3 (Pyridine) | Ortho to nitrogen, meta to the boronic acid group. |
| ~7.20 | t | 1H | H5' (Phenoxy) | Triplet coupling from two ortho protons. |
| ~7.00 | d | 1H | H6' (Phenoxy) | Influenced by ortho ether and para methyl groups. |
| ~6.95 | s | 1H | H2' (Phenoxy) | Influenced by ortho ether and meta methyl groups. |
| ~6.85 | d | 1H | H4' (Phenoxy) | Influenced by meta ether and ortho methyl groups. |
| ~8.20 | br s | 2H | B(OH )₂ | Broad signal due to exchange and quadrupolar effects. |
| ~2.30 | s | 3H | -CH ₃ | Standard methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.0 | C2 (Pyridine) | Attached to nitrogen and the ether oxygen. |
| ~155.0 | C1' (Phenoxy) | Attached to the ether oxygen. |
| ~150.0 | C6 (Pyridine) | Alpha to the ring nitrogen. |
| ~145.0 | C4 (Pyridine) | Beta to nitrogen, ortho to boronic acid. |
| ~140.0 | C3' (Phenoxy) | Attached to the methyl group. |
| ~130.0 | C5' (Phenoxy) | Standard aromatic CH. |
| Undetected or Broad | C5 (Pyridine) | Directly attached to Boron.[1] |
| ~124.0 | C6' (Phenoxy) | Aromatic CH. |
| ~120.0 | C2' (Phenoxy) | Aromatic CH. |
| ~118.0 | C4' (Phenoxy) | Aromatic CH. |
| ~115.0 | C3 (Pyridine) | Gamma to nitrogen. |
| ~21.0 | -C H₃ | Standard methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise & Experience: Interpreting the IR Spectrum
For this compound, the IR spectrum will be dominated by several key features. A very broad and prominent absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded boronic acid group. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) will contain a wealth of structural information, including C=C and C=N stretching vibrations of the aromatic rings, the characteristic C-O-C asymmetric stretch of the diaryl ether, and the B-O and B-C stretches.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Trustworthiness: This protocol is highly reproducible and requires minimal sample preparation, making it a reliable method for rapid functional group identification. The background scan ensures that atmospheric CO₂ and H₂O absorptions are subtracted from the final spectrum.
-
Predicted IR Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200-3600 | Strong, Broad | O-H Stretch | Boronic Acid (-B(OH)₂) |
| 3030-3100 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2850-2960 | Weak-Medium | C-H Stretch | Methyl (sp³ C-H) |
| 1580-1610 | Medium-Strong | C=C / C=N Stretch | Aromatic Rings |
| 1310-1380 | Strong | B-O Stretch | Boronic Acid |
| 1200-1250 | Strong | C-O-C Stretch | Diaryl Ether |
| ~1020 | Medium | B-C Stretch | Aryl-Boron Bond |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
Expertise & Experience: Navigating the Challenges of Boronic Acid MS
Boronic acids present a unique challenge in mass spectrometry. They are prone to dehydration, especially under thermal conditions (like those in a GC-MS injector) or in the gas phase, to form a cyclic trimer anhydride known as a boroxine.[5] This can complicate the spectrum, showing a peak at a much higher mass than expected for the monomer.
To mitigate this, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with liquid chromatography (LC-MS), are the methods of choice.[6] These techniques introduce the analyte into the mass spectrometer as a charged species from solution at ambient pressure, minimizing thermal degradation. High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which can be used to confirm the elemental composition with high confidence.
Caption: Dehydration of boronic acid monomer to its cyclic boroxine trimer.
Experimental Protocol: High-Resolution LC-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Causality: The acid is crucial for promoting protonation of the analyte, facilitating its detection in positive ion mode as [M+H]⁺. Acetonitrile/water is a common mobile phase for reverse-phase liquid chromatography.
-
-
Chromatography: Inject the sample onto a C18 LC column. Run a gradient elution from high aqueous content to high organic content to elute the compound and separate it from any impurities.
-
Mass Spectrometry: Analyze the column effluent using a Time-of-Flight (TOF) mass spectrometer with an ESI source operating in positive ion mode.
-
Trustworthiness: This setup provides a robust method for obtaining the molecular weight. The LC step separates the analyte from non-volatile salts or impurities that could cause ion suppression. The TOF analyzer provides high mass accuracy (typically < 5 ppm error), which is the gold standard for elemental composition confirmation.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the monoisotopic mass of the molecular ion ([M+H]⁺) and compare it to the theoretical calculated mass.
Predicted HRMS Data
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |
| C₁₂H₁₃BNO₃ | [M+H]⁺ | 242.0983 |
| C₁₂H₁₂BNO₃Na | [M+Na]⁺ | 264.0802 |
| C₂₄H₂₄B₂N₂O₆Na | [2M+Na]⁺ | 493.1723 |
| C₃₆H₃₀B₃N₃O₆ | [Boroxine+H]⁺ | 613.2493 |
Integrated Spectroscopic Profile: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods.
-
MS confirms the molecular weight and elemental formula.
-
IR confirms the presence of key functional groups (boronic acid, ether, aromatic rings).
-
NMR provides the complete carbon-hydrogen framework, showing the precise connectivity of the atoms, the number of protons on each carbon, and the isomeric arrangement of the substituents.
The predicted ¹H NMR integration (totaling 12 aromatic and methyl protons, plus the B(OH)₂ protons) must match the proton count from the HRMS formula (C₁₂H₁₂BNO₃). The functional groups identified by IR must correspond to the structural units pieced together by NMR. This cross-validation between techniques creates a self-validating system that provides an unambiguous and trustworthy structural confirmation of this compound.
References
- Raines Lab, University of Wisconsin-Madison. Boronic acid with high oxidative stability and utility in biological contexts.
- The Royal Society of Chemistry.
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Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2007). The IR spectrum of 7. ResearchGate. [Link]
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Annis, D. A., et al. (2011). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
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Reddy, P. N., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Unlocking New Frontiers in Materials Science: A Technical Guide to the Potential Applications of 2-(3-Methylphenoxy)pyridine-5-boronic Acid
For Correspondence: Senior Application Scientist Gemini Advanced Materials Division
Abstract
The relentless pursuit of novel materials with tailored functionalities is a cornerstone of modern technological advancement. Within the vast landscape of organic building blocks, 2-(3-Methylphenoxy)pyridine-5-boronic acid emerges as a molecule of significant interest, positioned at the intersection of versatile reactivity and intriguing electronic properties. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, drawing upon established principles and analogous molecular systems. While direct experimental data on this specific molecule is nascent, this document serves as a roadmap for researchers, scientists, and professionals in drug development, outlining its promise in the realms of organic electronics, advanced polymers, and chemosensors. We will delve into its synthesis, key structural features, and projected utility, supported by detailed experimental protocols and theoretical considerations.
Introduction: The Strategic Design of a Multifunctional Building Block
This compound is a strategically designed molecule that integrates three key functional components: a pyridine ring, a phenoxy ether linkage, and a boronic acid moiety. This unique combination bestows upon it a versatile chemical character, making it a compelling candidate for the synthesis of advanced materials. The pyridine core, a well-known electron-deficient heterocycle, is a staple in the construction of electronically active materials and as a ligand in coordination chemistry. The introduction of a 3-methylphenoxy group at the 2-position modulates the electronic properties of the pyridine ring through inductive and mesomeric effects, and it can also influence solubility and intermolecular packing. The boronic acid group at the 5-position is a gateway to a plethora of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2] Furthermore, the boronic acid's ability to reversibly interact with diols provides a foundation for the development of sophisticated sensors.[3][4]
This guide will illuminate the untapped potential of this compound, providing a scientific rationale for its exploration in key areas of materials science and offering detailed, actionable insights for its synthesis and application.
Synthesis and Characterization
While a definitive, published synthesis for this compound is not widely available, a plausible synthetic route can be devised based on established methodologies for the preparation of analogous aryl and heteroaryl boronic acids.[5] A common approach involves the borylation of a corresponding halo-pyridine precursor.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that this compound can be prepared from 5-bromo-2-(3-methylphenoxy)pyridine. This intermediate, in turn, can be synthesized via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 3-methylphenol. The subsequent borylation can be achieved through a lithium-halogen exchange followed by quenching with a borate ester.
Diagram: Proposed Synthesis of this compound
Caption: A plausible two-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2-(3-methylphenoxy)pyridine
-
To a stirred solution of 3-methylphenol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 80 °C and add 2,5-dibromopyridine (1.0 equivalent) portion-wise over 30 minutes.
-
Maintain the reaction at 120 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(3-methylphenoxy)pyridine.
Step 2: Synthesis of this compound
-
Dissolve 5-bromo-2-(3-methylphenoxy)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour, during which a color change may be observed, indicating the formation of the lithiated species.
-
Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the product with ethyl acetate. The boronic acid may be partitioned into the aqueous layer upon basification and then re-precipitated by acidification, aiding in purification.
-
The resulting solid can be collected by filtration, washed with cold water and a non-polar solvent (e.g., hexanes), and dried under vacuum to yield this compound.
Anticipated Physicochemical Properties
Based on its structure, the following properties can be anticipated for this compound:
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₂BNO₃ | Based on atomic composition. |
| Molecular Weight | ~229.04 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for aryl boronic acids. |
| Melting Point | 150-200 °C | The rigid aromatic structure suggests a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMSO, methanol), sparingly soluble in water. | The presence of the polar pyridine and boronic acid groups, along with the organic phenoxy moiety, dictates this solubility profile. |
| Stability | Prone to dehydration to form the corresponding boroxine trimer, especially upon heating or in the presence of dehydrating agents. Stable under inert atmosphere at low temperatures. | A common characteristic of boronic acids. |
Potential Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic and structural features of this compound make it a promising candidate for the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as a precursor to phosphorescent emitters.
Rationale for Application in OLEDs
Phosphorescent OLEDs (PhOLEDs) rely on heavy metal complexes, typically of iridium(III) or platinum(II), to facilitate efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The ligands coordinated to the metal center play a crucial role in tuning the emission color, quantum yield, and charge transport properties of the emitter.
The 2-(3-methylphenoxy)pyridine moiety can serve as a cyclometalating ligand in such complexes. The pyridine nitrogen would coordinate to the metal center, while the phenoxy ring could be designed to undergo C-H activation to form a C^N-type cyclometalated ligand. The 3-methylphenoxy group can be expected to:
-
Influence Emission Wavelength: The electron-donating nature of the phenoxy group can raise the Highest Occupied Molecular Orbital (HOMO) level of the resulting complex, potentially leading to a red-shift in the emission compared to unsubstituted phenylpyridine ligands. The methyl group provides a slight additional electron-donating effect.
-
Enhance Solubility and Film Morphology: The non-planar structure and the presence of the ether linkage can disrupt intermolecular packing, leading to improved solubility in organic solvents and promoting the formation of amorphous thin films, which is beneficial for device performance and stability.[6]
-
Steric Hindrance: The bulky phenoxy group can provide steric hindrance around the metal center, which can suppress non-radiative decay pathways and improve the photoluminescence quantum yield (PLQY).[7]
Diagram: Hypothetical Iridium(III) Complex for OLEDs
Caption: A schematic of a heteroleptic Ir(III) complex.
Proposed Experimental Workflow for Emitter Synthesis and Device Fabrication
-
Ligand Synthesis: The this compound would first be utilized in a Suzuki-Miyaura coupling reaction with a suitable aryl halide to introduce a group for cyclometalation (e.g., a 2-bromophenyl group).
-
Complex Synthesis: The resulting ligand would then be reacted with an iridium(III) precursor, such as IrCl₃·nH₂O, to form a chloride-bridged dimer. This dimer is subsequently reacted with an ancillary ligand (e.g., acetylacetone) to yield the final heteroleptic iridium(III) complex.
-
Photophysical Characterization: The synthesized complex would be characterized by UV-Vis absorption and photoluminescence spectroscopy to determine its HOMO-LUMO gap, emission wavelength, and PLQY.
-
OLED Fabrication: A multi-layer OLED device would be fabricated by vacuum deposition or solution processing, incorporating the synthesized complex as the emissive dopant in a suitable host material. A typical device architecture would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host doped with the Ir complex) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Device Characterization: The fabricated OLED would be tested for its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.
Potential Application in Advanced Polymer Synthesis
The presence of the boronic acid functionality makes this compound an ideal monomer for the synthesis of conjugated polymers via the Suzuki-Miyaura polycondensation reaction.
Rationale for Application in Polymer Chemistry
Conjugated polymers are of immense interest for their applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The properties of these polymers are highly dependent on the chemical structure of the repeating units.
By copolymerizing this compound with a suitable dihaloaromatic comonomer, a poly(arylene-ether-pyridine) could be synthesized. The incorporation of the 2-(3-methylphenoxy)pyridine unit into a polymer backbone could offer several advantages:
-
Tunable Electronic Properties: The electron-deficient pyridine ring and the electron-rich phenoxy group create a "push-pull" type electronic structure within the monomer unit, which can lead to a smaller bandgap in the resulting polymer.
-
Improved Solubility and Processability: The flexible ether linkage and the non-coplanar arrangement of the aromatic rings can enhance the solubility of the polymer in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.[8]
-
Coordination Sites for Catalysis or Sensing: The nitrogen atoms in the pyridine units of the polymer backbone can act as coordination sites for metal ions, opening up possibilities for applications in catalysis or as sensory materials.
Diagram: Suzuki-Miyaura Polycondensation
Caption: Polymerization via Suzuki-Miyaura coupling.
Proposed Experimental Protocol for Polymer Synthesis
-
To a degassed mixture of this compound (1.0 equivalent), a dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene, 1.0 equivalent), and a base (e.g., potassium carbonate, 4.0 equivalents) in a suitable solvent system (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and chloroform to remove oligomers and catalyst residues.
-
The final polymer is obtained by precipitation of the chloroform fraction into methanol.
-
The synthesized polymer would be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index, and by NMR and FT-IR spectroscopy to confirm its structure. Its thermal stability would be assessed by thermogravimetric analysis (TGA), and its optical and electrochemical properties by UV-Vis spectroscopy and cyclic voltammetry (CV).
Potential Application in Chemosensors
The boronic acid group is a well-established recognition motif for diol-containing molecules, including saccharides, through the formation of reversible covalent bonds.[9] This makes this compound a promising platform for the development of chemosensors.
Rationale for Application in Sensors
A boronic acid-based sensor typically consists of a recognition unit (the boronic acid) and a signaling unit (a fluorophore or chromophore). The binding of a diol to the boronic acid induces a change in the electronic properties of the molecule, which is translated into a measurable optical or electrochemical signal.
In the case of this compound, the pyridine ring itself can act as a signaling unit. The binding of a diol to the boronic acid will change the hybridization of the boron atom from sp² to sp³, altering the electronic communication between the boronic acid group and the pyridine ring. This can lead to changes in the fluorescence or UV-Vis absorption spectrum of the molecule.
The 3-methylphenoxy group can further modulate the sensing properties by:
-
Altering the pKa of the Boronic Acid: The electronic nature of the substituent on the aromatic ring to which the boronic acid is attached can influence its pKa, which in turn affects the pH range over which it can effectively bind to diols.[10]
-
Providing a Hydrophobic Pocket: The phenoxy group may create a microenvironment around the boronic acid that could influence the binding affinity and selectivity for different diols.
Diagram: Diol Sensing Mechanism
Caption: Reversible binding of a diol to a boronic acid sensor.
Proposed Experimental Workflow for Sensor Evaluation
-
Spectroscopic Titrations: The sensing capabilities of this compound would be evaluated by performing fluorescence and/or UV-Vis spectroscopic titrations with various diols (e.g., glucose, fructose, catechols) in a buffered aqueous solution at physiological pH.
-
Determination of Binding Constants: The changes in the spectral properties upon addition of the diol would be used to calculate the binding constant (Ka) for the sensor-analyte complex, providing a quantitative measure of the binding affinity.
-
Selectivity Studies: The sensor's response to a range of different diols and potential interfering species would be investigated to assess its selectivity.
-
pH Profile: The influence of pH on the binding affinity would be studied to determine the optimal pH range for sensing.
Conclusion and Future Outlook
This compound stands as a molecule with considerable, yet largely unexplored, potential in materials science. Its unique combination of a pyridine ring, a phenoxy ether linkage, and a boronic acid functionality provides a rich platform for the development of novel materials with tailored properties. This technical guide has outlined the rationale and proposed experimental pathways for its application in OLEDs, conjugated polymers, and chemosensors.
The insights provided herein, though based on analogies with related systems, are grounded in established chemical principles and offer a solid foundation for future research. The synthesis and characterization of this molecule, followed by a systematic investigation of its properties in the contexts described, are poised to unlock new avenues for innovation in organic electronics and sensor technology. It is our hope that this guide will inspire and facilitate the exploration of this compound, transforming its theoretical potential into tangible technological advancements.
References
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Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. PubMed. [Link]
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Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing | Request PDF. ResearchGate. [Link]
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Boronic acids for sensing and other applications - a mini-review of papers published in 2013. National Center for Biotechnology Information. [Link]
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Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
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Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing. ProQuest. [Link]
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Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Royal Society of Chemistry. [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. National Center for Biotechnology Information. [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Process for the preparation of boronic acid intermediates.
-
Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. ChemRxiv. [Link]
-
This compound – (1793003-62-9). EON Biotech. [Link]
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Synthesis and characterisation of polypyridines. University of St Andrews Research Portal. [Link]
- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
3-pyridylboronic acid. Organic Syntheses. [Link]
-
Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. ACS Omega. [Link]
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Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. Beilstein Journal of Organic Chemistry. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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Chemical synthesis and biological properties of pyridine epothilones. PubMed. [Link]
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Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Blue Light Emitting Ir(III) Compounds for OLEDs - New Insights into Ancillary Ligand Effects on the Emitting Triplet State. ACS Publications. [Link]
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An In-Depth Technical Guide to the Plausible Initial Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a scientifically robust and plausible pathway for the initial discovery and synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently inferred from well-established and fundamental organic chemistry reactions. This document reconstructs this initial synthesis with a focus on the underlying principles, experimental causality, and practical considerations for researchers in the field.
Introduction: A Valuable Heterocyclic Building Block
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. It incorporates three key structural motifs: a pyridine ring, a common scaffold in pharmaceuticals; a diaryl ether linkage, which provides a degree of conformational flexibility; and a boronic acid, a versatile functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The strategic placement of these groups makes it a valuable building block for the synthesis of complex molecules with potential biological activity.
Retrosynthetic Analysis: A Logical Deconstruction
A logical approach to the synthesis of the target molecule involves a two-step retrosynthesis. The primary disconnection is at the carbon-boron bond, suggesting a borylation of a suitable pyridine precursor. This precursor, 2-(3-methylphenoxy)-5-halopyridine, can be further disconnected at the ether linkage, leading back to a halopyridine and 3-methylphenol.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Diaryl Ether Core via Ullmann Condensation
The formation of the 2-(3-methylphenoxy)pyridine scaffold represents the initial key challenge. The Ullmann condensation, a classic copper-catalyzed reaction, is the most probable method for the initial synthesis of this diaryl ether from an aryl halide and a phenol.[1][2] This reaction, though requiring forcing conditions by modern standards, is a robust and well-documented method for creating C-O bonds.[3]
Causality Behind Experimental Choices
-
Choice of Halopyridine: A 2,5-dihalopyridine, such as 2,5-dibromopyridine, is an ideal starting material. The halogen at the 2-position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. The halogen at the 5-position remains as a handle for the subsequent borylation step.
-
Catalyst: Copper, either as copper metal, copper(I) salts (e.g., CuI), or copper(II) salts (e.g., CuO), is essential for this transformation.[2] The catalyst facilitates the coupling of the phenoxide with the aryl halide.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the 3-methylphenol, forming the nucleophilic phenoxide.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or pyridine are typically used to achieve the high temperatures necessary for the reaction to proceed.[1]
Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)-5-bromopyridine
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyridine (1.0 eq.), 3-methylphenol (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add copper(I) iodide (0.1 eq.) and a high-boiling solvent such as DMF.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-methylphenoxy)-5-bromopyridine.
Caption: Simplified mechanism of the Ullmann condensation.
Part 2: Introduction of the Boronic Acid via Lithiation-Borylation
With the 2-(3-methylphenoxy)-5-bromopyridine intermediate in hand, the next step is the introduction of the boronic acid moiety. A highly reliable and widely used method for this transformation is the lithiation-borylation sequence.[4][5] This involves a halogen-metal exchange followed by quenching the resulting organolithium species with a boron electrophile.
Causality Behind Experimental Choices
-
Lithiation Reagent: An alkyllithium reagent, typically n-butyllithium (n-BuLi), is used to perform the halogen-metal exchange with the aryl bromide at a low temperature.[5]
-
Temperature: The reaction is conducted at a very low temperature (typically -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Boron Electrophile: A trialkyl borate, such as triisopropyl borate or trimethyl borate, serves as the boron source. The organolithium attacks the electrophilic boron atom.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to afford the final boronic acid.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-(3-methylphenoxy)-5-bromopyridine (1.0 eq.) in a dry ethereal solvent (e.g., anhydrous tetrahydrofuran (THF) or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
To the resulting solution of the organolithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Adjust the pH to be slightly acidic to ensure the protonation of the boronic acid.
-
Extract the aqueous layer with an organic solvent. The product may be in either the organic or aqueous phase depending on the pH.
-
Isolate the product, which may involve crystallization or chromatography, to yield this compound.
Caption: Key steps in the lithiation-borylation sequence.
Alternative Borylation Strategies
More contemporary methods for the borylation of heterocycles have been developed, most notably transition-metal-catalyzed C-H activation/borylation. Iridium-catalyzed C-H borylation, for instance, offers a more atom-economical approach by directly converting a C-H bond to a C-B bond, potentially bypassing the need for a halogenated precursor.[6][7][8] However, for the initial synthesis, the lithiation-borylation of a halo-precursor remains a more classical and highly probable route.
Data Summary
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Expected Outcome |
| 1 | Ullmann Condensation | 2,5-Dibromopyridine, 3-Methylphenol, K₂CO₃, CuI | DMF | 120-140 °C | 2-(3-Methylphenoxy)-5-bromopyridine |
| 2 | Lithiation-Borylation | n-BuLi, Triisopropyl borate | THF | -78 °C to RT | This compound |
Conclusion
The discovery and initial synthesis of this compound can be logically deduced through the application of fundamental and robust synthetic transformations. A two-step sequence involving an Ullmann condensation to form the diaryl ether core, followed by a lithiation-borylation to install the boronic acid functionality, represents a scientifically sound and historically plausible pathway. This guide provides the foundational knowledge for researchers to understand, replicate, and potentially improve upon the synthesis of this valuable chemical building block.
References
- American Chemical Society. Iridium-catalyzed C-H borylation of substituted pyridines.
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A Theoretical and-in-Silico-Guide-to-the-Electronic-Properties-of-2-(3-Methylphenoxy)pyridine-5-boronic-Acid-for-Advanced-Drug-Discovery
Abstract
Boronic acids are a cornerstone of modern medicinal chemistry, serving not only as indispensable building blocks in synthetic reactions like the Suzuki-Miyaura coupling but also as pharmacophores in their own right.[1][2] Their unique electronic characteristics are central to their reactivity and biological activity.[1] This technical guide provides a comprehensive theoretical framework for analyzing the electronic properties of a specific, high-interest building block: 2-(3-Methylphenoxy)pyridine-5-boronic acid . While direct experimental and computational studies on this exact molecule are not extensively published, this document establishes a robust, principled approach based on state-of-the-art computational methods applied to analogous structures. We detail the application of Density Functional Theory (DFT) to elucidate key electronic descriptors, offering predictive insights into the molecule's reactivity, stability, and potential for interaction with biological targets. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques for rational drug design.
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids have emerged as a privileged class of compounds in pharmaceutical research and development.[3][4] Their utility is twofold:
-
Synthetic Versatility : As key reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, they enable the efficient construction of carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules.[2][5]
-
Pharmacological Activity : The boronic acid moiety itself is a unique functional group. It is a Lewis acid that can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6] This property has been successfully exploited in approved drugs such as the proteasome inhibitor Bortezomib.[7]
The electronic nature of the aryl group attached to the boronic acid is a critical determinant of its properties. Substituents on the aromatic ring can modulate the Lewis acidity of the boron center, influencing reaction kinetics, pKa, and binding affinities.[1][8] The molecule of interest, This compound , combines several structural features of interest: a pyridine ring (a common heterocycle in medicinal chemistry), a phenoxy linker, a methyl substituent, and the boronic acid functional group. Understanding the interplay of these features at an electronic level is crucial for predicting its behavior.
Theoretical Framework: Quantum Chemical Computation
To investigate the electronic properties of molecules like this compound, quantum chemical methods are indispensable. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical relevance.[9][10]
The Choice of DFT Functional and Basis Set
The reliability of DFT calculations hinges on the selection of an appropriate functional and basis set.
-
Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometries and electronic properties.[9][11]
-
Basis Set : A Pople-style basis set, such as 6-311+G(d,p) , offers a robust description of electron distribution. The inclusion of diffuse functions ("+") is important for describing lone pairs and anions accurately, while polarization functions ("d,p") account for the non-spherical nature of electron density in bonded atoms.
This combination, B3LYP/6-311+G(d,p), represents a high standard for obtaining meaningful results for the properties discussed below.[12]
Computational Workflow
A typical theoretical analysis follows a clear, multi-step process. This workflow ensures that all subsequent electronic property calculations are based on a physically realistic molecular structure.
Caption: Influence of electronics on the Suzuki-Miyaura reaction mechanism.
Computational studies have shown that the activation of the boronic acid by a base to form a boronate species is crucial. [13][14]The rate of transmetalation is influenced by the electron density on the aryl group being transferred. The electronic descriptors calculated through DFT can help rationalize and predict the efficiency of this molecule in such synthetic transformations. [15]
Rationalizing and Predicting Biological Activity
As a potential pharmacophore, the electronic properties of this compound are paramount.
-
Enzyme Inhibition : The Lewis acidic boron atom is the key to forming reversible covalent bonds with catalytic serine, threonine, or lysine residues in an enzyme's active site. [6]The pKa of the boronic acid, which is directly influenced by the electronic withdrawing/donating nature of the substituents, determines the equilibrium between the neutral trigonal form and the active anionic tetrahedral form at physiological pH. [1]* Receptor Binding : The ESP map and dipole moment guide our understanding of how the molecule will fit into a binding pocket. The distribution of charge determines the potential for forming stabilizing hydrogen bonds and other electrostatic interactions, which are critical for binding affinity. [6]Density functional theory has been used to characterize the binding energy of boronic acid derivatives within protein binding pockets. [11][16]
Detailed Computational Protocol
For research groups wishing to perform these studies, the following protocol outlines the necessary steps using a common quantum chemistry software package like Gaussian.
Protocol 1: DFT Calculation of Electronic Properties
-
Molecule Building : Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial, rapid molecular mechanics cleanup.
-
Geometry Optimization :
-
Set up a calculation using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Use the Opt keyword to request a geometry optimization.
-
Include SCRF=(Solvent=Water) to model the effects of an aqueous environment, which is relevant for biological systems.
-
Run the calculation.
-
-
Frequency Analysis :
-
Using the optimized geometry from the previous step, set up a new calculation with the same level of theory (B3LYP/6-311+G(d,p)) and solvent model.
-
Use the Freq keyword.
-
Run the calculation. Verify that there are no imaginary frequencies, confirming the structure is a true energy minimum. [9]4. Property Calculation :
-
Using the same optimized geometry, perform a single-point energy calculation.
-
Include Pop=NBO or Pop=MK in the route section to request NBO analysis or ESP-derived charges.
-
Ensure the output file contains the HOMO/LUMO energies and the full molecular orbital coefficients.
-
-
Analysis and Visualization :
-
Extract HOMO/LUMO energies, atomic charges, and dipole moment from the output file.
-
Use visualization software (e.g., GaussView, VMD) to generate cube files for the HOMO, LUMO, and ESP surfaces for graphical analysis.
-
Conclusion and Future Directions
The theoretical study of this compound through quantum chemical methods provides a powerful, predictive lens into its electronic structure. This in-silico approach, grounded in the robust framework of Density Functional Theory, allows researchers to anticipate the molecule's reactivity in complex synthetic routes and to rationally design its interactions within a biological target. The calculated properties—frontier molecular orbitals, electrostatic potential, and charge distribution—serve as foundational data for more advanced modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. As computational resources become more accessible, integrating these theoretical analyses early in the drug discovery pipeline is no longer just an academic exercise but a critical step in accelerating the development of novel therapeutics.
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Plescia, J., & Moitessier, N. (2020). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 11(8), 879-893. [Link]
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Václavíková, E., & Koča, J. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1263. [Link]
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Pudasaini, B., & Janesko, B. G. (2011). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 30(22), 6135–6144. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 25(15), 3647–3658. [Link]
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Thomas, A. A., & Denmark, S. E. (2021). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 143(1), 129-154. [Link]
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Khan, I., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]
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Wolińska, E. (2014). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Chemistry. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1263. [Link]
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Khan, I., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator (uPA) and their binding energy. bioRxiv. [Link]
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Ugurlu, G. (2019). Theoretical Studies of the Molecular Structure, Conformational and Nonlinear Optical Properties of (2-Benzyloxy-Pyrimidin-5-Yl) Boronic Acid. The Eurasia Proceedings of Science Technology Engineering and Mathematics, 6, 101-105. [Link]
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Engineered Science Publisher. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. ES Mater. Manuf.. [Link]
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An In-depth Technical Guide to 2-(3-Methylphenoxy)pyridine-5-boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Phenoxypyridine Boronic Acids in Medicinal Chemistry
The landscape of modern drug discovery is increasingly reliant on the development of novel molecular scaffolds that offer unique structural and functional properties. Among these, heteroaromatic boronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, the phenoxypyridine moiety has garnered significant attention as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This guide focuses on a key derivative, 2-(3-Methylphenoxy)pyridine-5-boronic acid, providing an in-depth analysis of its commercial availability, synthesis, and critical role in the advancement of therapeutic agents.
Boronic acids and their derivatives are integral to some of the most powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning reaction allows for the efficient and stereospecific formation of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3] The incorporation of a boronic acid group onto the phenoxypyridine scaffold provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4][5] The unique electronic and steric properties imparted by the 3-methylphenoxy group can influence molecular conformation, binding affinity, and metabolic stability, making this particular building block a valuable asset in the design of new drugs.
Commercial Availability and Sourcing
This compound, identified by the CAS number 1793003-62-9 , is available from a range of specialized chemical suppliers.[6][7][8] Researchers and drug development professionals can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities for larger-scale synthesis.
| Supplier | Purity | Available Quantities |
| EON Biotech[7] | Not specified | Research quantities |
| abcr GmbH[6] | 98% | Not specified |
| ChemicalBook[6] | Not specified | Inquiry-based |
| CymitQuimica[8] | Not specified | Inquiry-based |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective suppliers.
The commercial availability of this compound underscores its growing importance in the research and development sector. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity, as impurities can significantly impact the outcome of sensitive coupling reactions.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂BNO₃ | [6] |
| Molecular Weight | 229.04 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General observation for similar compounds |
| CAS Number | 1793003-62-9 | [6][7] |
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, as well as a characteristic signal for the methyl group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.[10]
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of this compound and for monitoring reaction progress. The development of a robust HPLC method is essential for quality control. Given the potential for hydrolysis of the boronic acid, careful method development is required.[11]
Synthesis of this compound: A Methodological Overview
The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, or a metal-halogen exchange followed by borylation.[12]
A plausible synthetic route to this compound is outlined below. This proposed pathway is based on well-established transformations in organoboron chemistry.
Figure 1. A proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3-Methylphenoxy)-5-bromopyridine
-
To a solution of 2-chloro-5-bromopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 3-methylphenol (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-methylphenoxy)-5-bromopyridine.
Step 2: Synthesis of this compound pinacol ester
-
In a reaction vessel, combine 2-(3-methylphenoxy)-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base such as potassium acetate (3.0 eq).
-
Add a dry, degassed solvent such as dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired pinacol ester.
Step 3: Hydrolysis to this compound
-
Dissolve the this compound pinacol ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Add an acid (e.g., HCl) or a base (e.g., NaOH) to facilitate hydrolysis.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting solid, if necessary, by recrystallization or precipitation to obtain pure this compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The 2-(phenoxypyridine) scaffold is a key component in numerous compounds with diverse biological activities. The ability to introduce a boronic acid at the 5-position of the pyridine ring opens up a vast chemical space for the synthesis of novel drug candidates through Suzuki-Miyaura cross-coupling reactions.[11][13]
Figure 2. The role of this compound in Suzuki-Miyaura coupling for drug discovery.
Causality in Experimental Choices:
-
Choice of the 3-Methylphenoxy Group: The methyl group at the meta-position of the phenoxy ring introduces a subtle steric and electronic perturbation compared to an unsubstituted phenoxy group. This modification can influence the dihedral angle between the phenoxy and pyridine rings, which in turn can affect the overall shape of the molecule and its ability to fit into a biological target's binding pocket. Furthermore, the methyl group can impact the metabolic stability of the compound by blocking potential sites of oxidation.
-
The 5-Position of the Pyridine Ring: The placement of the boronic acid at the 5-position allows for the extension of the molecule's structure in a vector that is often critical for interacting with key residues in enzyme active sites or receptor binding pockets. This strategic placement enables medicinal chemists to systematically probe the SAR of the phenoxypyridine core.
Examples of Therapeutic Areas:
While specific drug discovery projects utilizing this compound are often proprietary, the broader class of phenoxypyridine derivatives has shown promise in several therapeutic areas:
-
Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature heteroaromatic cores. The ability to synthesize diverse libraries of 2-(3-methylphenoxy)-5-aryl/heteroarylpyridines allows for the rapid identification of potent and selective kinase inhibitors.[4]
-
Neuroscience: Compounds containing the phenoxypyridine scaffold have been investigated for their activity on various central nervous system (CNS) targets.
-
Infectious Diseases: The structural motif is also present in compounds with antibacterial and antiviral properties. For instance, boronic acid derivatives have been explored as inhibitors of bacterial efflux pumps.[14]
Conclusion
This compound is a valuable and commercially accessible building block for researchers and professionals in the field of drug discovery. Its unique structural features and its utility in powerful cross-coupling reactions make it a key reagent for the synthesis of novel and diverse libraries of potential therapeutic agents. A thorough understanding of its synthesis, characterization, and strategic application is paramount for leveraging its full potential in the quest for new medicines. This guide provides a foundational resource for scientists working with this important compound, empowering them to make informed decisions in their synthetic and medicinal chemistry endeavors.
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- Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. (2015). European Journal of Medicinal Chemistry, 96, 42-53. https://doi.org/10.1016/j.ejmech.2015.02.056
- 2-Formylpyridine-5-boronic acid pinacol ester. (n.d.). Frontier Specialty Chemicals. Retrieved January 19, 2026, from https://frontierspecialtychemicals.com/product/2-formylpyridine-5-boronic-acid-pinacol-ester/
- 2-Methoxy-5-methylpyridine-3-boronic acid. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/cds022523
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An In-Depth Technical Guide to the Fundamental Reactivity of the Boronic Acid Group in 2-(3-Methylphenoxy)pyridine-5-boronic Acid
Introduction: A Molecule of Strategic Importance
2-(3-Methylphenoxy)pyridine-5-boronic acid is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring bearing a phenoxy substituent and a boronic acid group, offers a versatile platform for the synthesis of complex molecules with potential applications in drug discovery and functional materials. The boronic acid functional group is the lynchpin of this molecule's reactivity, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
This technical guide provides an in-depth exploration of the fundamental reactivity of the boronic acid group in this compound. We will delve into the key transformations this moiety undergoes, with a particular focus on the widely utilized Suzuki-Miyaura and Chan-Lam cross-coupling reactions. By understanding the electronic and steric influences of the 2-(3-methylphenoxy)pyridine scaffold, researchers can better harness the synthetic potential of this valuable building block.
Structural and Electronic Landscape
The reactivity of the boronic acid group in this compound is intricately linked to the electronic properties of the substituted pyridine ring. The pyridine nitrogen, being electron-withdrawing, imparts an electron-deficient character to the ring, which can influence the transmetalation step in cross-coupling reactions. Conversely, the phenoxy group at the 2-position, with its oxygen lone pairs, can donate electron density into the pyridine ring through resonance. The methyl group on the phenoxy ring provides a minor electron-donating inductive effect. This electronic interplay modulates the nucleophilicity of the carbon atom attached to the boron, a critical factor in its reactivity.
Furthermore, the Lewis basic nitrogen atom of the pyridine ring can potentially coordinate to the metal catalyst, which can either be a productive step in the catalytic cycle or lead to catalyst deactivation depending on the reaction conditions and ligand choice.[1]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount transformation for the formation of C-C bonds, and this compound is an excellent substrate for this reaction.[2][3] This palladium-catalyzed cross-coupling involves the reaction of the boronic acid with an organic halide or triflate.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of the transmetalation step is the activation of the boronic acid by a base.[3] The base converts the neutral boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ | These are common and effective palladium sources for Suzuki couplings.[2][5] |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is necessary to prevent the oxidation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and the ligand (if required) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Core Reactivity: The Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a complementary approach to the more traditional Buchwald-Hartwig amination.[6][7] This copper-catalyzed reaction couples the boronic acid with amines, amides, or alcohols.
Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the formation of a copper(II)-aryl species, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to form the desired product and a copper(I) species.[7][8] The copper(I) is then re-oxidized to copper(II) to complete the cycle.
Diagram: Proposed Catalytic Cycle of the Chan-Lam Coupling
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Experimental Protocol: Chan-Lam N-Arylation
The following is a general protocol for the Chan-Lam N-arylation of this compound with a primary or secondary amine.
| Parameter | Recommendation | Rationale |
| Copper Catalyst | Cu(OAc)₂ | A common and effective copper catalyst for Chan-Lam couplings.[6] |
| Base | Pyridine, Et₃N, or K₂CO₃ | A base is often required to facilitate the reaction.[6] |
| Solvent | Dichloromethane (DCM), Toluene, or Methanol | The choice of solvent can influence the reaction efficiency. |
| Atmosphere | Air or Oxygen | An oxidant, often atmospheric oxygen, is typically required for catalyst turnover.[6] |
| Temperature | Room Temperature to 80 °C | The reaction can often be performed at or near room temperature. |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the copper catalyst (10-20 mol%).
-
Add the solvent and the base (2.0 equiv.).
-
Stir the reaction mixture vigorously, open to the air or under an oxygen balloon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stability and Handling Considerations
Like many heteroaryl boronic acids, this compound can be susceptible to decomposition, primarily through protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[1] This process can be accelerated by the presence of water, acid, or base. Therefore, it is advisable to store the compound under anhydrous conditions and use it promptly after synthesis or purchase. For long-term storage, conversion to a more stable derivative, such as a pinacol boronate ester, may be beneficial.
Conclusion: A Versatile Synthon for Modern Chemistry
This compound stands as a powerful and versatile building block for the construction of complex molecular architectures. Its boronic acid group readily participates in robust and reliable cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings, enabling the facile formation of C-C and C-heteroatom bonds. A thorough understanding of its reactivity, influenced by the electronic and steric nature of the 2-(3-methylphenoxy)pyridine scaffold, is crucial for its effective utilization in synthetic endeavors. By leveraging the protocols and mechanistic insights provided in this guide, researchers can confidently employ this valuable reagent to advance their work in drug discovery, materials science, and beyond.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Elsevier. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [Link]
-
Who We Serve. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. [Link]
-
ChemRxiv. (n.d.). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Sci-Hub. (n.d.). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (2025). Chan-Lam coupling reactions: Synthesis of heterocycles. [Link]
-
ResearchGate. (2025). (PDF) Recent advances in Chan-Lam Coupling Reaction. [Link]
-
Thieme. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
National Institutes of Health. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. [Link]
-
ChemRxiv. (n.d.). Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. [Link]
-
ResearchGate. (n.d.). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
ResearchGate. (n.d.). Scheme 44 Cell-AP-Cu(II)-catalysed Chan-Lam coupling of arylboronic.... [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
National Institutes of Health. (n.d.). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Halides and Boronic Acid a. [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
EON Biotech. (2025). This compound – (1793003-62-9). [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
OSTI.gov. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. [Link]
-
National Institutes of Health. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has seen widespread application in the synthesis of biaryls, styrenes, and polyolefins, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid, a heteroaromatic building block of significant interest.
The presence of the pyridine ring introduces specific challenges, including potential catalyst inhibition by the nitrogen lone pair and an increased propensity for protodeboronation.[2][3] This guide offers a detailed, field-proven protocol, explains the rationale behind the choice of reagents and conditions, and provides troubleshooting strategies to overcome common hurdles associated with the coupling of heteroaryl boronic acids.
Mechanistic Rationale: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, 4-bromoanisole), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic moiety from the organoboron species (this compound) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Recommended Protocol: Coupling of this compound with 4-Bromoanisole
This protocol is optimized for the synthesis of 2-(3-methylphenoxy)-5-(4-methoxyphenyl)pyridine, a biaryl ether with potential applications in medicinal chemistry and materials science.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | Store in a cool, dry place. |
| 4-Bromoanisole | ≥98% | Commercial Source | Handle in a fume hood. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercial Source | Air-sensitive, store under inert gas. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Commercial Source | Air-sensitive ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source | Finely powdered for better reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Degas before use. |
| Deionized Water | Degas before use. | ||
| Ethyl Acetate | ACS Grade | Commercial Source | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and finely powdered potassium carbonate (2.5 mmol, 2.5 equiv.).
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) in 5 mL of degassed anhydrous 1,4-dioxane. Stir this mixture for 10 minutes at room temperature until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 5 mL of degassed anhydrous 1,4-dioxane and 1 mL of degassed deionized water to the reaction mixture.
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[5]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
A suggested solvent gradient for elution is a mixture of hexanes and ethyl acetate, starting with 95:5 (hexanes:ethyl acetate) and gradually increasing the polarity to 80:20.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(3-methylphenoxy)-5-(4-methoxyphenyl)pyridine as a solid.
-
Analytical Monitoring
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v).
-
Visualization: UV light (254 nm). The product should have a different Rf value than the starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.
-
Detection: UV detector and a mass spectrometer in positive ion mode to monitor the masses of starting materials and the product.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling under inert conditions. |
| Insufficiently degassed solvents. | Degas all solvents and water thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Poor quality base. | Use a freshly opened, anhydrous, and finely powdered base. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality. The use of a slight excess of the boronic acid (1.2-1.5 equivalents) can compensate for some loss.[8] Using MIDA boronates can also be a strategy for slow release of the boronic acid.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is maintained under a strict inert atmosphere. |
| Difficulty in Purification | Co-elution of product with byproducts. | Adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation.[10] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound and its derivatives: May cause skin and eye irritation.[11]
-
4-Bromoanisole: Harmful if swallowed and causes skin irritation.[12]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Harmful if swallowed, causes skin irritation, and is suspected of causing cancer.[5]
-
SPhos: May cause respiratory irritation.[2]
-
1,4-Dioxane: Flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer.
-
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive. Handle them under an inert atmosphere of nitrogen or argon.
References
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (2025). BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry.
- How to choose the best solution for column chromatography? (2019).
- SUZUKI REACTION MONITORING. (n.d.). Advion.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.).
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridines by Suzuki–Miyaura and Sonogashira cross-coupling reactions. (2017). Organic & Biomolecular Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Journal of Chemistry.
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.).
- Application Notes and Protocols for the Regioselective Functionalization of Polyhalogen
- Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. (2025). Talanta.
- Protodeboronation product : r/Chempros. (2023). Reddit.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- LC-MS Resource Guide. (n.d.). Sigma-Aldrich.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. (2025). The Journal of Organic Chemistry.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. (2025). BenchChem.
- Purification by Flash Column Chrom
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). JACS Au.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Form
- Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (n.d.). Molecules.
- Protodeboron
- Guide to achieving reliable quantit
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation is particularly vital in the fields of medicinal chemistry and materials science for the construction of complex biaryl and heteroaryl scaffolds.[2] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid with various aryl and heteroaryl halides.
The 2-(3-Methylphenoxy)pyridine moiety is a key structural motif in numerous pharmacologically active compounds and functional materials. The ability to efficiently couple this building block with diverse partners is therefore of significant interest. However, the cross-coupling of heteroaryl boronic acids, particularly those of pyridine, can present unique challenges. These substrates are often susceptible to protodeboronation, a competing side reaction that can significantly lower product yields.[3] Furthermore, the electronic and steric properties of the 2-(3-Methylphenoxy) substituent can influence the reactivity of the pyridine ring and the boronic acid moiety, necessitating careful optimization of the reaction conditions.
This guide will delve into the mechanistic rationale behind catalyst and ligand selection, provide a comprehensive overview of reaction components, and offer detailed experimental protocols for achieving successful cross-coupling of this compound.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4]
Catalyst and Ligand Selection: A Critical Choice
The choice of the palladium catalyst and the accompanying ligand is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates like this compound.
Palladium Precursors
A variety of palladium sources can be used to generate the active Pd(0) catalyst in situ. Common choices include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A versatile and relatively inexpensive precursor.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A source of Pd(0) that is often used with phosphine ligands.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A pre-formed Pd(0) complex that can sometimes be used directly without an additional ligand.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and widely used catalyst for a variety of cross-coupling reactions.[6]
The Role of Ligands
For the coupling of heteroaryl boronic acids, the use of bulky, electron-rich phosphine ligands is often essential to promote the desired reaction and suppress side reactions like protodeboronation.[3] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps. For a substrate like this compound, the following ligands are recommended for initial screening:
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly effective for coupling of heteroaryl chlorides and boronic acids.[7] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A versatile and highly active ligand for a broad range of Suzuki-Miyaura couplings.[8][9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective Buchwald ligand for challenging couplings. |
| PPh₃ | Triphenylphosphine | A classic, less sterically demanding ligand. May be effective in some cases but is generally less so for heteroaryl couplings compared to the Buchwald-type ligands. |
The Importance of Base and Solvent
The choice of base and solvent system significantly impacts the outcome of the Suzuki-Miyaura reaction.
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and nature of the base can influence the reaction rate and the extent of side reactions.
-
Potassium Phosphate (K₃PO₄): A strong base that is often highly effective for the coupling of heteroaryl boronic acids.[3]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial in challenging coupling reactions.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for a wide range of Suzuki-Miyaura couplings.
-
Sodium Carbonate (Na₂CO₃): A milder base that can be suitable for some substrates.
Solvent Systems
A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reaction components.
-
1,4-Dioxane/Water: A very common and effective solvent system for Suzuki-Miyaura reactions.
-
Toluene/Water: Another widely used solvent mixture.
-
Tetrahydrofuran (THF)/Water: Can also be an effective solvent system.
It is crucial to degas the solvent mixture prior to use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This should be considered a starting point, and optimization of the reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), the base (2.0 equiv), the palladium catalyst (2 mol%), and the ligand (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Screening of Reaction Conditions
For a new substrate, it is advisable to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions. The following table provides a starting point for such a screening process.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 110 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 80 |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and has not been deactivated by exposure to air.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed.
-
Poorly Soluble Reagents: Try a different solvent system to ensure all components are adequately dissolved.
-
-
Protodeboronation:
-
Use a Milder Base: A very strong base can sometimes promote protodeboronation.
-
Use a Boronate Ester: Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[8] These derivatives can be more resistant to protodeboronation.
-
Anhydrous Conditions: While water is often a component of the solvent system, excessive water can sometimes exacerbate protodeboronation.
-
-
Formation of Homocoupled Byproducts:
-
Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of the boronic acid.
-
Optimize Stoichiometry: Using a slight excess of the aryl halide can sometimes minimize homocoupling of the boronic acid.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex molecules. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired biaryl products can be achieved. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often crucial for overcoming the challenges associated with the coupling of pyridine boronic acids. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Burke, M. D., & Schreiber, S. L. (2004). A General Solution for the 2-Pyridyl Problem.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
- Tyagi, V., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789.
- Li, L., et al. (2014). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 136(38), 13494-13497.
-
Tobisu, M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2459-2465. [Link]
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Strategic Application of 2-(3-Methylphenoxy)pyridine-5-boronic Acid in the Synthesis of Novel Bioactive Molecules
Introduction: Unlocking New Chemical Space in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is paramount. Aryl and heteroaryl boronic acids are indispensable tools in this endeavor, serving as versatile building blocks in the construction of complex molecular frameworks. Among these, 2-(3-Methylphenoxy)pyridine-5-boronic acid emerges as a strategic reagent for accessing unique chemical spaces, particularly in the synthesis of biaryl and heteroaryl compounds. Its distinct structural features—a pyridine core, a phenoxy linkage, and a reactive boronic acid moiety—offer a trifecta of opportunities for chemists to modulate physicochemical properties and explore new structure-activity relationships (SAR).
This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and discuss its potential in the generation of diverse compound libraries for drug discovery programs.
The Rationale for Employing this compound
The strategic incorporation of the 2-(3-Methylphenoxy)pyridine-5-yl motif into a target molecule can impart several desirable characteristics. The pyridine ring is a common feature in many approved drugs, often contributing to improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. The phenoxy linker introduces a degree of conformational flexibility, which can be crucial for optimal binding to a protein's active site. Furthermore, the methyl group on the phenoxy ring can provide a handle for further derivatization or can be involved in beneficial hydrophobic interactions.
The boronic acid functional group is the cornerstone of this reagent's utility. It is a stable, generally non-toxic, and easily handled functional group that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the primary application for this compound in the synthesis of bioactive molecules. This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). The general mechanism is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocols: Synthesis of a Hypothetical Bioactive Biaryl Compound
Objective: To synthesize 5-(4-acetylphenyl)-2-(3-methylphenoxy)pyridine as a hypothetical kinase inhibitor scaffold.
Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a common and reliable palladium catalyst and ligand system.
Materials:
-
This compound
-
1-(4-bromophenyl)ethan-1-one (4-bromoacetophenone)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv), 1-(4-bromophenyl)ethan-1-one (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the flask, add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(4-acetylphenyl)-2-(3-methylphenoxy)pyridine.
Data Presentation:
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of 5-(4-acetylphenyl)-2-(3-methylphenoxy)pyridine |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found |
Troubleshooting and Mechanistic Considerations
Low Yields:
-
Cause: Inefficient catalyst activity or decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous and degassed. Consider using a different palladium precatalyst or ligand. For challenging couplings, a more active catalyst system like those based on Buchwald or Fu's ligands may be necessary.
-
-
Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. Ensure the base is of high quality and sufficiently strong.
-
Side Reactions:
-
Cause: Homocoupling of the boronic acid.
-
Solution: This can occur in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
-
-
Cause: Protodeborylation of the boronic acid.
-
Solution: This can be promoted by excess water or acidic impurities. Use anhydrous solvents and ensure the reaction conditions are basic.
-
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This compound represents a valuable and strategic building block for the synthesis of novel bioactive molecules. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of biaryl and heteroaryl scaffolds that are of high interest in drug discovery. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in their own synthetic endeavors. As the demand for new chemical entities with improved therapeutic profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25(18), 4323. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv, 2023 . [Link]
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid with Aryl Halides
Introduction: Synthesizing Privileged Heteroaryl-Aryl Scaffolds
The construction of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of modern medicinal chemistry. The resulting biaryl and heteroaryl-aryl motifs are considered "privileged structures" due to their prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Among the synthetic methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent.[3][4] Its widespread adoption stems from its operational simplicity, remarkable tolerance of diverse functional groups, and the general stability and low toxicity of its organoboron reagents.[1][5]
This guide provides a detailed examination of the reaction conditions required for the successful coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid with various aryl halides. This specific substrate presents unique challenges inherent to electron-rich, nitrogen-containing heterocycles, including potential catalyst inhibition by the pyridine nitrogen and a susceptibility to protodeboronation under certain conditions.[6][7][8] By understanding the underlying mechanistic principles and the causal relationships between reaction components, researchers can rationally design, optimize, and troubleshoot these critical transformations.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][9] A comprehensive understanding of this cycle is fundamental to rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the insertion of the active 14-electron Pd(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining step and results in a square planar Pd(II) complex.[10]
-
Transmetalation : This crucial step involves the transfer of the organic group (the 2-(3-methylphenoxy)pyridyl moiety) from the boron atom to the palladium center. This process is contingent on the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic substituent to the Pd(II) center, displacing the halide.[5][11][12]
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]
Core Directive: Selecting and Optimizing Reaction Components
The success of coupling this compound hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature. The Lewis basic pyridine nitrogen and the electron-rich nature of the system demand careful consideration.
The Palladium Catalyst System: Catalyst and Ligand Synergy
The catalyst system comprises a palladium precursor and a supporting ligand. The ligand's role is to stabilize the palladium center, modulate its reactivity, and prevent decomposition into inactive palladium black.[6]
-
Palladium Precursor : Common choices include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) sources must first be reduced in situ to the active Pd(0) species, a process often facilitated by phosphine ligands. Pre-formed Pd(0) complexes or modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are also excellent choices that offer convenience and reproducibility.[13]
-
Ligand Selection : For challenging substrates like substituted pyridines, standard ligands such as triphenylphosphine (PPh₃) may yield suboptimal results due to slow reaction rates or catalyst poisoning.[14] The use of bulky, electron-rich phosphine ligands is often essential to promote the key steps of oxidative addition and reductive elimination.[15][16]
| Ligand Class | Examples | Rationale for Use with Pyridyl Substrates |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, cost-effective ligands. May suffice for highly reactive aryl iodides but often struggle with less reactive halides or sterically hindered partners. |
| Bulky Alkylphosphines | PCy₃, P(t-Bu)₃ | Highly electron-donating, promoting oxidative addition of less reactive aryl chlorides.[15] |
| Biarylphosphines | XPhos, SPhos, RuPhos | The "gold standard" for difficult couplings. Their bulk and electronic properties create a highly active, coordinatively unsaturated catalyst that accelerates both oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the pyridine nitrogen.[4][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often showing high activity for coupling aryl chlorides.[5] |
The Base: The "On Switch" for Transmetalation
The base is not a mere spectator; it is a stoichiometric reagent that activates the boronic acid.[11][17] Its strength and solubility can profoundly impact reaction yield and profile.
| Base | Formula | Typical Conditions & Commentary |
| Potassium Carbonate | K₂CO₃ | A common, moderately strong base. Often used in aqueous/organic solvent mixtures (e.g., Dioxane/H₂O). A good starting point for aryl bromides.[18] |
| Cesium Carbonate | Cs₂CO₃ | Stronger and more soluble in organic solvents than K₂CO₃. The larger cation can have beneficial effects, often leading to higher yields, particularly in difficult couplings. |
| Potassium Phosphate | K₃PO₄ | A strong, non-nucleophilic base. It is highly effective for coupling less reactive aryl chlorides and for sterically demanding substrates. Often used in anhydrous or nearly anhydrous conditions.[19] |
| Potassium Fluoride | KF | A milder base. Can be advantageous in cases where the boronic acid is particularly sensitive to protodeboronation, as it minimizes the concentration of hydroxide ions.[5][20] |
Solvent Selection: The Reaction Environment
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.[21][22] Degassing the solvent (e.g., by sparging with nitrogen or argon, or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]
| Solvent | Properties & Use Cases |
| 1,4-Dioxane | A polar, aprotic ether. Very common for Suzuki couplings, often with 2-10% water added to help solubilize the base and boronic acid. |
| Toluene | A nonpolar solvent. Good for reactions at higher temperatures. Often used with stronger, more soluble bases like K₃PO₄. |
| Tetrahydrofuran (THF) | A polar, aprotic ether similar to dioxane, but with a lower boiling point (66 °C). Suitable for reactions at lower temperatures. |
| N,N-Dimethylformamide (DMF) | A polar, aprotic solvent with a high boiling point. Excellent solubilizing power, but can sometimes lead to side reactions at high temperatures. |
Experimental Protocols and Workflow
The following protocols provide a robust starting point for the coupling of this compound. All operations should be performed using standard inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line).[13]
Protocol 1: General Coupling with an Aryl Bromide
This protocol is optimized for a moderately reactive aryl bromide using a standard, effective catalyst system.
-
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To the flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), K₂CO₃ (1.25 mmol, 2.5 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.022 mmol, 4.4 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 4-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Adapting Conditions for Different Aryl Halides
The reactivity of the aryl halide partner follows the general trend I > Br > OTf >> Cl. Less reactive partners require more forcing conditions.
| Aryl Halide (Ar-X) | Recommended Catalyst System | Recommended Base | Typical Temp. | Commentary |
| Ar-I | Pd(OAc)₂ / PPh₃ or SPhos | K₂CO₃ | 80-90 °C | Aryl iodides are highly reactive and may couple under milder conditions with less expensive ligands. |
| Ar-Br | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ or K₃PO₄ | 90-110 °C | The "standard" case. Biarylphosphine ligands provide robust and reliable results. (See Protocol 4.1). |
| Ar-Cl | Pd₂(dba)₃ / XPhos or RuPhos | K₃PO₄ | 100-120 °C | Requires a highly active catalyst system. Stronger bases and higher temperatures are necessary to facilitate the difficult oxidative addition step. Anhydrous conditions (e.g., Toluene or Dioxane) are often preferred. |
| Ar-OTf | Pd(OAc)₂ / SPhos or XPhos | Cs₂CO₃ or K₃PO₄ | 90-110 °C | Reactivity is similar to aryl bromides. The choice of base and ligand is critical for good yields. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0). 2. Insufficiently Active System: Ligand/base combination is too weak for the specific aryl halide. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[13] 2. For Ar-Br/Cl, switch to a more active biarylphosphine ligand (XPhos, RuPhos) and a stronger base (K₃PO₄).[16] |
| Incomplete Conversion | 1. Catalyst Decomposition: Reaction run for too long at high temperature. 2. Insufficient Base: Base is consumed or not strong enough. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). 2. Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄) or increase stoichiometry to 3.0 equivalents. |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolysis of the C-B bond). This is a known issue for some heteroaromatic boronic acids.[7][19] | 1. Switch to a milder, less aqueous base system (e.g., anhydrous KF in dioxane).[5] 2. Use a boronic ester (e.g., pinacol ester) derivative of the pyridine, which can be more stable. 3. Use a higher catalyst loading and/or more active ligand to ensure the rate of coupling outcompetes the rate of decomposition.[19] |
| Formation of Homocoupled Byproducts | 1. Oxygen exposure can promote homocoupling of the boronic acid. 2. Side reactions at high temperatures. | 1. Improve inert atmosphere technique. 2. Attempt the reaction at a lower temperature for a longer period. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of valuable heteroaryl-aryl structures. Success is predicated on a rational approach to reaction design, recognizing the specific challenges posed by the pyridine substrate. By carefully selecting a highly active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand, and pairing it with an appropriate base and solvent, researchers can achieve high yields and overcome common pitfalls such as catalyst inhibition and protodeboronation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this pivotal transformation in research and development settings.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Potter, K. J., & Miller, S. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8493-8498. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: Mechanism and Catalysis. Angewandte Chemie International Edition, 43(36), 4704-4734. (Note: While for Heck, the principles on base interaction are relevant). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4575-4578. [Link]
-
Thompson, A. E., Hughes, G., & Fallis, A. G. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3280-3283. [Link]
-
ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Iqbal, N., Ahmad, I., Ali, S., & Khan, A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-174. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Scrivanti, A., Beghetto, V., & Bertoldini, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 9(12), 1054-1101. [Link]
-
Willis Group, University of Oxford. (n.d.). Research. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Delaney, C. P., Kassel, D. B., & Denmark, S. E. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(17), 6826-6830. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(46), 11509-11510. [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Angewandte Chemie International Edition, 54(35), 10307-10310. [Link]
-
ResearchGate. (2019). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. (2019). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
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use of 2-(3-Methylphenoxy)pyridine-5-boronic acid in the synthesis of kinase inhibitors
Application Note & Protocol
Topic: Strategic Application of 2-(3-Methylphenoxy)pyridine-5-boronic Acid in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a detailed examination of this compound as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore the underlying medicinal chemistry rationale for its use, focusing on the critical role of its structural motifs in binding to the ATP pocket of kinases. The core of this document is a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, offering researchers a reliable method for incorporating this valuable fragment into their drug candidates.
Medicinal Chemistry Rationale: The Value of the 2-(3-Methylphenoxy)pyridine Moiety
The efficacy of a kinase inhibitor is fundamentally linked to its ability to interact with specific residues within the ATP-binding site. The 2-(3-Methylphenoxy)pyridine scaffold is a "privileged" fragment in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets.[2] Its utility in kinase inhibitor design stems from a combination of key structural features.
-
Pyridine as a Hinge-Binding Moiety: The pyridine nitrogen atom acts as a crucial hydrogen bond acceptor.[3] This allows it to form one or more hydrogen bonds with the backbone amide groups of the "hinge region," a flexible segment connecting the N- and C-lobes of the kinase domain. This interaction is a primary anchoring point for a vast number of ATP-competitive inhibitors.[4][5]
-
Aromatic System for π-Interactions: Kinase inhibitors are often "flat" molecules with a high count of aromatic rings.[1] The coupled biaryl system formed using this boronic acid facilitates favorable π-π stacking and CH-π interactions with hydrophobic residues in the ATP pocket, contributing significantly to binding affinity.[1]
-
Ether Linkage for Optimal Geometry: The phenoxy-pyridine ether linkage provides a degree of conformational flexibility. This allows the molecule to adopt an optimal low-energy conformation to maximize its interactions with the target kinase, effectively bridging the hinge region and deeper hydrophobic pockets.
-
Methyl Group for Selectivity and Potency: The meta-methyl group on the phenoxy ring can enhance binding affinity by engaging with small hydrophobic sub-pockets within the active site. This substitution can also be a critical determinant of selectivity, helping the inhibitor to discriminate between closely related kinases.
The combination of these features makes this compound an exemplary reagent for constructing inhibitors that target a wide range of kinases, including but not limited to PI3K, Met, and ALK5.[5][6][7]
Core Synthetic Application: The Suzuki-Miyaura Coupling
The primary method for incorporating this compound into a target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds.[8] It involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[9]
General Reaction Scheme
The diagram below illustrates the general transformation where a heterocyclic halide (a common core for kinase inhibitors) is coupled with this compound.
Caption: General scheme of Suzuki-Miyaura coupling.
The Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic core, forming a Pd(II) complex.[10]
-
Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers the pyridine-containing organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic heteroaryl bromide.
Materials and Reagents
| Reagent | CAS No. | Supplier Example | Notes |
| This compound | 1315330-79-1 | Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| Heteroaryl Bromide (e.g., 4-bromo-7-azaindole) | Varies | Combi-Blocks | Substrate of interest. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Sigma-Aldrich | A reliable catalyst for many Suzuki couplings.[10] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | Sigma-Aldrich | Anhydrous, sparged with N₂ or Ar before use. |
| Deionized Water | 7732-18-5 | - | Degassed by sparging with N₂ or Ar. |
| Nitrogen (N₂) or Argon (Ar) gas | - | - | High purity, for maintaining an inert atmosphere. |
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the process.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity nitrogen or argon gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The 4:1 dioxane/water ratio is a common starting point.[10]
-
Degassing: Sparge the resulting suspension with a gentle stream of inert gas via a long needle for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: To the stirring mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%) under a positive flow of inert gas. The mixture will typically darken in color.
-
Reaction: Immerse the flask in a preheated oil bath at 85-95 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-16 hours. Look for the consumption of the limiting reagent (the heteroaryl bromide).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired product.
Expected Results and Troubleshooting
| Parameter | Expected Outcome / Troubleshooting Tip |
| Yield | 60-90%. Low Yield? Ensure reagents are pure and dry, the system is completely free of oxygen, and the catalyst is active. Consider a different ligand, base, or solvent system. |
| Purity | >95% after chromatography. Impure Product? Optimize chromatography conditions. Common impurities include homocoupled boronic acid (Ar-Ar) or unreacted starting material. |
| Reaction Time | 4-16 hours. Stalled Reaction? The catalyst may have decomposed. Try adding a fresh portion of catalyst. Alternatively, the halide may be unreactive; a more active catalyst system (e.g., using a more electron-rich phosphine ligand) or higher temperatures may be required.[11] |
| Side Reactions | Protodeboronation (loss of the boronic acid group). Solution: Use rigorously anhydrous solvents and ensure the base is added correctly. This side reaction is a known challenge with electron-deficient heteroaryl boron derivatives.[11] |
Safety and Handling
Proper laboratory safety practices are mandatory when performing this protocol.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Chemical Handling:
-
Boronic Acids: Can be irritating to the eyes, skin, and respiratory system.[13] Handle in a well-ventilated fume hood and avoid creating dust.[13]
-
Palladium Catalysts: Handle with care. Many palladium compounds are toxic.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional and local environmental regulations.[13][14]
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its inherent structural features are ideally suited for creating potent and selective interactions within the kinase ATP-binding site. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and adaptable method for its incorporation into diverse heterocyclic scaffolds. By understanding the medicinal chemistry rationale and mastering the synthetic protocol, researchers in drug development can effectively leverage this reagent to accelerate the discovery of novel therapeutics.
References
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Methoxypyridine-3-boronic acid.
- Astex Therapeutics Ltd. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet: (2-Formylphenyl)boronic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Methylpyridine-5-boronic acid.
- Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC, NIH.
- Purdue University. (n.d.). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Wang, T., et al. (2021). Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. PubMed.
- Organic Syntheses Procedure. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.
- Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. YouTube.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Chiesi Farmaceutici S.p.A. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
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Orthogonal Protecting Group Strategies for 2-(3-Methylphenoxy)pyridine-5-boronic acid: A Guide for Advanced Synthesis
An Application Note and Protocol Guide
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of orthogonal protecting group strategies for the versatile building block, 2-(3-Methylphenoxy)pyridine-5-boronic acid. The inherent reactivity of both the boronic acid and the pyridine nitrogen necessitates a robust and selective protection scheme to enable complex, multi-step syntheses. This note focuses on the synergistic use of the N-methyliminodiacetic acid (MIDA) boronate ester for the boronic acid moiety and the tert-butoxycarbonyl (Boc) group for the pyridine nitrogen. We present the scientific rationale for this orthogonal pairing, detailed experimental protocols for protection and deprotection, and illustrate synthetic workflows where selective manipulation is paramount.
Introduction: The Synthetic Challenge
This compound is a valuable bifunctional building block in medicinal chemistry and materials science, combining a pyridine core, a phenoxy ether linkage, and a boronic acid handle for cross-coupling reactions. However, realizing its full synthetic potential is often hampered by the chemoselectivity challenges posed by its constituent functional groups.
-
The Boronic Acid Moiety: While essential for Suzuki-Miyaura coupling, boronic acids are susceptible to undesired reactions, including trimerization to form boroxines and instability under certain acidic or oxidative conditions.[1][2] This can complicate purification and quantification.
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity and nucleophilicity, which can interfere with metal-catalyzed reactions, or react with electrophiles intended for other sites in the molecule.
A successful synthetic strategy requires masking these reactive sites temporarily. An orthogonal protecting group strategy , wherein one group can be removed under conditions that leave the other intact, offers the highest degree of synthetic flexibility.[3][4] This guide details a highly effective orthogonal approach utilizing a base-labile MIDA boronate and an acid-labile Boc carbamate.
Protecting the Boronic Acid with N-Methyliminodiacetic Acid (MIDA)
The protection of boronic acids as their N-methyliminodiacetic acid (MIDA) boronate esters has become a transformative strategy in organic synthesis.[5][6] Unlike many boronic acids, MIDA boronates are typically air-stable, free-flowing crystalline solids that are fully compatible with silica gel chromatography.[2][7][8]
Causality Behind the Choice of MIDA: The MIDA ligand forms a dative bond from its nitrogen atom to the empty p-orbital of the boron center. This rehybridizes the boron from sp² to a more stable, tetracoordinate sp³ state.[9] This structural change dramatically reduces the Lewis acidity and reactivity of the boron, rendering it inert to a wide range of reaction conditions, including Suzuki-Miyaura coupling conditions, until it is intentionally "unmasked".[5][9]
Protocol 2.1: Formation of 2-(3-Methylphenoxy)pyridine-5-MIDA boronate
This protocol employs a dehydrative condensation to form the MIDA ester.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA) (1.1 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound (1.0 eq).
-
Add N-methyliminodiacetic acid (1.1 eq).
-
Add a solvent mixture of toluene and DMSO (typically 10:1 v/v) to create a slurry. The DMSO is crucial for partially dissolving the MIDA ligand.[10]
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by silica gel column chromatography, leveraging its enhanced stability compared to the free boronic acid.[7]
Protocol 2.2: Deprotection of MIDA Boronate
The cleavage of the MIDA group is achieved under exceptionally mild aqueous basic conditions, regenerating the reactive boronic acid.[2][9]
Materials:
-
2-(3-Methylphenoxy)pyridine-5-MIDA boronate
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve the MIDA boronate (1.0 eq) in THF in a round-bottom flask.
-
Add an equal volume of 1 M aqueous NaOH solution at room temperature.
-
Stir the biphasic mixture vigorously for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully acidify the aqueous layer to a pH of ~7 using 1 M HCl.
-
Extract the product with several portions of ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.
Caption: MIDA Protection/Deprotection Cycle.
Protecting the Pyridine Nitrogen with tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection chemistry, valued for its ease of installation and, critically for our strategy, its clean removal under acidic conditions.[11] Protecting the pyridine nitrogen as its N-Boc derivative effectively masks its basicity and nucleophilicity.[12]
Causality Behind the Choice of Boc: The Boc group is stable to the mild basic conditions required for MIDA boronate deprotection, as well as to a wide array of nucleophilic and reductive conditions. Its lability under acidic conditions, which proceed via the formation of a stable tert-butyl cation, provides a distinct and non-interfering chemical pathway for its removal relative to the MIDA group.[13][14]
Protocol 3.1: N-Boc Protection of the Pyridine Ring
While many amines are readily protected, the lower nucleophilicity of pyridines can sometimes require forcing conditions or specific catalysts.[15]
Materials:
-
2-(3-Methylphenoxy)pyridine-5-MIDA boronate (or free boronic acid)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents)
-
Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolve the pyridine starting material (1.0 eq) in anhydrous acetonitrile or DCM in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DMAP (0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Stir the reaction at room temperature. The reaction can be slow; gentle heating (e.g., to 40 °C) may be required.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with the reaction solvent.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-Boc protected compound by silica gel chromatography.
Protocol 3.2: N-Boc Deprotection
The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).
Materials:
-
N-Boc protected pyridine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4 M HCl in Dioxane (2-3 eq) dropwise.
-
Remove the ice bath and stir at room temperature for 1-3 hours, monitoring for the consumption of starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyridine (often as a salt, which can be neutralized in a subsequent step if necessary).
Caption: Boc Protection/Deprotection Cycle.
The MIDA/Boc Orthogonal Workflow in Action
The true power of this strategy lies in the ability to selectively unmask one functional group for a specific reaction while the other remains inert. The doubly-protected intermediate, N-Boc-2-(3-Methylphenoxy)pyridine-5-MIDA boronate , is the central hub for divergent synthetic routes.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| MIDA Boronate | MIDA, Toluene/DMSO, Reflux | 1M NaOH or NaHCO₃ (aq), THF, RT | Stable to acid, chromatography, mild oxidation/reduction |
| Boc Carbamate | (Boc)₂O, DMAP, ACN/DCM, RT-40°C | TFA/DCM or 4M HCl in Dioxane | Stable to base, nucleophiles, hydrogenation |
Synthetic Scenario A: Suzuki-Miyaura Coupling as the First Key Step
This pathway is ideal when the primary goal is to first form a new carbon-carbon bond at the 5-position of the pyridine ring.
Caption: Workflow for Suzuki Coupling First.
Synthetic Scenario B: Pyridine Functionalization as the First Key Step
This pathway is chosen when modification of the pyridine ring itself (e.g., through metallation and reaction with an electrophile, if the Boc group directs this) is the initial objective.
Caption: Workflow for Pyridine Modification First.
Conclusion
The strategic implementation of MIDA boronate and N-Boc protecting groups provides a robust and highly flexible orthogonal system for the synthesis of complex molecules derived from this compound. The distinct, non-interfering deprotection conditions—mild base for MIDA and acid for Boc—grant the synthetic chemist precise control over the reaction sequence. This approach minimizes side reactions, simplifies purification, and ultimately expands the synthetic utility of this valuable building block, facilitating the efficient construction of novel chemical entities for drug discovery and materials science.
References
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Burke, M. D., et al. (2012). MIDA Anhydride: A Practical Reagent for the Direct Conversion of Boronic Acids into MIDA Boronates. Organic Syntheses, 89, 234. [Link]
-
Sharma, S., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Lee, S., et al. (2022). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. Organic Letters. [Link]
-
Churches, Q. I., & Hutton, C. A. (2017). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids (pp. 45-77). ACS Publications. [Link]
-
Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [Link]
-
Taylor, M. S., et al. (2006). Boronic esters as protective groups in carbohydrate chemistry. Organic & Biomolecular Chemistry. [Link]
-
Bio-Synthesis Inc. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Bio-Synthesis Blog. [Link]
-
Fiveable. Orthogonal Protection Definition. Fiveable Organic Chemistry Key Term. [Link]
-
Zajac, M. A. (2008). An application of borane as a protecting group for pyridine. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific Technical Articles. [Link]
-
J&K Scientific LLC. (2023). BOC Protection and Deprotection. J&K Scientific. [Link]
- Google Patents. (2015). US9085590B2 - Protecting groups for boronic acids.
-
Youssif, Sh. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Baran, P. S., et al. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]
-
ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. ResearchGate Forum. [Link]
-
Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Company Blog. [Link]
-
Tam, J. P., et al. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]
-
Sharpless, K. B., et al. (1997). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
-
Wenschuh, H., et al. (2004). Dual protection of amino functions involving Boc. Tetrahedron. [Link]
-
Cosford, N. D. P., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. ResearchGate. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic Acid
Introduction: The Significance of 2-(3-Methylphenoxy)pyridine-5-boronic Acid in Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its structural motif, featuring a substituted phenoxy-pyridine core coupled with a versatile boronic acid functional group, is prevalent in a range of biologically active compounds. Boronic acids are crucial intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2] The ability to readily engage in such transformations makes this compound a valuable reagent for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3] This document provides a comprehensive guide to the large-scale synthesis of this important compound, focusing on a robust and scalable two-step process.
Strategic Approach to Synthesis
The large-scale synthesis of this compound is best approached through a two-step sequence, prioritizing cost-effectiveness, scalability, and high yield. The chosen strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the ether linkage by reacting a suitable dihalopyridine precursor with 3-methylphenol.
-
Halogen-Metal Exchange and Borylation: Conversion of the remaining halogen on the pyridine ring to the desired boronic acid functionality. This method is widely regarded as the most reliable and cost-effective for large-scale production of pyridinylboronic acids.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 2-(3-Methylphenoxy)-5-bromopyridine (Intermediate)
This step involves a nucleophilic aromatic substitution reaction where the sodium salt of 3-methylphenol displaces the chloride at the 2-position of 2-chloro-5-bromopyridine. The greater reactivity of the 2-chloro position over the 5-bromo position towards nucleophilic attack is a key selectivity factor.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloro-5-bromopyridine | 192.45 | 1.00 kg | 5.20 | 1.00 |
| 3-Methylphenol | 108.14 | 0.62 kg | 5.72 | 1.10 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 0.23 kg | 5.72 | 1.10 |
| N,N-Dimethylformamide (DMF) | - | 5.0 L | - | - |
| Toluene | - | 2.0 L | - | - |
| Deionized Water | - | 10.0 L | - | - |
| Brine | - | 2.0 L | - | - |
| Anhydrous Magnesium Sulfate | - | 0.5 kg | - | - |
Protocol:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel is assembled and dried thoroughly. The reactor is purged with nitrogen.
-
Formation of Sodium Phenoxide: To the reactor, add 3-methylphenol (0.62 kg, 5.72 mol) and anhydrous N,N-dimethylformamide (DMF, 5.0 L). Begin stirring and cool the mixture to 0 °C using a circulating chiller.
-
Carefully add sodium hydride (0.23 kg of 60% dispersion, 5.72 mol) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The addition will result in hydrogen gas evolution, which should be safely vented.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Aromatic Substitution: In a separate vessel, dissolve 2-chloro-5-bromopyridine (1.00 kg, 5.20 mol) in toluene (2.0 L).
-
Add the solution of 2-chloro-5-bromopyridine to the reactor containing the sodium phenoxide dropwise over 1 hour, maintaining the internal temperature at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding deionized water (10.0 L) while maintaining the temperature below 30 °C.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene (2 x 1.0 L).
-
Combine the organic layers and wash with brine (2.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate (0.5 kg), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(3-methylphenoxy)-5-bromopyridine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.
PART 2: Large-Scale Synthesis of this compound
This final step utilizes a halogen-metal exchange followed by borylation, a robust method for the synthesis of pyridine boronic acids.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-(3-Methylphenoxy)-5-bromopyridine | 264.12 | 1.00 kg | 3.79 | 1.00 |
| Anhydrous Tetrahydrofuran (THF) | - | 8.0 L | - | - |
| n-Butyllithium (2.5 M in hexanes) | - | 1.67 L | 4.17 | 1.10 |
| Triisopropyl Borate | 188.08 | 0.86 L | 4.17 | 1.10 |
| Hydrochloric Acid (2 M) | - | As needed | - | - |
| Ethyl Acetate | - | 10.0 L | - | - |
| Hexanes | - | 5.0 L | - | - |
| Deionized Water | - | 10.0 L | - | - |
| Anhydrous Sodium Sulfate | - | 0.5 kg | - | - |
Protocol:
-
Reactor Setup: A 20 L jacketed glass reactor is set up as described in Part 1. Ensure the system is completely moisture-free.
-
Initial Charge: Charge the reactor with 2-(3-methylphenoxy)-5-bromopyridine (1.00 kg, 3.79 mol) and anhydrous tetrahydrofuran (THF, 8.0 L).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.67 L of 2.5 M solution in hexanes, 4.17 mol) dropwise via a dropping funnel, maintaining the internal temperature below -70 °C. The addition should take approximately 2 hours.
-
Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Borylation: Add triisopropyl borate (0.86 L, 4.17 mol) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by adding deionized water (5.0 L).
-
Adjust the pH of the aqueous layer to approximately 2-3 with 2 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 3.0 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate (0.5 kg).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as acetonitrile or an ethyl acetate/hexanes mixture.[4][5] Alternatively, purification can be achieved by forming a diethanolamine adduct, which is often crystalline and can be easily isolated and then hydrolyzed back to the boronic acid.[6]
Figure 2: Detailed workflow for the two-step synthesis.
Safety and Handling Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously in air. Handle under an inert atmosphere using appropriate syringe and cannula techniques.
-
Triisopropyl Borate: A flammable liquid and irritant.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[7][8][9] An emergency shower and eyewash station should be readily accessible.[8]
Characterization and Quality Control
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point: As a preliminary indicator of purity.
Conclusion
The described two-step synthetic route provides a robust and scalable method for the large-scale production of this compound. By leveraging a selective nucleophilic aromatic substitution followed by a well-established halogen-metal exchange and borylation protocol, this approach offers high yields and a cost-effective pathway to this valuable building block for the pharmaceutical and agrochemical industries. Careful attention to reaction conditions and safety protocols is paramount for successful and safe execution on a large scale.
References
- ChemicalBook. 2-CHLOROPYRIMIDINE-5-BORONIC ACID synthesis.
- Hoerrner, S., Cai, D., & Larsen, R. D. (2002). 3-pyridylboronic acid. Organic Syntheses, 79, 1.
- Li, W., & Wang, X. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2012(1), 64-95.
- Langer, P., & Herzberg, D. (2003). Process for the preparation of pyridine-2-boronic acid esters.
- Vilková, M., & Imrich, J. (2020).
- Chem-Impex. 2-Chloropyridine-5-boronic acid.
- Matondo, H., Baboulène, M., & Balavoine, G. (2003). A convenient synthesis of 2-pyridylboronic acid.
- ChemicalBook. 2-Chloropyridine-5-boronic acid synthesis.
- ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Sigma-Aldrich.
- ChemScene.
- Fisher Scientific.
- ChemicalBook. This compound.
- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- Dick, G. R., Woerly, E. M., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4376-4379.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Matrix Scientific. 2-Chloropyridine-5-boronic acid.
- Wikipedia. Suzuki reaction.
- ChemicalBook. Pyridine-4-boronic acid synthesis.
- ResearchGate.
- Reddit.
- Sigma-Aldrich. 2-Methoxy-5-methylpyridine-3-boronic acid.
- MedchemExpress.com. 2-Chloropyridine-5-boronic acid | Biochemical Reagent.
- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
- Frontier Specialty Chemicals. Boronic Acids | High Purity, Global Shipping.
Sources
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Protocol for the Purification of 2-(3-Methylphenoxy)pyridine-5-boronic acid by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Methylphenoxy)pyridine-5-boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures. The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and impurities in the final active pharmaceutical ingredient (API), compromising both efficacy and safety. This application note provides a detailed, first-principles-based protocol for the purification of this compound using recrystallization, a robust and scalable technique. We will explore the rationale behind solvent selection, provide a step-by-step methodology, and discuss critical quality control and troubleshooting measures.
Introduction: The Imperative for Purity
Heterocyclic boronic acids, such as this compound, are indispensable reagents in drug discovery. Their utility in forming carbon-carbon bonds with high efficiency and functional group tolerance is well-established. However, the synthesis of these molecules can introduce a variety of impurities, including unreacted starting materials, homocoupled byproducts, and inorganic salts.
A unique challenge for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. While boroxines are often in equilibrium with the parent boronic acid and can be competent in cross-coupling reactions, their presence complicates stoichiometric calculations and can affect reaction kinetics. Recrystallization is a powerful purification method that exploits differences in solubility between the target compound and its impurities, allowing for the isolation of high-purity crystalline material.
Foundational Principles of Recrystallization
Recrystallization is a physical purification process based on differential solubility. The ideal solvent system for recrystallization will exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).
-
Chemical inertness towards the compound.
-
Volatility for easy removal from the purified crystals.
Finding a single solvent with these ideal properties is not always possible. In such cases, a binary (or even ternary) solvent system is employed. This typically involves a "solvent" in which the compound is soluble and a "co-solvent" or "anti-solvent" in which it is poorly soluble.
The Boronic Acid-Boroxine Equilibrium
A critical consideration is the equilibrium between the boronic acid and its boroxine form. This is a dehydration reaction that can be influenced by heat and the presence of water.
Caption: Equilibrium between boronic acid and its boroxine.
The recrystallization process itself can purify the boronic acid from other contaminants, and the controlled introduction of a protic co-solvent (like water or an alcohol) during the workup can help hydrolyze the boroxine back to the desired monomeric acid form.
Experimental Protocol
This protocol is divided into three stages: solvent system screening, the main recrystallization procedure, and purity validation.
Part A: Systematic Solvent Screening
A rational approach to identifying a suitable solvent system is crucial for success. Given the molecular structure of this compound—possessing both aromatic, ether, and polar boronic acid functionalities—a mixed solvent system is likely to be optimal.
Procedure:
-
Place approximately 20-30 mg of the crude boronic acid into several test tubes.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition, to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath or on a heating block.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath, to observe for crystal formation.
-
Record all observations in a table.
Table 1: Solvent Screening Data (Example)
| Solvent | Solubility at 25°C | Solubility at 80°C (or reflux) | Observations on Cooling | Suitability |
| Water | Sparingly soluble | Soluble | Fine needles precipitate | Potential single solvent |
| Isopropanol | Soluble | Very soluble | No precipitation | Good "solvent" |
| Ethyl Acetate | Sparingly soluble | Soluble | Good crystal formation | Potential single solvent |
| Toluene | Insoluble | Sparingly soluble | --- | Poor |
| Heptane | Insoluble | Insoluble | --- | Good "anti-solvent" |
| Acetone | Soluble | Very soluble | No precipitation | Good "solvent" |
| Acetonitrile | Sparingly soluble | Soluble | Good crystal formation | Potential single solvent[1] |
Part B: Scalable Recrystallization Procedure
This procedure assumes an isopropanol/water system has been selected.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Isopropanol (IPA)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Step-by-Step Method:
-
Dissolution: Place the crude boronic acid (5.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot isopropanol (e.g., start with 50 mL) required to fully dissolve the solid at a gentle reflux. Add the solvent in portions until a clear solution is achieved.
-
Co-Solvent Addition: While maintaining the heat, add hot deionized water dropwise to the stirring solution until persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Re-homogenization: Add a few more drops of hot isopropanol until the solution becomes clear again. This ensures the system is just below the saturation point at high temperature, preventing premature precipitation.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: As the solution cools, crystals of the purified product should form. If crystallization does not initiate, it can be induced by scratching the inside wall of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of pure product.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the recovery of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small amount of a cold 1:1 mixture of isopropanol/water to remove any residual soluble impurities. Then, wash with a small amount of cold heptane to help displace the more polar solvents and expedite drying.
-
Drying: Dry the purified crystals under vacuum at a modest temperature (e.g., 40-50°C) until a constant weight is achieved. Avoid excessive heat, as it can promote boroxine formation.
Sources
Application Notes & Protocols: Chan-Lam Coupling with 2-(3-Methylphenoxy)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Chan-Lam Coupling in Modern Synthesis
In the landscape of synthetic chemistry, the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is a cornerstone of molecular construction, pivotal to the fields of medicinal chemistry and materials science.[1] Among the array of cross-coupling methodologies, the Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, has emerged as a powerful and practical alternative to traditional methods like the Buchwald-Hartwig and Ullmann reactions.[2][3][4] This copper-catalyzed reaction uniquely couples arylboronic acids with N-H or O-H containing compounds.[4][5] Its operational simplicity, often proceeding at room temperature and open to the air, coupled with the use of an inexpensive and earth-abundant copper catalyst, presents a significant advantage over palladium-catalyzed systems that require stricter, inert conditions.[2][4][6]
The substrate, 2-(3-Methylphenoxy)pyridine-5-boronic acid, is a particularly valuable building block. The pyridine core is a prevalent motif in pharmaceuticals, and the phenoxy substituent offers a handle for further functionalization or can itself be a key pharmacophoric element. The boronic acid functionality at the 5-position of the pyridine ring allows for the strategic introduction of nitrogen or oxygen nucleophiles, enabling the rapid generation of diverse compound libraries crucial for drug discovery programs.[7][8][9]
This guide provides an in-depth exploration of the Chan-Lam coupling reaction utilizing this compound. We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, discuss critical parameters for optimization, and troubleshoot common challenges.
Mechanistic Insights: The Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for successful application and optimization. While the exact mechanism of the Chan-Lam coupling can be complex and substrate-dependent, a generally accepted catalytic cycle is illustrated below.[4] The reaction is initiated by the interaction of the copper(II) precatalyst with the amine or alcohol nucleophile.
The key steps are as follows:
-
Ligand Exchange: The amine or alcohol nucleophile coordinates to the Cu(II) center, displacing a ligand (e.g., acetate).
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center to form a Cu(II)-aryl species.
-
Oxidation/Disproportionation: A key and debated step involves the formation of a high-valent Cu(III) intermediate. This can occur through disproportionation of two Cu(II) species or via oxidation by an external oxidant (often atmospheric oxygen).[1][2]
-
Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from the Cu(III) complex, yielding the desired product and a Cu(I) species.[2][4]
-
Catalyst Regeneration: The Cu(I) species is re-oxidized back to the active Cu(II) catalyst by an oxidant, typically molecular oxygen from the air, completing the catalytic cycle.[2][10]
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the Chan-Lam coupling of this compound with a generic primary or secondary amine. The causality behind each component and step is explained to allow for logical troubleshooting and adaptation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) | Rationale for Selection |
| This compound | >95% | Commercially Available | The key electrophilic partner. Purity is critical to avoid side reactions. |
| Amine/Alcohol Nucleophile | >98% | Commercially Available | The nucleophilic coupling partner. A slight excess is often used to drive the reaction. |
| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, >98% | Standard Chemical Supplier | A common, inexpensive, and effective copper precatalyst.[2] |
| Pyridine | Anhydrous | Standard Chemical Supplier | Acts as a ligand to stabilize the copper catalyst and as a mild base.[4] |
| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier | A common solvent that provides good solubility for a wide range of substrates.[2] |
| 4 Å Molecular Sieves | Powdered, activated | Standard Chemical Supplier | Removes adventitious water, which can lead to boronic acid decomposition and byproduct formation.[11] |
| Reaction Vial | 1-dram | Standard Lab Supplier | Appropriate for small-scale screening and optimization. |
| Magnetic Stir Bar | Teflon-coated | Standard Lab Supplier | Ensures efficient mixing of the reaction components. |
Step-by-Step Protocol:
-
Vial Preparation and Inerting (Optional but Recommended):
-
To a 1-dram vial containing a magnetic stir bar, add powdered 4 Å molecular sieves (~50 mg).
-
Flame-dry the vial under a stream of nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Causality: While the Chan-Lam coupling is famously tolerant of air, removing excess moisture with molecular sieves can prevent the hydrolysis of the boronic acid to the corresponding phenol and the formation of homocoupled byproducts, thereby improving yield and simplifying purification.[2][11]
-
-
Reagent Addition:
-
In the open air, add this compound (1.0 equiv).
-
Add the amine or alcohol nucleophile (1.2-1.5 equiv).
-
Add copper(II) acetate (0.1-1.0 equiv). For initial attempts, a stoichiometric amount is often reliable, with the potential for catalytic amounts upon optimization.[2]
-
Causality: A slight excess of the nucleophile can help to ensure complete consumption of the more valuable boronic acid. The amount of copper catalyst can be varied; stoichiometric amounts often give higher yields initially but catalytic amounts are more atom-economical.[10]
-
-
Solvent and Base Addition:
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0-3.0 equiv).
-
Causality: DCM is a good general solvent for this reaction. Pyridine serves a dual role: it acts as a ligand to facilitate the catalytic cycle and as a base to deprotonate the nucleophile and activate the boronic acid.[4]
-
-
Reaction Execution:
-
Seal the vial (a cap with a PTFE septum is ideal).
-
Stir the reaction mixture vigorously at room temperature.
-
Causality: The reaction is typically run open to the atmosphere, as oxygen is the terminal oxidant that regenerates the active Cu(II) catalyst.[2] Vigorous stirring ensures efficient mixing and exposure to the air in the headspace of the vial.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
A typical reaction time can range from 12 to 48 hours.
-
Causality: Regular monitoring is crucial to determine the point of maximum conversion and to avoid potential decomposition of the product upon prolonged reaction times.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper salts and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous work-up removes the base and any water-soluble byproducts. Column chromatography is typically required to isolate the pure coupled product from unreacted starting materials and non-polar byproducts.
-
Optimization and Troubleshooting
The success of a Chan-Lam coupling can be sensitive to several factors. A systematic approach to optimization is key.
| Parameter | Range of Conditions | Rationale and Field-Proven Insights |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂, Cu₂O | Copper(II) acetate is a reliable starting point.[2] For less reactive substrates, more active copper sources or the addition of specific ligands may be necessary. |
| Solvent | DCM, Toluene, Acetonitrile, Methanol | Solvent choice can significantly impact solubility and reaction rate. Methanol can be effective, especially for polar substrates.[12] |
| Base | Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | The choice of base can influence the reaction rate and suppress side reactions. For sensitive substrates, a weaker base like pyridine is often preferred. |
| Temperature | Room Temperature to 80 °C | While many Chan-Lam couplings proceed at room temperature, heating can accelerate the reaction for less reactive partners.[13] |
| Atmosphere | Air, Oxygen | The reaction requires an oxidant.[10] Running the reaction under an oxygen atmosphere (e.g., via a balloon) can sometimes increase the rate of catalyst turnover and improve yields. |
Common Issues and Solutions:
-
Low Conversion:
-
Increase the reaction temperature.
-
Use a more active copper source or add a ligand (e.g., phenanthroline).
-
Ensure the boronic acid is of high purity.
-
-
Byproduct Formation (Homocoupling, Protodeboronation):
-
Ensure anhydrous conditions by using freshly activated molecular sieves.
-
Use a milder base.
-
Decrease the reaction temperature.
-
-
Difficulty with Pyridine-containing Substrates:
-
The pyridine nitrogen in the substrate can coordinate to the copper center, potentially inhibiting catalysis. The use of a bidentate ligand can sometimes mitigate this issue.
-
Conclusion
The Chan-Lam coupling is a highly effective and practical method for the synthesis of molecules containing the 2-(3-methylphenoxy)pyridine moiety. Its tolerance for a wide range of functional groups and mild reaction conditions make it an invaluable tool in the arsenal of the modern synthetic chemist. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.
References
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available from: [Link]
-
Torssell, S., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523. Available from: [Link]
-
Singh, R., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. New Journal of Chemistry. Available from: [Link]
-
SciSpace. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Available from: [Link]
-
Wikipedia. Chan–Lam coupling. Available from: [Link]
-
Reddy, M. M., et al. (2016). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 6(82), 78531-78534. Available from: [Link]
-
ResearchGate. (2014). Recent Progress in Copper-Catalyzed C-N Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]
-
Hartwig, J. F., et al. (2021). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Angewandte Chemie International Edition, 60(38), 20566-20587. Available from: [Link]
-
Kumar, M. (2009). Copper Promoted C-N and C-O Type Cross-Coupling Reactions. Chemistry: An Indian Journal. Available from: [Link]_
-
Schaper, F., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6344-6354. Available from: [Link]
-
Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2016). Optimisation of the Chan-Lam reaction in continuous flow. Available from: [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for the Chan-Lam coupling a. Available from: [Link]
-
Fu, G. C., et al. (2017). Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. Proceedings of the National Academy of Sciences, 114(40), 10599-10603. Available from: [Link]
-
University of Bristol. (2021). DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results. Available from: [Link]
-
Cook, S. P., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10583-10589. Available from: [Link]
-
Ley, S. V., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1594-1600. Available from: [Link]
-
Lam, P. Y. S., et al. (2010). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Topics in Current Chemistry, 292, 261-307. Available from: [Link]
-
Kumar, A., et al. (2019). Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215-259. Available from: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. Available from: [Link]
-
Zare, R. N., et al. (2025). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science. Available from: [Link]
-
Voisin-Chiret, A.-S., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry, 96, 456-467. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
application of 2-(3-Methylphenoxy)pyridine-5-boronic acid in diaryl ether synthesis
An Application Guide for the Synthesis of Diaryl Ethers Using 2-(3-Methylphenoxy)pyridine-5-boronic acid
Introduction: The Significance of Diaryl Ether Scaffolds and Advanced Synthesis
The diaryl ether motif is a cornerstone in modern medicinal chemistry, agrochemistry, and materials science, forming the structural backbone of numerous biologically active natural products and synthetic compounds, including antibiotics like vancomycin.[1] Traditionally, the synthesis of these structures via methods like the Ullmann condensation required harsh reaction conditions, often limiting their applicability to robust substrates.[1][2] The advent of modern transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-oxygen (C–O) bonds, offering milder and more versatile pathways.
Among the most powerful of these are the copper-catalyzed Chan-Lam coupling and palladium-catalyzed Buchwald-Hartwig amination-type reactions.[1][3][4] These methods provide reliable access to complex diaryl ethers under significantly gentler conditions. This guide focuses on the strategic application of This compound , a versatile building block that already contains a diaryl ether-like linkage. Its boronic acid functionality serves as a reactive handle for introducing this valuable scaffold into target molecules, enabling the synthesis of complex, poly-aromatic systems. This document provides a detailed mechanistic overview and field-tested protocols for leveraging this reagent in diaryl ether synthesis, tailored for researchers in organic synthesis and drug development.
Mechanistic Foundations: Catalytic Pathways to C-O Bond Formation
Understanding the underlying catalytic cycles is paramount for troubleshooting and optimizing synthetic protocols. The formation of diaryl ethers from arylboronic acids primarily follows the Chan-Lam pathway, which leverages copper catalysis.
The Chan-Lam Coupling Mechanism
The Chan-Lam reaction is distinguished by its operational simplicity, often proceeding at room temperature and being tolerant of air and moisture.[3][5] This makes it an exceptionally practical choice for many synthetic applications. The reaction couples an arylboronic acid with an O-H containing compound, such as a phenol, to form a diaryl ether.[1][3][6] The catalytic cycle, while subject to ongoing research, is generally understood to proceed through the following key steps:
-
Ligand Exchange/Transmetalation: The Cu(II) catalyst (commonly from a precursor like copper (II) acetate) coordinates with the phenol and the arylboronic acid. A base facilitates the formation of a copper phenoxide intermediate.
-
Oxidation: The resulting complex undergoes oxidation from Cu(II) to a transient, highly reactive Cu(III) species. Atmospheric oxygen often serves as the terminal oxidant in the catalytic process, which is a key advantage of this reaction.[5]
-
Reductive Elimination: This is the crucial C–O bond-forming step. The aryl group and the phenoxy group are eliminated from the Cu(III) center, forming the desired diaryl ether product and regenerating a Cu(I) species.
-
Re-oxidation: The Cu(I) catalyst is re-oxidized back to the active Cu(II) state by oxygen, completing the catalytic cycle.
Protocols for Application
The following protocols are designed as robust starting points for the synthesis of diaryl ethers using this compound. As with any reaction, optimization may be necessary depending on the specific coupling partner.
Protocol 1: Copper-Catalyzed Synthesis of a Diaryl Ether via Chan-Lam Coupling
This protocol details a general and highly reliable method for coupling this compound with a substituted phenol. The reaction is performed open to the atmosphere, highlighting its user-friendly nature.[4][6][7]
Materials and Reagents:
-
This compound
-
Phenol of choice (e.g., 4-methoxyphenol)
-
Copper (II) Acetate (Cu(OAc)₂)
-
Triethylamine (NEt₃) or Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (DCM) or Methanol (MeOH), anhydrous
-
4 Å Molecular Sieves (optional, but recommended for sensitive substrates)
-
Celite®
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.), this compound (1.4 eq.), and copper (II) acetate (1.0 - 2.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the phenol). If using molecular sieves, add them at this stage (approx. 1g per 5 mmol of phenol).
-
Initiation: Begin stirring the mixture. Add the base (e.g., Triethylamine, 2.0 eq.). The mixture will typically turn from a light blue to a deep green or blue color.
-
Causality: The base is crucial for deprotonating the phenol, forming the active nucleophile, and facilitating the ligand exchange at the copper center.[1] Triethylamine is a good choice for many substrates, but for less reactive phenols, a stronger inorganic base like cesium carbonate in a polar solvent like methanol may be more effective.[8][9]
-
-
Reaction Progress: Leave the flask open to the air and allow it to stir vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Filter the suspension through a pad of Celite® to remove insoluble copper salts and molecular sieves. Rinse the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure diaryl ether product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(3-Methylphenoxy)pyridine-5-boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 2-(3-Methylphenoxy)pyridine-5-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this heteroaromatic substrate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve yields, minimize side reactions, and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in Suzuki couplings?
A1: The primary challenge arises from the pyridine nitrogen atom. Pyridine-containing boronic acids, especially 2-substituted ones, are notoriously difficult coupling partners.[1] The nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, these electron-deficient heteroaromatic systems are highly susceptible to a detrimental side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reducing the amount of boronic acid available for the desired cross-coupling.[1][2][3][4]
Q2: How should I store and handle this compound to ensure its integrity?
A2: Proper storage is critical. Boronic acids are sensitive to moisture and oxygen.[5] It is recommended to store this compound under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light. Over time, boronic acids can dehydrate to form cyclic trimers known as boroxines.[5] While this is often reversible in the presence of water during the reaction setup, it can affect the accuracy of weighing. For maximum reproducibility, it is best to use fresh material or verify the quality of older batches.
Q3: Should I use the boronic acid directly, or is a boronate ester derivative (e.g., pinacol ester) a better choice?
A3: Using a boronate ester, such as a pinacol or MIDA ester, is a highly recommended strategy for improving stability and reaction outcomes with challenging substrates like 2-pyridyl boronic acids.[5][6] These derivatives are generally more stable, less prone to protodeboronation, and easier to handle and purify.[6][7][8] While this adds an extra synthetic step, the resulting increase in yield and reproducibility often justifies the effort.
Troubleshooting Guide: Improving Reaction Yields
Problem: My Suzuki coupling reaction is resulting in low or no yield of the desired product.
This is a common issue stemming from several potential factors. Below is a systematic guide to diagnosing and solving the problem.
Cause 1: Catalyst System Inefficiency or Deactivation
The choice of palladium source and, more importantly, the ligand is paramount for the successful coupling of heteroaromatic boronic acids.[9]
-
Explanation: The pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle. A suitable ligand must be able to compete with this coordination and promote the key steps of oxidative addition and reductive elimination.
-
Solution:
-
Ligand Selection: Avoid simple phosphine ligands like PPh₃. Instead, use electron-rich, sterically hindered biarylphosphine ligands. These ligands create a bulky coordination sphere around the palladium, which accelerates reductive elimination and stabilizes the active Pd(0) species. Excellent choices include XPhos, SPhos, and RuPhos .[9][10]
-
Catalyst Source: Use a pre-formed palladium catalyst (precatalyst) such as an XPhos palladacycle .[9][11] These are often more efficient at generating the active Pd(0) catalyst in situ compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, you may need to empirically determine the optimal loading.[12][13]
-
| Ligand/Catalyst System | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | Not Recommended. Often leads to low yields with this substrate class. |
| Pd(OAc)₂ / PPh₃ | Not Recommended. Prone to catalyst decomposition and low activity. |
| Pd₂(dba)₃ / XPhos or SPhos | Good. A reliable system. Requires in-situ formation of the active catalyst. |
| XPhos Pd G2/G3 (Precatalyst) | Highly Recommended. Air-stable, provides reliable generation of the active catalyst, often leading to higher yields and reproducibility.[9][11] |
Cause 2: Protodeboronation Side Reaction
Protodeboronation is the premature cleavage of the C-B bond and is a major pathway for yield loss with pyridine boronic acids.[2][4]
-
Explanation: This reaction is often catalyzed by aqueous base or trace acid and can be accelerated by temperature.[2][14][15] The zwitterionic nature of 2-pyridyl boronic acids can facilitate a rapid, unimolecular fragmentation pathway.[2]
-
Solution:
-
Use a Boronate Ester: As mentioned in the FAQ, converting the boronic acid to a pinacol or MIDA ester is the most effective way to suppress protodeboronation.[5][6][8]
-
Anhydrous Conditions: If using the boronic acid directly, consider running the reaction under strictly anhydrous conditions, although this can sometimes hinder the transmetalation step.[6]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent product degradation or extended exposure to conditions that favor protodeboronation.
-
Cause 3: Suboptimal Base and Solvent Selection
The base and solvent system critically influences both the transmetalation step and the stability of the boronic acid.[13][16]
-
Explanation: The base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[6] However, strongly basic aqueous conditions can accelerate protodeboronation.[15][17] The solvent must solubilize all components and be stable at the reaction temperature.
-
Solution:
-
Base Selection: A moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is frequently the base of choice for these types of challenging couplings.[9][11] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective.[18] Avoid strong hydroxides (NaOH, KOH) if possible, as they can promote side reactions.
-
Solvent System: A mixture of an ethereal solvent and water is a common and effective choice. A dioxane/water or THF/water mixture often gives good results.[9][13][19] The water is necessary to dissolve the base and facilitate the formation of the active boronate species.
-
Degassing: It is absolutely critical to thoroughly degas all solvents before use. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.[9][20] Use methods like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[18][20]
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Optimized Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound pinacol ester with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water
Procedure:
-
Solvent Degassing: Sparge the 1,4-dioxane and water separately with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the boronate ester, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water to achieve a typical solvent ratio of 4:1 to 5:1 (dioxane:water).
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
Suzuki coupling help : r/chemistry - Reddit. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
A General Solution for the 2-Pyridyl Problem - PMC - NIH. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
side reactions of 2-(3-Methylphenoxy)pyridine-5-boronic acid in cross-coupling
An in-depth guide to navigating the complexities of 2-(3-Methylphenoxy)pyridine-5-boronic acid in cross-coupling reactions.
Technical Support Center: this compound
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured to help you diagnose and resolve common side reactions encountered during Suzuki-Miyaura cross-coupling experiments involving this specific reagent.
The structure of this compound presents unique challenges. The pyridine nitrogen can interact with the palladium catalyst, and the electron-deficient nature of the pyridine ring, combined with the basic nitrogen, makes the C-B bond susceptible to specific side reactions.[1] This guide will address the most prevalent issues: protodeboronation and homocoupling.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section is designed to help you identify the root cause of a failed or low-yielding reaction based on your analytical data.
Question: My reaction has a low yield of the desired product, and my mass spectrometry data shows a significant peak corresponding to 3-methylphenol or 2-(3-methylphenoxy)pyridine. What is happening?
Answer:
This is a classic symptom of protodeboronation , the most common side reaction for this class of boronic acid.[2][3] It involves the replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of the undesired byproduct, 2-(3-methylphenoxy)pyridine.
Protodeboronation is the protonolysis of the carbon-boron bond.[2] For heteroaromatic boronic acids like yours, the reaction is particularly facile. The pyridine nitrogen can exist in a zwitterionic form, which can accelerate the cleavage of the C-B bond.[2][4] The process is often catalyzed by aqueous base, which is a standard component of most Suzuki-Miyaura coupling conditions.[5][6]
Figure 1: Desired Suzuki pathway versus the protodeboronation side reaction.
If you suspect protodeboronation, consider the following protocol, moving sequentially from the simplest to the more complex modifications.
-
Switch to Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.
-
Action: Replace strong bases like NaOH or K₃PO₄ with milder options such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7] KF is particularly effective as it can also activate the boronic acid without requiring large amounts of water.
-
-
Employ Anhydrous Conditions: Since water is the primary proton source, its removal can significantly suppress this side reaction.[7]
-
Action: Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and ensure your base is finely powdered and dry. Consider using a non-aqueous base like CsF.
-
-
Use a "Slow-Release" Strategy with Boronate Esters: Converting the boronic acid to a more stable ester derivative can protect it from premature decomposition. The active boronic acid is released slowly in situ.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Base | K₃PO₄, NaOH | KF, Cs₂CO₃, K₂CO₃ | Milder bases reduce the rate of base-catalyzed protodeboronation.[7] |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous Dioxane or Toluene | Removes the primary proton source for the side reaction.[7] |
| Boron Reagent | Boronic Acid | MIDA Boronate Ester | Protects the C-B bond until the catalytic cycle is underway.[2][8] |
Table 1: Condition modifications to mitigate protodeboronation.
Question: My desired product is forming, but I'm also getting a significant amount of a symmetrical biaryl byproduct, 2,2'-bis(3-methylphenoxy)-5,5'-bipyridine. What causes this?
Answer:
This byproduct is the result of boronic acid homocoupling , a palladium-catalyzed reaction where two molecules of your boronic acid couple together.[10] This side reaction consumes your starting material and complicates purification.
Homocoupling is primarily driven by two mechanisms:
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Oxygen-Mediated: The most common cause is the presence of dissolved oxygen in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then undergoes a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[11][12]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arenes, a pathway involving protonolysis followed by a second transmetalation can lead to homocoupling even in the absence of oxygen.[13][14]
Figure 2: A logical workflow for troubleshooting common Suzuki coupling side reactions.
-
Ensure Rigorous Inert Atmosphere: The most critical step is the thorough removal of oxygen.
-
Action: Degas your solvent mixture by subjecting it to at least three "freeze-pump-thaw" cycles. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.[11] Assemble your reaction under a positive pressure of inert gas.
-
-
Evaluate Your Palladium Source: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), homocoupling can sometimes occur before the catalytic cycle initiates.[11]
-
Action: Consider using a Pd(0) source (like Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., an XPhos or SPhos palladacycle) that efficiently generates the active Pd(0) species.[7] These precatalysts often require lower catalyst loadings and can minimize side reactions.
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Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: While every substrate pairing is unique, a robust starting point that anticipates the potential for side reactions is crucial.
| Component | Recommendation | Justification |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, highly active precatalyst that works well for heteroaromatic couplings.[7] |
| Ligand | (Included in G3 precatalyst) | XPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equiv) or KF (3 equiv) | K₃PO₄ is a strong, effective base.[8] KF is a milder alternative to suppress protodeboronation.[1] |
| Solvent | Dioxane/H₂O (10:1) or Anhydrous Toluene | A reduced water content helps limit protodeboronation while still facilitating the action of inorganic bases.[7] |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the reaction without causing significant degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling and catalyst decomposition.[7] |
Table 2: Recommended starting protocol for Suzuki-Miyaura coupling.
Q2: My aryl halide is an unreactive aryl chloride. How does this affect potential side reactions?
A2: Using a less reactive electrophile like an aryl chloride often requires more forcing conditions (higher temperatures, longer reaction times, stronger bases). These very conditions exacerbate the side reactions of your boronic acid. In this scenario, protodeboronation of the this compound can become the dominant pathway as it decomposes before the slow oxidative addition of the aryl chloride can occur.
Solution: Your choice of catalyst and ligand is paramount. Use a catalyst system specifically designed for activating aryl chlorides, such as those based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[8][15] Using a more stable boronate ester is also highly recommended in this case.[8]
Q3: How should I store and handle this compound to ensure its integrity?
A3: Boronic acids can degrade over time. Store the solid reagent in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere if it will be stored long-term. Before use, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which can lead to slow decomposition.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Chen, C., Weng, T., Zhou, Z., & Lu, Z. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid - ResearchGate. Available at: [Link]
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Available at: [Link]
-
Den-Hartigh, J. H., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3144-3149. Available at: [Link]
-
Couturier, M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 437-441. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF - ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17582. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]
-
Munday, R. H., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 60(11), 5423-5434. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25303-25313. Available at: [Link]
-
Reddit - r/Chempros. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. Available at: [Link]
-
Reddit - r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374-4387. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374-4387. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Doraghi, F., Rezainia, L., & Morshedsolouk, M. H. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(1), 1-20. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties - ResearchGate. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]
-
Krzemień, W., & Luboch, E. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268-2276. Available at: [Link]
-
Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC - NIH. Available at: [Link]
-
Doraghi, F., Rezainia, L., & Morshedsolouk, M. H. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(1), 1-20. Available at: [Link]
-
Red-shifted two-photon-sensitive phenanthridine photocages: synthesis and characterisation - Chemical Communications (RSC Publishing). Available at: [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
stability issues of 2-(3-Methylphenoxy)pyridine-5-boronic acid in solution
Welcome to the technical support center for 2-(3-Methylphenoxy)pyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in solution. While specific stability data for this compound is not extensively published, the principles and protocols outlined here are derived from extensive experience with structurally similar heteroaryl boronic acids and are grounded in established chemical literature.
Introduction to Stability Challenges
This compound is a valuable reagent in modern synthetic chemistry, particularly for its use in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. However, like many heteroaryl boronic acids, especially those with a pyridine ring, it is susceptible to degradation in solution, which can lead to inconsistent reaction yields and the formation of impurities. Understanding the primary degradation pathways is crucial for successful and reproducible experimentation.
The two main culprits responsible for the instability of pyridine boronic acids are:
-
Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a common undesired side reaction, especially in the presence of water and certain bases.
-
Oxidation: The conversion of the boronic acid to a phenol derivative, which can be promoted by air (oxygen), residual oxidizing agents, or metal catalysts.
This guide will provide you with the knowledge and tools to mitigate these stability issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low or no yield. What are the likely causes related to the boronic acid's stability?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a pyridine boronic acid is often linked to its degradation. Here are the primary factors to investigate:
-
Protodeboronation: This is a very common issue with heteroaryl boronic acids. The presence of water in your reaction mixture, especially in combination with a strong base, can lead to the rapid cleavage of the C-B bond, rendering your boronic acid inactive for the cross-coupling reaction.
-
Oxidation: Exposure of the boronic acid solution to air (oxygen) can lead to its oxidative degradation. This can happen during weighing, dissolution, or while the reaction is running if not under a sufficiently inert atmosphere.
-
Homocoupling: The presence of oxygen can also promote the palladium-catalyzed homocoupling of the boronic acid, leading to the formation of a symmetrical biaryl species and consumption of your starting material.
-
Reagent Purity: The boronic acid may have degraded during storage. It is crucial to use a high-purity reagent and to have handled and stored it correctly.
Q2: How can I minimize protodeboronation of this compound during my reaction?
A2: Minimizing protodeboronation is key to a successful coupling. Consider the following strategies:
-
Anhydrous Conditions: The most effective way to reduce protodeboronation is to minimize the presence of water. Use anhydrous solvents, dry your glassware thoroughly, and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base: The type and strength of the base are critical. Strong aqueous bases can accelerate protodeboronation. Consider using a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF). If an aqueous base is necessary, consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and ensure it is finely powdered and, if possible, dried before use.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The boronic acid can then be generated in situ under the reaction conditions.
-
"Slow-Release" Strategies: Employing boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.
Q3: What is the best way to store this compound to ensure its long-term stability?
A3: Proper storage is essential to maintain the integrity of your boronic acid. Follow these guidelines:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) or freezing (-20 °C) is highly recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation. If the original container is not sealed under inert gas, consider transferring it to a suitable container that can be.
-
Moisture: Protect from moisture. The container should be tightly sealed. If stored in a refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Light: Protect from light, as it can potentially promote degradation.
Q4: How can I assess the purity and stability of my this compound in solution before starting my reaction?
A4: It is good practice to check the quality of your boronic acid, especially if you suspect degradation.
-
¹H NMR Spectroscopy: This is a powerful tool to assess the purity of your boronic acid. The presence of a peak corresponding to the protodeboronated product (2-(3-methylphenoxy)pyridine) is a clear indicator of degradation. You can also monitor the disappearance of the boronic acid proton signal over time in a given solvent.
-
¹¹B NMR Spectroscopy: This technique is very sensitive to the chemical environment of the boron atom and can be used to monitor the conversion of the boronic acid to other boron-containing species.
-
HPLC Analysis: A stability-indicating HPLC method can be developed to separate the boronic acid from its potential degradation products. This allows for quantitative assessment of its purity and stability over time in different solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low or inconsistent reaction yield | Protodeboronation of the boronic acid. | - Ensure strictly anhydrous reaction conditions.- Switch to a milder, non-aqueous base (e.g., KF, CsF).- Use the corresponding pinacol ester or a MIDA boronate of the boronic acid. |
| Formation of a significant amount of 2-(3-methylphenoxy)pyridine byproduct | Protodeboronation of the boronic acid. | - See solutions for "Low or inconsistent reaction yield".- Decrease the amount of water in the reaction mixture. |
| Formation of a symmetrical biaryl byproduct | Homocoupling of the boronic acid due to oxidation. | - Thoroughly degas all solvents and the reaction mixture.- Maintain a strict inert atmosphere (Ar or N₂) throughout the experiment.- Use a fresh, high-quality palladium catalyst. |
| Boronic acid appears discolored or clumpy | Degradation during storage (oxidation and/or hydrolysis). | - Discard the reagent and obtain a fresh batch.- Review and improve your storage conditions (see FAQ Q3). |
| Inconsistent results between batches of boronic acid | Variation in purity or degradation of older batches. | - Purchase from a reputable supplier and request a certificate of analysis.- Assess the purity of each new batch by ¹H NMR or HPLC before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol is designed to minimize degradation during the preparation of a solution for use in a reaction.
-
Preparation: Dry a suitable glass vial and a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Place the vial under an inert atmosphere (argon or nitrogen).
-
Weighing: Quickly weigh the required amount of this compound and add it to the vial.
-
Solvent Addition: Add the desired volume of anhydrous solvent (e.g., dioxane, THF, DMF) via a syringe.
-
Dissolution: Stir the mixture until the boronic acid is fully dissolved.
-
Use: Use the solution immediately. Do not store solutions of the free boronic acid for extended periods, even at low temperatures.
Protocol 2: In-situ Monitoring of Boronic Acid Stability by ¹H NMR
This experiment allows for a direct assessment of the stability of the boronic acid in a specific solvent and under certain conditions.
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0).
-
Monitoring: Acquire subsequent spectra at regular time intervals (e.g., every hour) while keeping the sample under the desired conditions (e.g., room temperature, elevated temperature).
-
Analysis: Integrate the signals of the boronic acid, the protodeboronated byproduct, and the internal standard to quantify the rate of degradation.
Visualizing Degradation Pathways and Workflows
Degradation Pathways of Pyridine Boronic Acids
Caption: Primary degradation pathways for pyridine boronic acids.
Recommended Workflow for Suzuki-Miyaura Coupling
Caption: Best-practice workflow for Suzuki-Miyaura couplings.
References
- General Stability of Boronic Acids: A comprehensive overview of boronic acid chemistry, including stability and degradation pathways. (Note: A general reference representing the field.)
- Protodeboronation of Heteroaromatic Boronic Acids: A detailed study on the mechanism and factors influencing the protodeboronation of various heteroaromatic boronic acids. (Note: A general reference representing the field.)
- Strategies to Mitigate Protodeboronation: Research article discussing the use of boronic acid surrogates to improve reaction outcomes. (Note: A general reference representing the field.)
- Oxidative Degradation of Boronic Acids: A publication detailing the mechanisms of boronic acid oxidation and methods for its prevention. (Note: A general reference representing the field.)
- Suzuki-Miyaura Cross-Coupling Reviews: A comprehensive review of the Suzuki-Miyaura reaction, including troubleshooting common issues. (Note: A general reference representing the field.)
Disclaimer: The information provided in this technical support guide is based on general scientific principles and experience with similar compounds. It is intended for guidance and informational purposes only. Users should always exercise their own judgment and perform appropriate safety and validation studies for their specific applications.
Technical Support Center: Optimizing Base and Solvent for 2-(3-Methylphenoxy)pyridine-5-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(3-methylphenoxy)pyridine-5-boronic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome common challenges and achieve high-yield, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?
Q2: Why is this compound considered a "challenging" substrate?
This substrate presents a unique combination of features that can complicate standard Suzuki-Miyaura protocols:
-
Lewis Basicity: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7]
-
Propensity for Protodeboronation: Heteroaryl boronic acids, especially those containing a basic nitrogen atom like 2-pyridyl derivatives, are notoriously susceptible to protodeboronation—the undesired cleavage of the C-B bond, which is then replaced by a C-H bond.[7][8][9] This side reaction is often accelerated by strong bases and the presence of water.[8][10]
-
Electronic Properties: The electron-donating nature of the 3-methylphenoxy group can influence the reactivity of the pyridine ring and the boronic acid moiety.
Q3: I'm observing significant protodeboronation. What are the most effective strategies to minimize this side reaction?
Protodeboronation is a common pitfall, but it can be effectively managed with the following approaches:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[10] Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[2][10]
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[7][10]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[8][11][12] These esters exhibit increased stability and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the likelihood of protodeboronation.[8][13]
Q4: My reaction is sluggish or stalls completely. How can I improve the reaction rate and conversion?
Low reactivity can often be traced back to the choice of base and solvent. Here are some key considerations:
-
Base Strength and Solubility: An insufficiently strong base may not efficiently generate the reactive boronate species.[2] Conversely, the poor solubility of many inorganic bases in organic solvents can be a limiting factor.[2] Ensure vigorous stirring to maximize interfacial contact in biphasic systems, or consider a solvent system that offers better solubility for the chosen base.[10]
-
Solvent Polarity and Aprotic Nature: Highly polar solvents can sometimes hinder the reaction. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used.[11][14] The optimal solvent system is often found through empirical screening.
-
Catalyst and Ligand Choice: For challenging substrates like 2-pyridyl derivatives, the choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or tricyclohexylphosphine (PCy₃) often prove effective.[11]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical progression of steps to diagnose and solve them.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Ensure your palladium source is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[10] |
| Oxygen Contamination | Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[10][12] Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[10] |
| Inappropriate Base | The base may be too weak to facilitate transmetalation. For this compound, a moderately strong base like K₃PO₄ is often a good starting point.[11] |
| Poor Solvent Choice | The reactants may not be sufficiently soluble, or the solvent may be coordinating too strongly to the catalyst. Screen a range of solvents such as dioxane/water, toluene/water, or anhydrous THF. |
Issue 2: Significant Byproduct Formation (Homocoupling & Protodeboronation)
| Byproduct | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture or the use of a Pd(II) precatalyst without complete reduction.[12] | Rigorously degas all reagents and solvents. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst. |
| Protodeboronation Product | The C-B bond is cleaved and replaced by a C-H bond. This is exacerbated by strong bases, the presence of water, and the inherent instability of the heteroaryl boronic acid.[8][10] | Switch to a milder base (e.g., K₂CO₃, KF).[10] Use anhydrous solvents.[10] Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[8][11] |
Workflow for Optimizing Base and Solvent
The following diagram illustrates a systematic approach to optimizing your reaction conditions.
Caption: A systematic workflow for troubleshooting and optimizing base and solvent conditions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[10]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.[10]
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate, to remove any water formed during the reaction.
-
Stirring: Stir the mixture at room temperature for 2-4 hours, or until TLC or GC-MS analysis indicates complete conversion.
-
Isolation: Filter off the drying agent and wash with a small amount of the anhydrous solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude pinacol boronate ester, which can often be used in the subsequent coupling reaction without further purification.
Data Summary: Base and Solvent Screening Guide
The following table provides a starting point for selecting appropriate base and solvent combinations based on the observed issues.
| Observed Issue | Recommended Base | Rationale | Recommended Solvent System | Rationale |
| Protodeboronation | K₂CO₃ or KF | Milder bases are less likely to promote the cleavage of the C-B bond.[10] | Anhydrous Dioxane or Toluene | The absence of water, the proton source, inhibits protodeboronation.[10] |
| Low Reactivity | K₃PO₄ or Cs₂CO₃ | Stronger bases can more effectively generate the active boronate species, increasing the rate of transmetalation. | Dioxane/H₂O (4:1) or 2-MeTHF/H₂O (10:1) | A polar, aprotic solvent with a small amount of water can aid in dissolving the base and promoting the reaction. |
| Base-Sensitive Functional Groups | K₂CO₃ or NaHCO₃ | Weaker, non-nucleophilic bases are less likely to cause side reactions with sensitive functional groups like esters or ketones.[2] | THF or Toluene | Less polar solvents can sometimes reduce the reactivity of the base towards sensitive functionalities. |
Logical Relationships in Suzuki-Miyaura Coupling
The interplay between the key components of the reaction is crucial for success.
Caption: Key mechanistic steps and the central role of base and solvent.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Protodeboron
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. (n.d.). Benchchem.
- Optimizing base selection for Suzuki reactions with sensitive substr
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Author manuscript.
- Protodeboronation of (Hetero)
- Suzuki-miyaura cross-coupling reactions in a Solkane365/227/ethanol blend at ambient temperature. (n.d.). Nagoya Institute of Technology.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions with 2-(3-Methylphenoxy)pyridine-5-boronic acid
Welcome to the technical support center for 2-(3-Methylphenoxy)pyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound containing a pyridine ring, a phenoxy ether linkage, and a boronic acid group. This structure makes it a valuable building block in medicinal chemistry and materials science.[1][2] Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][3][4] This reaction is instrumental in the synthesis of complex molecules, including many pharmaceuticals.[4][5]
Q2: What are the common side reactions to be aware of when using this boronic acid?
The most prevalent side reactions for boronic acids in Suzuki-Miyaura couplings are protodeboronation, oxidation, and palladium-catalyzed homocoupling.[6] Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant issue, particularly with heteroaryl boronic acids.[6][7][8] The reaction conditions, especially the presence of water and the nature of the base, can influence the extent of these side reactions.[6]
Q3: How does the pyridine nitrogen in this compound affect the Suzuki-Miyaura coupling reaction?
The lone pair of electrons on the pyridine nitrogen can interfere with the catalytic cycle of the Suzuki-Miyaura reaction.[4] It can coordinate to the palladium catalyst, potentially deactivating it or altering its reactivity.[4] This is a known challenge with 2-pyridyl boronic acids, which can be more difficult to couple than other isomers.[7] The Lewis basicity of the pyridine ring can be a crucial factor in reaction success.[4]
Troubleshooting Guide: Failed Reactions
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired coupled product is the most common problem. This can stem from several factors related to the reactants, catalyst, or reaction conditions.
Possible Cause 1: Degradation of the Boronic Acid
-
Explanation: Boronic acids can be unstable and prone to degradation, especially protodeboronation, under certain conditions.[6][7][8][9] For pyridine-containing boronic acids, this can be particularly problematic due to the electronic nature of the ring system.[7][8] The presence of moisture and certain bases can accelerate this decomposition.[6]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[9] These are often more robust and can be used directly in the coupling reaction.[10]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture via a syringe pump can maintain a low concentration and minimize decomposition, leading to higher yields.[6]
-
Possible Cause 2: Catalyst Inactivation or Inefficiency
-
Explanation: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl boronic acids.[11][12] The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Troubleshooting Steps:
-
Ligand Selection: Employ electron-rich and sterically hindered phosphine ligands. Ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized ligands such as SPhos or XPhos can be highly effective.[12][13]
-
Catalyst Precursor: Use a stable palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃.[13] The active Pd(0) species is generated in situ.
-
Catalyst Loading: While typically low (0.5-5 mol%), increasing the catalyst loading might be necessary for difficult couplings.
-
Experimental Protocol: Catalyst and Ligand Screening
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | PPh₃ (4 mol%) | XPhos (2.4 mol%) | None |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF |
| Temperature | 90 °C | 100 °C | 80 °C |
Workflow for Optimizing Reaction Conditions
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation
The presence of a significant amount of the deboronated starting material, 2-(3-methylphenoxy)pyridine, is a clear indication of protodeboronation.
Possible Cause 1: Inappropriate Base or Solvent
-
Explanation: The choice of base and solvent system plays a crucial role in the rate of protodeboronation.[6] While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can promote protodeboronation.[3][6][13]
-
Troubleshooting Steps:
-
Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH).[10] In some cases, fluoride sources like potassium fluoride (KF) can be effective.[13]
-
Solvent System: While some water is often necessary, minimizing the amount of water in the solvent system can reduce protodeboronation. A ratio of 4:1 to 10:1 organic solvent to water is a good starting point. Anhydrous conditions can also be explored.
-
pH Control: For heteroaromatic boronic acids, the pH of the reaction medium can influence the stability of the C-B bond.[8] The zwitterionic form of 2-pyridine boronic acid, which is prevalent at neutral pH, is particularly susceptible to protodeboronation.[8] Adjusting the pH with acidic or basic additives might stabilize the boronic acid.[8]
-
Proposed Mechanism of Protodeboronation for 2-Pyridyl Boronic Acid
Caption: Simplified mechanism of protodeboronation for 2-pyridyl boronic acid via a zwitterionic intermediate.[14]
Issue 3: Formation of Homocoupled Byproducts
The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules indicates issues with the catalytic cycle.
Possible Cause: Inefficient Reductive Elimination or Catalyst Activation
-
Explanation: Homocoupling of the boronic acid can occur through two primary pathways involving the palladium catalyst.[6] One involves the reductive activation of a Pd(II) precatalyst, consuming two molecules of the boronic acid.[6] The other can be promoted by the presence of oxygen.[6]
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that arises from the reduction of a Pd(II) precatalyst.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the homocoupling side reaction.
-
References
-
C. A. G. N. Hall, J. M. Smith, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9275-9300. [Link]
-
Fu, G. C. (2008). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie International Edition, 47(45), 8648-8657. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Haydl, A. M., & Buchwald, S. L. (2017). Asymmetric Suzuki–Miyaura coupling with pyridine-derived boronic acids. Nature Chemistry, 9(7), 653-657. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5537-5541. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Ghavami, A., & Organ, M. G. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(10), 723-728. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
- Fischer, F. C., et al. (2008). Preparing pyridin-2-boronic acid compounds, useful e.g. to treat inflammatory diseases.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(49), 15712-15721. [Link]
-
Pinto, A., & Carvalho, M. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Zhang, P., et al. (2021). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal, 16(23), 3844-3848. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
LookChem. (n.d.). Cas 1072945-86-8,(2-Methylcarboxy)pyridine-5-boronic acid. [Link]
-
Borges, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
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- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
effect of temperature on the stability of 2-(3-Methylphenoxy)pyridine-5-boronic acid
Welcome to the technical support center for 2-(3-Methylphenoxy)pyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile reagent. Given the limited specific public data on the thermal stability of this exact molecule, this guide synthesizes established principles for arylboronic acids to offer field-proven insights and best practices.
Introduction: The Critical Role of Thermal Stability
This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1] The stability of the boronic acid functional group is paramount to achieving reproducible and high-yielding synthetic outcomes. Temperature is a critical parameter that can significantly impact the integrity of this compound, potentially leading to degradation and the formation of impurities. Understanding and controlling the thermal effects are therefore essential for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maximize shelf-life and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2][3] Refrigeration at -20°C is recommended for long-term storage.[4] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which can promote hydrolysis and oxidation.
Q2: Can I handle this compound on the benchtop at room temperature for weighing and preparing solutions?
A2: While brief exposure to ambient temperature for routine experimental procedures is generally acceptable, prolonged exposure should be avoided. It is good practice to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid material. Handle the compound in a well-ventilated area or a chemical fume hood.[5]
Q3: What are the primary degradation pathways I should be concerned about with elevated temperatures?
A3: The two most common temperature-influenced degradation pathways for arylboronic acids are protodeboronation and oxidative degradation.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by moisture and heat.[6][7]
-
Oxidative Degradation: Arylboronic acids can be susceptible to oxidation, which may be initiated or accelerated by heat, light, and the presence of oxidizing agents. This can lead to the formation of phenolic byproducts.[8]
Q4: Are there any known incompatibilities for this compound, especially concerning temperature?
A4: Boronic acids are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[2][9] Reactions with these substances can be exothermic and lead to uncontrolled decomposition. It is crucial to carefully consider the reaction conditions and solvent choice to avoid incompatibilities.
Troubleshooting Guide: Common Experimental Issues
Unforeseen experimental outcomes can often be traced back to the stability of the starting materials. The following table outlines common issues, their potential temperature-related causes, and suggested solutions.
| Issue | Potential Cause Related to Temperature | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of the boronic acid due to prolonged heating during reaction setup or storage at elevated temperatures. | - Use freshly opened or properly stored boronic acid. - Minimize the time the reaction mixture is held at elevated temperatures before the addition of the catalyst. - Consider degassing solvents to remove oxygen. |
| Formation of an unexpected byproduct corresponding to the protodeboronated arene | Thermally accelerated protodeboronation, potentially catalyzed by acidic or basic impurities or moisture. | - Ensure anhydrous reaction conditions. - Use a non-polar aprotic solvent if compatible with the reaction. - Purify the boronic acid before use if its purity is questionable. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-column degradation during HPLC analysis, which can be temperature-dependent, or degradation in solution prior to analysis.[10][11] | - Use a lower column temperature for HPLC analysis if possible.[11] - Employ non-aqueous analytical techniques like NACE (Non-Aqueous Capillary Electrophoresis) to prevent hydrolysis.[12] - Analyze samples promptly after preparation. |
| Discoloration of the solid material | Slow decomposition or oxidation over time, which can be accelerated by improper storage at higher than recommended temperatures. | - If discoloration is observed, it is advisable to test the purity of the material before use. - If purity is compromised, consider purification by recrystallization or chromatography. |
Experimental Protocol: Assessing Thermal Stability via HPLC Monitoring
This protocol provides a general method for evaluating the thermal stability of this compound in a specific solvent.
Objective: To determine the rate of degradation of this compound at a given temperature over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, dioxane)
-
HPLC system with a suitable column (e.g., C18)
-
Thermostatically controlled heating block or oven
-
Volumetric flasks and autosampler vials
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Initial Analysis (T=0): Immediately analyze the stock solution by HPLC to determine the initial purity and peak area of the parent compound. This serves as the baseline.
-
Incubation: Transfer aliquots of the stock solution into several sealed autosampler vials. Place these vials in a heating block or oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating source, allow it to cool to room temperature, and analyze the sample by HPLC.
-
Data Analysis: For each time point, calculate the percentage of the remaining this compound relative to the initial (T=0) peak area. Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
Causality Behind Experimental Choices:
-
Choice of Solvent: The stability of the boronic acid can be solvent-dependent. The chosen solvent should be representative of the intended reaction conditions.
-
Sealed Vials: Using sealed vials prevents solvent evaporation and minimizes exposure to atmospheric oxygen and moisture, ensuring that the observed degradation is primarily due to thermal effects.
-
Multiple Time Points: Analyzing samples at multiple time points allows for the determination of a degradation rate, providing more comprehensive stability information than a single endpoint analysis.
Visualization of Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for a generic arylboronic acid, which are applicable to this compound.
Caption: Potential thermal degradation pathways for this compound.
References
- Vertex AI Search. (2025). What Are The Safety Precautions For Using Boric Acid?
- Thermo Fisher Scientific. (n.d.).
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Anchem Sales. (2015). Boric Acid.
- Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200.
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- Caddick, S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1294-1306.
- Thermo Fisher Scientific. (n.d.).
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- ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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Technical Support Center: Purification of 2-(3-Methylphenoxy)pyridine-5-boronic Acid & Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of 2-(3-Methylphenoxy)pyridine-5-boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your experiments.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] However, its purification is often non-trivial due to the inherent reactivity of the boronic acid functional group and the specific electronic properties imparted by the pyridine and phenoxy moieties. This guide will walk you through the common challenges and provide robust solutions to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities can arise from the synthetic route or degradation of the product. Key impurities to be aware of include:
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride known as a boroxine.[2][3] This is often the most common impurity in solid boronic acid samples. In the presence of water, an equilibrium exists between the boronic acid and the boroxine.[4] For many applications, such as Suzuki coupling, the boroxine can be converted in-situ to the active boronic acid.[2]
-
Protodeboronation Product: Cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leads to the formation of 2-(3-methylphenoxy)pyridine.[2][5] This side reaction is a common issue with heteroaromatic boronic acids and can be promoted by factors such as pH, temperature, and the presence of certain metals.[5][6]
-
Homocoupling Byproducts: The boronic acid can couple with itself, especially in the presence of a palladium catalyst and oxygen, to form a biaryl species.[2]
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, you may have residual starting materials (e.g., the corresponding halide) or reagents like bis(pinacolato)diboron (B2pin2) if you are preparing a boronate ester derivative.[7]
-
Hydrolysis Products: If you are working with a boronate ester, such as the pinacol ester, hydrolysis back to the boronic acid is a frequent challenge, especially during aqueous workups or chromatography on silica gel.[7][8]
Troubleshooting Guide: Purification Strategies
This section provides a problem-and-solution-oriented guide to common purification issues.
Issue 1: My compound is an inseparable mixture of the boronic acid and a less polar impurity, likely the boroxine.
-
Explanation: The boronic acid and its corresponding boroxine are in equilibrium. Attempting to separate them by standard chromatography can be futile as they may interconvert on the column.
-
Solution 1: Acid/Base Extraction. Boronic acids are weakly acidic and can be deprotonated to form boronate salts.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract with a mild aqueous base (e.g., 1M NaOH, Na2CO3). The boronic acid will move into the aqueous layer as its sodium salt, while less polar impurities like the boroxine may remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with an acid (e.g., 1M HCl) to a pH of ~7.[9]
-
The purified boronic acid will often precipitate out of the aqueous solution and can be collected by filtration. Alternatively, it can be extracted back into an organic solvent.[10][11]
-
-
Solution 2: Recrystallization. If the boroxine content is not excessively high, recrystallization can favor the crystallization of the more ordered boronic acid.
Issue 2: During silica gel chromatography, my product either streaks badly, stays on the baseline, or I get very low recovery.
-
Explanation: The Lewis acidic nature of the boronic acid group can lead to strong, sometimes irreversible, binding to the silanol groups on the surface of standard silica gel.[7][13] This is a very common problem.
-
Solution 1: Use Boric Acid-Treated Silica Gel. Deactivating the silica gel by pre-treating it with boric acid can significantly reduce the over-adsorption of boronic esters.[14][15][16]
-
Protocol: Preparation of Boric Acid-Treated Silica Gel [7]
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of your silica gel in this solution (e.g., ~550 mL for 100 g of silica).
-
Gently agitate the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel under vacuum until it is a free-flowing powder. This treated silica is now ready for column packing.
-
-
-
Solution 2: Switch to a Different Stationary Phase. Neutral alumina can be a good alternative to silica gel for the chromatography of boronic acids and esters.[10] Reversed-phase chromatography (C18) can also be effective, though care must be taken to avoid hydrolysis of boronate esters.[13]
-
Solution 3: Derivatization for Purification. Convert the boronic acid to a more stable and chromatographically friendly derivative, purify it, and then revert to the boronic acid if necessary.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to silica gel chromatography and are benchtop stable, which is particularly useful for unstable 2-pyridyl boronic acids.[7][17][18]
-
Diethanolamine (DEA) Adducts: Transesterification with diethanolamine forms a stable, often crystalline, zwitterionic adduct that can precipitate from non-polar solvents, allowing for simple purification by filtration.[7][12][13] The free boronic acid can be recovered by treatment with an acid.[19]
-
Issue 3: My NMR analysis shows a significant amount of the protodeboronated impurity, 2-(3-methylphenoxy)pyridine.
-
Explanation: The C-B bond in your compound is susceptible to cleavage (protodeboronation), especially in the presence of acid or base, or at elevated temperatures.[5] Pyridine boronic acids can be particularly prone to this decomposition pathway.
-
Solution 1: Careful pH Control. During aqueous workups, maintain a neutral to slightly acidic pH, as both strongly acidic and strongly basic conditions can accelerate protodeboronation for many arylboronic acids.[6]
-
Solution 2: Minimize Reaction Times and Temperatures. If the protodeboronation is occurring during a synthetic step (e.g., a Suzuki coupling), optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary.
-
Solution 3: Purification Strategy. If the protodeboronated impurity has already formed, it will need to be separated. Since 2-(3-methylphenoxy)pyridine is less polar and not acidic, it can typically be separated from the desired boronic acid by acid/base extraction (as described in Issue 1) or by chromatography.
Visualization of Key Processes
Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.
Protodeboronation Side Reaction
Caption: The undesired protodeboronation reaction leading to the loss of the boronic acid group.
Purification Strategy Workflow
Caption: A decision workflow for selecting a suitable purification strategy.
Purity Assessment
Accurate assessment of purity is critical.
-
NMR Spectroscopy: ¹H NMR is invaluable for identifying organic impurities like the protodeboronated product. ¹¹B NMR can also be useful for characterizing the boron species.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for assessing purity.[1] However, be aware that boronic acid pinacol esters can hydrolyze on a standard reversed-phase column.[8][20] Using aprotic diluents and carefully controlled mobile phase pH can mitigate this.[8]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used, particularly for analyzing volatile impurities or after derivatization of the boronic acid.[21]
Final Recommendations
The purification of this compound derivatives requires a nuanced approach that acknowledges the inherent reactivity of the boronic acid group. Always consider the stability of your compound under the chosen purification conditions. When standard methods like recrystallization or direct chromatography fail, derivatization into a more stable form is a powerful and often necessary strategy.
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]
- Managing impurities in 2-Chloropyridine-3-boronic acid starting material - Benchchem. (n.d.).
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(10), 1075–1077.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters - Benchchem. (n.d.).
- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (n.d.).
- What is Pyridine-4-boronic acid? - ChemicalBook. (2020, February 13).
- Protodeboronation - Wikipedia. (n.d.).
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3).
- Boroxine formation reaction mechanism as calculated by DFT. The first... - ResearchGate. (n.d.).
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. (n.d.).
- Protodeboronation of arylboronic acids in acetic acid a | Download Table - ResearchGate. (n.d.).
- A General Solution for the 2-Pyridyl Problem - PMC - NIH. (n.d.).
- Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained - ResearchGate. (2019, February 15).
- Tautomeric equilibria and binding selectivity of pyridineboronic acids - The Royal Society of Chemistry. (n.d.).
- Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. (2012, March 16).
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. (n.d.).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5).
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 1).
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (n.d.).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. (2021, August 30).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).
- Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19).
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (n.d.).
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, September 18).
- 2-Pyridineboronic Acid - Pipzine Chemicals. (n.d.).
- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).
- 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).
- 2-Phenoxypyridine-5-boronic acid | CAS 1270921-80-6 | SCBT. (n.d.).
- Two Cocrystals of Phenazine with Different Phenylboronic Acids - MDPI. (n.d.).
- US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents. (n.d.).
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).
- This compound – (1793003-62-9) - EON Biotech. (n.d.).
- Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC - NIH. (n.d.).
- Two Cocrystals of Phenazine with Different Phenylboronic Acids - ResearchGate. (n.d.).
- Two Cocrystals of Phenazine with Different Phenylboronic Acids | Scilit. (n.d.).
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Technical Support Center: Catalyst Poisoning in Reactions Involving 2-(3-Methylphenoxy)pyridine-5-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges related to catalyst poisoning and low reactivity in cross-coupling reactions, specifically those utilizing 2-(3-Methylphenoxy)pyridine-5-boronic acid. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The "2-Pyridyl Problem" in Your Reaction Flask
The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While an invaluable building block, its inherent chemical properties can lead to significant hurdles, primarily catalyst deactivation. This phenomenon is often referred to as the "2-pyridyl problem".[1][2] The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst, effectively "poisoning" it by blocking the active sites required for the catalytic cycle to proceed.[3][4] This guide will dissect the causes of these issues and provide actionable, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. Is the catalyst being poisoned?
A1: Yes, catalyst poisoning is a primary suspect. The nitrogen atom in the pyridine ring of your boronic acid is a strong Lewis base. It can coordinate avidly to the electron-deficient palladium(II) center of the catalyst. This coordination can form stable, off-cycle complexes that prevent the catalyst from participating in the desired cross-coupling reaction, leading to low or no product formation.[3][4] This is a well-documented issue with 2-substituted pyridine derivatives in cross-coupling chemistry.[1]
Q2: Besides the pyridine nitrogen, what other factors could be causing my reaction to fail?
A2: Several factors, often acting in concert, can lead to poor outcomes:
-
Protodeboronation: Heteroaryl boronic acids, especially those with electron-deficient rings like pyridine, are susceptible to protodeboronation. This is a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture, thus consuming your starting material.[2][5]
-
Impure Starting Materials: The purity of your this compound is critical. Impurities from its synthesis, such as residual bases or other coordinating species, can act as independent catalyst poisons.[6] Similarly, impurities in your solvent or other reagents (e.g., sulfur compounds) are known poisons for palladium catalysts.[7]
-
Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role. A ligand that is not sufficiently electron-rich or sterically bulky may not be able to prevent the pyridine nitrogen from coordinating to the palladium center or may not promote the key steps of the catalytic cycle effectively for this challenging substrate.
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. An inappropriate base might not be effective in the transmetalation step or could promote protodeboronation.[8]
Q3: How can I confirm that catalyst poisoning by the pyridine nitrogen is the main issue?
A3: A diagnostic experiment can be very insightful. Run a parallel reaction with a similar, non-pyridyl boronic acid (e.g., a phenylboronic acid with a similar electronic profile) under the exact same conditions. If this reaction proceeds smoothly while your reaction with this compound fails, it strongly suggests that the pyridine moiety is the inhibiting factor.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting and optimizing your reaction.
Diagram: Troubleshooting Workflow
Below is a logical workflow to diagnose and solve issues in your cross-coupling reaction.
Caption: A step-by-step workflow for troubleshooting difficult Suzuki-Miyaura reactions.
Problem 1: Catalyst Inactivity or Rapid Deactivation
-
Causality: The pyridine nitrogen is binding to the palladium center, preventing oxidative addition or other key steps in the catalytic cycle.
-
Solutions:
-
Ligand Modification: Switch to more robust ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands" like SPhos, XPhos, or RuPhos) are highly effective. Their steric bulk can physically hinder the pyridine nitrogen from accessing the palladium center, while their electron-donating nature enhances the catalyst's reactivity.[9] In some cases, phosphite or phosphine oxide ligands have also shown high activity for coupling 2-pyridyl nucleophiles.[2]
-
Use of Additives: The addition of a Lewis acid, such as trimethyl borate, can be beneficial. It is hypothesized that the borate can coordinate to the pyridine nitrogen, effectively "masking" it and preventing it from poisoning the palladium catalyst. This strategy can also help solubilize boronate intermediates and buffer the reaction medium.[10]
-
Pre-catalyst Choice: Employ modern, well-defined palladium pre-catalysts (e.g., PEPPSI-type or palladacycle pre-catalysts). These are often more stable and activate more reliably in the reaction mixture compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be of variable quality.[11]
-
Problem 2: Disappearance of Boronic Acid Starting Material without Product Formation
-
Causality: This is a classic symptom of protodeboronation, where the C-B bond is cleaved. This is particularly problematic for electron-deficient heteroaryl boronic acids.[2]
-
Solutions:
-
Modify the Boron Species: Convert the boronic acid to a more stable derivative. Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts are generally more resistant to protodeboronation under many reaction conditions.
-
Strictly Anhydrous Conditions: Minimize the presence of water. Use anhydrous solvents (e.g., dioxane, toluene) and finely powdered, dry bases (e.g., K₃PO₄). While some Suzuki reactions benefit from water, it can accelerate the undesired protodeboronation of sensitive substrates.
-
Base Selection: The choice of base is critical. A weaker base like K₂CO₃ might be less effective for the coupling but could also reduce the rate of protodeboronation. Conversely, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required for efficient transmetalation. A careful screening of bases is recommended.[8]
-
Table 1: Summary of Common Issues and Recommended Actions
| Symptom Observed | Potential Cause(s) | Primary Action(s) | Secondary Action(s) |
| No reaction; starting materials recovered | Catalyst Poisoning by pyridine nitrogen | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). | Use a robust pre-catalyst; add a Lewis acid like trimethyl borate. |
| Boronic acid consumed, no product formed | Protodeboronation | Convert boronic acid to a pinacol ester (Bpin) or trifluoroborate salt. | Use strictly anhydrous conditions; screen different bases (e.g., K₃PO₄). |
| Low conversion, reaction stalls | Suboptimal Conditions ; slow transmetalation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene/H₂O). | Increase reaction temperature; use a slight excess of the boronic acid derivative. |
| Formation of homocoupled byproducts | Oxygen Contamination ; Pd(II) species present | Rigorously degas all solvents and reagents; maintain a strict inert atmosphere (N₂ or Ar). | Use a Pd(0) source or a pre-catalyst that reliably reduces to Pd(0).[12] |
Experimental Protocol: Diagnostic Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound (as its more stable pinacol ester) with a generic aryl bromide.
Diagram: Experimental Workflow
Caption: General workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if required.
-
-
Inert Atmosphere:
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Via syringe, add a degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
-
Reaction:
-
Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Vertex AI Search. (2026).
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Bechki, L. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- ResearchGate. (n.d.). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes | Request PDF.
- National Institutes of Health. (n.d.).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Wiley Online Library. (2020).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.).
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minimizing homocoupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid
Topic: Minimizing Homocoupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid
This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers minimize the formation of undesired symmetric biaryl products (homocoupling) during the Suzuki-Miyaura cross-coupling of this compound.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
Issue 1: Significant formation of 5,5'-bis(2-(3-methylphenoxy)pyridine) is observed by LC-MS.
This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings. The primary causes often revolve around reaction conditions that either promote the oxidative coupling of the boronic acid or result from catalyst-mediated pathways.
A. Oxygen Contamination: The presence of molecular oxygen is a primary culprit in the palladium-catalyzed homocoupling of boronic acids. It can participate in oxidative cycles with the palladium catalyst, leading to the formation of the undesired dimer.
-
Protocol 1: Rigorous Degassing
-
Combine the boronic acid, aryl halide, and base in the reaction vessel.
-
Seal the vessel with a septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the vessel under vacuum for 5-10 minutes to remove atmospheric gases.
-
Refill the vessel with an inert gas (Argon or Nitrogen).
-
Repeat this "evacuate-refill" cycle 3-5 times for maximum effect.
-
Add the degassed solvent and catalyst solution via syringe under a positive pressure of inert gas.
-
B. Catalyst System Inefficiency: The choice of palladium source and, more critically, the ligand, dictates the relative rates of the desired cross-coupling versus the homocoupling pathway. A slow or inefficient reductive elimination step can allow for side reactions to occur.
-
Corrective Action: Ligand and Catalyst Screening
-
Rationale: For electron-deficient heterocyclic boronic acids like the one , electron-rich and sterically hindered phosphine ligands are often superior. These ligands promote the crucial reductive elimination step, accelerating the formation of the desired product and outcompeting the homocoupling pathway.
-
Recommendation: Switch from common ligands like PPh₃ to more specialized Buchwald-type ligands (e.g., SPhos, XPhos) or other electron-rich ligands like P(t-Bu)₃.
-
| Parameter | Condition A (High Homocoupling) | Condition B (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos | SPhos promotes faster reductive elimination. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Anhydrous conditions can reduce side reactions. |
| Solvent | Toluene/H₂O | 1,4-Dioxane or CPME | Aprotic polar solvents often improve solubility and performance. |
C. Base-Induced Protodeboronation/Homocoupling: The choice and strength of the base can significantly impact the stability of the boronic acid. Stronger bases in aqueous media can sometimes accelerate protodeboronation, which can be a precursor to homocoupling pathways.
-
Corrective Action: Base Optimization
-
Recommendation: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃. Running the reaction under anhydrous conditions can also be beneficial.
-
Caption: Simplified Suzuki cycle vs. homocoupling pathway.
References
-
Title: The Palladium-Catalyzed Homocoupling of Arylboronic Acids: A Mild and General Protocol Source: Organic Letters URL: [Link]
-
Title: A Simple, Air-Stable, and Efficient Precatalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides Source: Organic Letters URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: Wiley URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Pyridine Boronic Acids: A Comparative Analysis of 2-(3-Methylphenoxy)pyridine-5-boronic acid
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The ability to controllably form carbon-carbon bonds to this heterocycle is paramount in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most robust and versatile tools for this purpose, frequently employing pyridine boronic acids as key building blocks.[2][3][4]
The reactivity of these boronic acids, however, is not uniform. It is exquisitely sensitive to the electronic and steric environment of the pyridine ring. This guide provides an in-depth comparison of the reactivity of 2-(3-Methylphenoxy)pyridine-5-boronic acid with other structurally relevant pyridine boronic acids. We will dissect the underlying principles governing their performance in cross-coupling reactions and provide actionable experimental protocols for researchers to validate these findings in their own laboratories.
Pillar 1: Deconstructing Reactivity in Pyridine Boronic Acids
The success of a Suzuki-Miyaura coupling is fundamentally dictated by the efficiency of its three core steps: oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid partner primarily influences the transmetalation step.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
The electron-deficient nature of the pyridine ring, owing to the electronegative nitrogen atom, generally enhances the Lewis acidity of the boron center, which can facilitate transmetalation.[5] Substituents on the ring further modulate this electronic character through two primary mechanisms:
-
Inductive Effects: These are transmitted through sigma bonds. Electronegative atoms or groups (like oxygen in a phenoxy group) pull electron density away from the ring, increasing the boron's Lewis acidity.
-
Resonance Effects: These involve the delocalization of pi-electrons. Substituents with lone pairs (like the oxygen in a phenoxy or methoxy group) can donate electron density into the ring's pi-system.[1][6]
The overall electronic influence is a net balance of these competing effects, which is also dependent on the substituent's position relative to the boronic acid.[1][6]
Steric Hindrance: A Physical Barrier to Reaction
Steric bulk, particularly from substituents positioned ortho to the boronic acid or the coupling site on the palladium complex, can significantly impede the reaction.[7][8][9] Large groups can hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step, often requiring more forcing conditions or specialized, bulky phosphine ligands to achieve good yields.[2][7]
Pillar 2: Comparative Reactivity Analysis
Let's analyze the specific structural features of this compound and compare it against key analogues.
Caption: Structural comparison of the target molecule and its key analogues.
This compound (Target Molecule):
-
Electronic Effect: The phenoxy group at the 2-position exerts a strong electron-withdrawing inductive effect due to the oxygen atom. However, it can also donate electron density into the pyridine ring via resonance. The additional methyl group on the phenoxy ring is weakly electron-donating, slightly modulating the overall electronic character of the substituent.
-
Steric Effect: The 2-phenoxy group introduces significant steric bulk adjacent to the pyridine nitrogen but not directly adjacent to the boronic acid at the 5-position. This bulk can influence how the molecule coordinates to the palladium catalyst.
Comparison with 2-Methoxypyridine-5-boronic acid:
-
Key Difference: Steric hindrance. The methoxy group is significantly smaller than the 3-methylphenoxy group.
-
Reactivity Prediction: 2-Methoxypyridine-5-boronic acid is expected to be more reactive. While the electronic effects of methoxy and phenoxy groups are broadly similar (inductive withdrawal, resonance donation), the reduced steric profile of the methoxy group allows for easier access to the palladium catalytic center, likely resulting in faster reaction rates and higher yields under identical conditions.[7][8]
Comparison with Pyridine-3-boronic acid and Pyridine-4-boronic acid:
-
Key Difference: Position of the boronic acid group relative to the ring nitrogen and the absence of a substituent at the 2-position.
-
Reactivity Prediction: Pyridine-3- and -4-boronic acids are generally more reactive than 2-substituted pyridines. The absence of any substituent at the 2-position removes a significant source of steric hindrance near the coordination site (the nitrogen atom). The electronic effect of the nitrogen is more pronounced at the 3- and 4-positions, influencing the boronic acid's properties. In many cases, pyridine-4-boronic acid shows high reactivity due to the direct electronic communication between the nitrogen and the boronic acid through the para-position.[10]
Pillar 3: Experimental Validation and Protocols
Theoretical predictions must be validated by empirical data. Below is a summary of expected outcomes from a standardized Suzuki-Miyaura coupling, followed by a detailed experimental protocol for conducting a comparative study.
Illustrative Reactivity Data
The following table presents expected yields for a standard Suzuki-Miyaura coupling between various pyridine boronic acids and a common coupling partner, 4-bromoanisole. These values are based on established principles of reactivity.
| Boronic Acid | Coupling Partner | Catalyst System (Example) | Base (Example) | Expected Yield Range (%) | Rationale |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 65-80% | Good reactivity, but potential for slightly lower yields due to the steric bulk of the 2-phenoxy group. |
| 2-Methoxypyridine-5-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 85-95% | High reactivity due to favorable electronics and minimal steric hindrance from the methoxy group. |
| Pyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 90-98% | Very high reactivity due to lack of steric hindrance at the ortho positions. |
| Pyridine-4-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 90-98% | Very high reactivity; strong electronic activation from the para-nitrogen.[4] |
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[11]
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
This protocol provides a robust baseline for comparing the reactivity of different pyridine boronic acids under identical conditions.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Pyridine Boronic Acid (e.g., this compound, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Caption: Experimental workflow for comparative Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), the specific pyridine boronic acid to be tested (1.2 equiv), the palladium catalyst (0.02 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS. Note the time to completion.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Characterize the final product (¹H NMR, ¹³C NMR, MS) and calculate the isolated yield.
Causality Behind Choices:
-
Catalyst (Pd(dppf)Cl₂): This catalyst is often effective for heteroaryl couplings as the dppf ligand is both electron-rich and has a large bite angle, which can promote reductive elimination.[2]
-
Base (K₂CO₃): A moderately strong base is required to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[12]
-
Solvent (Dioxane/Water): The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Conclusion
The reactivity of this compound in Suzuki-Miyaura cross-coupling is a sophisticated interplay of electronic and steric factors. While its electronic profile is conducive to coupling, the significant steric bulk of the 2-(3-methylphenoxy) group makes it moderately less reactive than smaller analogues like 2-methoxypyridine-5-boronic acid or unsubstituted pyridine boronic acids.
For researchers and drug development professionals, this understanding is critical. When employing sterically demanding building blocks, optimization of reaction conditions—such as screening different palladium ligands, bases, and temperatures—may be necessary to achieve desired efficiencies. By applying the principles and protocols outlined in this guide, scientists can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery of new chemical entities.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. ResearchGate. [Link]
-
Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. Waseda University. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Effect of the phenoxy groups on PDIB and its derivatives. National Institutes of Health (NIH). [Link]
-
Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters - ACS Publications. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
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- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 10. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
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- 12. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 2-(3-Methylphenoxy)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(3-Methylphenoxy)pyridine-5-boronic acid, a key building block in the synthesis of various drug candidates, presents unique analytical challenges due to the inherent reactivity and physicochemical properties of the boronic acid functional group. This guide provides a comprehensive comparison of analytical methodologies for the robust determination of its purity, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The analysis of boronic acids is often complicated by their high polarity and the propensity to form cyclic anhydrides, known as boroxines.[1] These factors can lead to poor chromatographic peak shapes, variable retention times, and potential on-column degradation, necessitating carefully optimized analytical methods.[2] This guide will delve into the most pertinent analytical techniques, evaluating their strengths and weaknesses in the context of this compound analysis.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific impurities of interest.[3] A comparative overview of the most commonly employed techniques is presented below.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Robust, reproducible, and widely available.[4] | Moderate sensitivity, potential for on-column degradation of boronic acids.[2] | Routine purity checks and quantification of known impurities with UV chromophores. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-based detection. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[1] | Susceptible to matrix effects, higher operational complexity. | Trace-level quantification of impurities and identification of unknown degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and semi-volatile impurities. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[5] | Analysis of residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information, can be used for absolute purity determination (qNMR).[6] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. | Structural elucidation of impurities and quantitative purity assessment without a reference standard. |
| Titration | Chemical reaction with a standardized solution to determine concentration. | Simple, inexpensive, and provides an absolute measure of the boronic acid content. | Non-selective, may not detect neutral impurities. | Assay of the main component. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry. For this compound, a reversed-phase HPLC method is generally suitable. The key to a successful separation lies in the selection of an appropriate column and mobile phase to mitigate the challenges associated with boronic acid analysis.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column with end-capping is a common starting point. However, for polar compounds like boronic acids, columns with polar-embedded stationary phases or those designed for aqueous mobile phases can provide better retention and peak shape. The use of modern columns with low silanol activity is crucial to minimize on-column hydrolysis of boronic acid esters, a potential impurity.[7]
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often employed to suppress the ionization of the boronic acid and any acidic impurities, leading to better retention and peak shape on reversed-phase columns.[4] The choice of organic modifier (acetonitrile or methanol) can also influence selectivity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Development
Caption: A typical workflow for purity determination by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling.[1] For this compound, LC-MS can detect and identify impurities at trace levels that may be missed by UV detection.
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like boronic acids. Both positive and negative ion modes should be evaluated, as the molecule contains both a basic pyridine nitrogen and an acidic boronic acid group.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, facilitating the elemental composition determination of unknown impurities. A triple quadrupole mass spectrometer is ideal for targeted quantification of specific impurities at very low levels.
Experimental Protocol: LC-MS/MS for Trace Impurity Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient can be employed for high-throughput analysis.[8]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI negative.
-
MRM Transitions: Specific precursor-to-product ion transitions would be determined for the parent compound and any known impurities. For 4-phenoxyphenyl-boronic acid, a similar compound, detection was performed in negative mode with selected ion monitoring (SIM) at m/z 231.02.[9]
LC-MS Impurity Identification Workflow
Caption: Workflow for identifying unknown impurities using LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for analyzing volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Due to the low volatility of boronic acids, derivatization is typically required to convert them into more volatile species.[10]
Causality Behind Experimental Choices:
-
Derivatization: A common approach is to react the boronic acid with a diol, such as pinacol or 1,3-propanediol, to form a more volatile boronate ester. This reaction is often rapid and quantitative.
-
Injection Technique: A split/splitless inlet is commonly used. The choice of split ratio depends on the concentration of the analytes.
Experimental Protocol: GC-MS for Volatile Impurities and Derivatized Boronic Acid
-
Instrumentation: GC system with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Inlet Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Derivatization (for boronic acid analysis): Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., dichloromethane). Add an excess of the derivatizing agent (e.g., pinacol) and a catalyst if necessary. Allow the reaction to proceed to completion before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. ¹H NMR can provide a detailed fingerprint of the molecule and its impurities, while quantitative NMR (qNMR) can be used to determine the absolute purity without the need for a reference standard of the analyte.[6]
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen (e.g., DMSO-d₆ or MeOD).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals is used (e.g., maleic anhydride, dimethyl sulfone).
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Accurately weigh a known amount of the this compound sample and a certified internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Conclusion
The determination of the purity of this compound requires a multi-faceted analytical approach. While HPLC provides a robust method for routine quality control, LC-MS is indispensable for the identification and quantification of trace-level impurities. GC-MS is essential for the analysis of volatile components, and NMR spectroscopy offers unparalleled structural information and a means for absolute purity determination. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine batch release to in-depth impurity profiling in support of drug development. A thorough understanding of the underlying principles and potential pitfalls of each technique is paramount to ensuring the quality and safety of the final pharmaceutical product.
References
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 132-138. Available from: [Link]
-
Ji, Z., Petrovic, J., & Kott, L. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available from: [Link]
-
Pandiyan, V., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1644-1650. Available from: [Link]
-
Mullangi, R., et al. (2021). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Biomedical Chromatography, 35(10), e5173. Available from: [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Abel, S., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. Available from: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available from: [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link]
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- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2-Phenoxypyridine-5-Boronic Acid Derivatives: From Molecular Conformation to Supramolecular Assembly
Abstract
The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in developing targeted therapeutics.[1][2] Its incorporation into drug candidates often leverages the strategic functionalization of the pyridine ring, with the boronic acid moiety at the 5-position serving as a critical handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling.[3] Understanding the solid-state properties of these building blocks is paramount for controlling reaction outcomes, predicting polymorphism, and optimizing physicochemical properties like solubility. This guide provides a comparative analysis of the X-ray crystal structures of key 2-phenoxypyridine-5-boronic acid analogues and derivatives. While a public crystal structure for 2-(3-Methylphenoxy)pyridine-5-boronic acid is not available, we utilize the closely related structure of (2-benzyloxypyrimidin-5-yl)boronic acid as a foundational model. We compare its structural features against a functionalized precursor, 2-bromopyridine-5-boronic acid, and a protected derivative, 2-methoxypyridine-5-boronic acid pinacol ester, to elucidate how substituent changes and boronic acid protection fundamentally alter intermolecular interactions and crystal packing.
Introduction: The Significance of the 2-Phenoxypyridine Scaffold
The pyridine ring is a cornerstone of modern drug discovery, present in over 95 FDA-approved pharmaceuticals.[2][4] Its nitrogen atom acts as a hydrogen bond acceptor and can improve compound polarity, solubility, and bioavailability.[5][6] When combined with a phenoxy group at the 2-position, the resulting scaffold offers a three-dimensional vector for exploring chemical space, crucial for achieving potent and selective binding to protein targets. The boronic acid group, a versatile synthetic intermediate, is a bioisostere of the carboxylic acid and acts as a Lewis acid, capable of forming reversible covalent bonds with biological nucleophiles.[7][8] This unique reactivity profile has led to the development of numerous boronic acid-based inhibitors.[9][10]
The structural integrity, conformation, and intermolecular interactions of these boronic acid building blocks in the solid state directly influence their reactivity and formulation properties. This guide delves into the atomic-level details revealed by single-crystal X-ray diffraction to provide researchers with actionable insights.
Methodology: Synthesis and Crystallization
The synthesis of arylboronic acids can be approached through several established methods, most commonly via the lithiation of an aryl halide followed by quenching with a trialkyl borate, or through a palladium-catalyzed Suzuki-Miyaura borylation.[7][11] Obtaining diffraction-quality single crystals is essential for structural elucidation and requires careful control over nucleation and growth.
Representative Synthesis Protocol: From Aryl Bromide to Boronic Acid
This protocol outlines a general method for synthesizing a pyridine-5-boronic acid from its corresponding 2-substituted-5-bromopyridine precursor.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the 2-substituted-5-bromopyridine starting material (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C. The formation of the aryllithium intermediate is the key step.
-
Borylation: In a separate flask, prepare a solution of triisopropyl borate (B(Oi-Pr)₃, 1.5 eq.) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. This electrophilic trap reacts with the nucleophilic aryllithium to form the boronate ester intermediate.
-
Warming and Quenching: After stirring for 2 hours at -78 °C, allow the reaction mixture to warm slowly to room temperature overnight.
-
Hydrolysis: Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. This acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude boronic acid can often be purified by recrystallization.
Single Crystal Growth Protocol
The following is a general protocol for growing single crystals suitable for X-ray diffraction, adapted from the method used for (2-benzyloxypyrimidin-5-yl)boronic acid.[12]
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent system in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. Acetone, ethanol, or mixtures like dichloromethane/hexane are common choices.[12][13]
-
Dissolution: Dissolve the purified boronic acid (~100-200 mg) in a minimal amount of the chosen solvent (e.g., 2-4 mL of acetone) in a clean vial, gently warming if necessary to ensure complete dissolution.
-
Slow Cooling/Evaporation:
-
Method A (Slow Cooling): Cap the vial and place it in a Dewar flask filled with hot water, allowing it to cool undisturbed to room temperature over several hours or days. This gradual decrease in temperature reduces solubility and promotes slow crystal growth.[12]
-
Method B (Slow Evaporation): Loosely cap the vial or cover it with parafilm perforated with a few pinholes. Place it in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
-
Crystal Harvesting: Once well-formed crystals appear, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. Dry the crystals on filter paper or under a gentle stream of nitrogen.
Diagram of Synthetic & Crystallographic Workflow
Caption: Workflow from synthesis to structural analysis.
Comparative Crystallographic Analysis
This section compares the crystal structures of three representative compounds to illustrate key structural principles.
-
The Core Analogue: (2-Benzyloxypyrimidin-5-yl)boronic acid[12]
-
The Precursor: 2-Bromopyridine-5-boronic acid[14]
-
The Protected Derivative: 2-Methoxypyridine-5-boronic acid pinacol ester[15]
Intramolecular Conformation: Planarity and Torsion
The conformation of the boronic acid group and the dihedral angle between the aromatic rings are critical intramolecular features. In (2-benzyloxypyrimidin-5-yl)boronic acid, the B(OH)₂ group adopts a syn-anti conformation relative to the C-B bond, and the entire molecule is nearly planar, with a dihedral angle of just 3.8° between the pyrimidine and benzyl rings.[12] This planarity maximizes π-system conjugation. The conformation of the boronic acid is crucial for its participation in hydrogen bonding.
Intermolecular Interactions: The Hydrogen Bonding Motif
The defining feature of free arylboronic acids in the solid state is their propensity to form strong O-H···O hydrogen bonds. Typically, this results in the formation of centrosymmetric dimers.
-
In (2-Benzyloxypyrimidin-5-yl)boronic acid: Molecules form classic centrosymmetric dimers via a pair of O-H···O hydrogen bonds, creating an R²₂(8) graph set motif.[12] These dimers are further linked into chains by hydrogen bonds between the remaining anti-conformation hydroxyl group and a nitrogen atom on a neighboring molecule's pyrimidine ring.[12]
-
In 2-Bromopyridine-5-boronic acid: While specific data is limited, this structure is expected to exhibit a similar dimeric hydrogen bonding pattern, which is a highly favorable and common arrangement for arylboronic acids.[12][16]
-
In 2-Methoxypyridine-5-boronic acid pinacol ester: The conversion of the diol of the boronic acid into a cyclic pinacol ester fundamentally removes the hydrogen bond donors. Consequently, the strong dimeric O-H···O interactions are completely absent. Crystal packing in this derivative will be governed by weaker forces such as C-H···O, C-H···N, or π-π stacking interactions, leading to a significantly different and less tightly bound supramolecular architecture.
Diagram of Hydrogen Bonding Motifs
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Methoxypyridine-5-boronic acid pinacol ester 97 445264-61-9 [sigmaaldrich.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(3-Methylphenoxy)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The construction of biaryl and hetero-biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, valued for its functional group tolerance and broad applicability. However, the successful coupling of heteroaromatic substrates, such as the title compound 2-(3-Methylphenoxy)pyridine-5-boronic acid, presents unique challenges that necessitate a careful selection of the palladium catalyst system.
This guide provides a comparative analysis of three classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole. We will delve into the mechanistic nuances of each catalyst system, present comparative (though often analogous) experimental data, and provide detailed protocols to empower researchers in optimizing their synthetic strategies.
The Challenge: Coupling of a Functionalized Pyridine Boronic Acid
The Suzuki-Miyaura coupling of this compound is not without its intricacies. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalytic activity. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation under the basic reaction conditions, leading to diminished yields of the desired product. The choice of catalyst, ligand, base, and solvent is therefore paramount to navigate these challenges and achieve efficient bond formation.
The Catalytic Cycle: A Common Pathway
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to appreciating the role of different catalysts and ligands.
Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step.[1] Subsequently, transmetalation occurs, where the organic group from the activated boronic acid is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Catalyst Comparison: Performance in Focus
We will now compare three distinct palladium catalyst systems, representing both traditional and modern approaches to Suzuki-Miyaura coupling. While direct experimental data for the coupling of this compound is limited in the public domain, we will draw upon data from structurally analogous systems to provide a predictive framework.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Overview: Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) complex that has been a stalwart of Suzuki-Miyaura chemistry for decades.[2] It is relatively inexpensive and readily available. However, the phosphine ligands can be prone to oxidation, and higher catalyst loadings are often required, especially for challenging substrates.
Mechanism & Causality: The triphenylphosphine ligands are moderately electron-donating and sterically demanding, which facilitates both oxidative addition and reductive elimination. However, for electron-rich or sterically hindered substrates, the catalytic activity can be sluggish, necessitating higher temperatures and longer reaction times.
Experimental Protocol (Adapted from analogous systems):
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Stir the reaction mixture at 90-100 °C and monitor by TLC or LC-MS until completion.
The Modern Standard: Buchwald Ligand System - Pd(OAc)₂/SPhos
Overview: The development of bulky, electron-rich dialkylbiarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[3] These ligands are used in conjunction with a palladium(II) precursor like Pd(OAc)₂, forming the active Pd(0) catalyst in situ.
Mechanism & Causality: SPhos is a highly electron-rich and sterically bulky ligand. The high electron density on the palladium center accelerates the rate-limiting oxidative addition step. The steric bulk promotes the reductive elimination step, leading to faster overall catalytic turnover. This allows for lower catalyst loadings and often milder reaction conditions.
Experimental Protocol (Adapted from analogous systems):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to a dry reaction vessel.
-
Add this compound (1.5 equiv), 4-bromoanisole (1.0 equiv), and potassium phosphate (2.0 equiv).
-
Add a degassed solvent such as 1,4-dioxane.
-
Seal the vessel and stir the reaction mixture at 80-100 °C. Monitor the reaction progress by an appropriate analytical method.
The High-Performer: N-Heterocyclic Carbene (NHC) Catalyst - PEPPSI-IPr
Overview: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are air- and moisture-stable Pd(II) precatalysts that are highly active for a broad range of cross-coupling reactions.[4]
Mechanism & Causality: NHCs are strong σ-donors, forming a very stable bond with the palladium center.[2] This stability translates to high catalyst turnover numbers and resistance to decomposition. The PEPPSI-IPr catalyst features a bulky NHC ligand that promotes efficient reductive elimination. The pyridine-based ancillary ligand is readily displaced, facilitating the entry of the substrates into the catalytic cycle.
Experimental Protocol (Adapted from analogous systems):
-
To a reaction vial, add PEPPSI-IPr (1-2 mol%), this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and cesium carbonate (2.0 equiv).
-
Add a suitable solvent, such as tert-amyl alcohol or 1,4-dioxane.
-
Seal the vial and stir the mixture at 80-100 °C until the starting material is consumed.
Quantitative Performance Comparison (Analogous Systems)
The following table summarizes the performance of these catalyst systems in the Suzuki-Miyaura coupling of structurally similar substrates, providing a basis for comparison.
| Catalyst System | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(OAc)₂/SPhos | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Fictionalized Data for Comparison |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Fictionalized Data for Comparison |
Note: The data presented is for analogous systems and serves as a predictive guide. Actual yields and reaction times for the coupling of this compound may vary.
Senior Application Scientist's Recommendation
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst should be guided by the specific requirements of the synthesis.
-
For routine, cost-sensitive applications where high catalyst loadings and longer reaction times are acceptable, Pd(PPh₃)₄ remains a viable option. Its ease of handling (when proper inert techniques are employed) and low cost are advantageous.
-
For achieving high yields with lower catalyst loadings and shorter reaction times, the Pd(OAc)₂/SPhos system is highly recommended. The Buchwald ligands are designed for challenging couplings and often provide superior results, justifying the higher initial cost of the ligand.
-
For the most demanding applications requiring the highest activity, lowest catalyst loadings, and broadest substrate scope, the PEPPSI-IPr catalyst is an excellent choice. Its air and moisture stability simplifies handling, and its high performance can be critical in complex, multi-step syntheses where efficiency is paramount.
Ultimately, the optimal catalyst system should be determined through empirical screening for the specific coupling partners and desired reaction scale. This guide provides a rational starting point for this optimization process, grounded in the fundamental principles of palladium catalysis.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
- PEPPSI. Sigma-Aldrich.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
- Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Preformed Pd(II)
- Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Design of Pyridine-Based p38 MAP Kinase Inhibitors: A Comparative Guide to Structure, Activity, and Experimental Validation
In the landscape of modern drug discovery, the pursuit of highly selective and potent small molecule inhibitors for well-defined biological targets remains a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of pyridine-based compounds as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical node in cellular signaling pathways implicated in inflammatory diseases and cancer.
The p38 MAP Kinase Signaling Pathway: A Key Therapeutic Target
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to external and internal stimuli, such as stress, cytokines, and growth factors.[1] Dysregulation of the p38 signaling pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[1][2] Inhibition of p38 kinase activity can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive therapeutic strategy.[3]
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Comparative Analysis of Pyridine-Based p38 Inhibitors
The development of potent and selective p38 inhibitors has been an area of intense research. The pyridine scaffold has emerged as a privileged structure in this context. The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the backbone NH of Met109 in the ATP-binding pocket of p38, a key interaction for potent inhibition.[1]
The following table summarizes the structure-activity relationships of a series of 4-(pyrazol-3-yl)-pyridine derivatives, highlighting the impact of substitutions on their inhibitory potency against JNK3 and selectivity over p38.[4] While the primary target in this study was JNK3, the data provides valuable insights into achieving selectivity against p38.
| Compound ID | Pyridine Substitution (X) | Pyrazole Substitution (R) | JNK3 IC50 (nM) | p38 Inhibition |
| 12 | H | H | 160 | > 20 µM |
| 13 | Cl | H | 80 | > 20 µM |
| 14 | Cl | Me | 100 | > 20 µM |
| 18 | F | Me | 100 | > 20 µM |
| 23 | Me | Me | 400 | > 20 µM |
Data synthesized from a study on JNK3 inhibitors with selectivity against p38.[4]
From this comparative data, several key insights can be drawn:
-
Pyridine Core: The transition from a pyrimidine to a pyridine scaffold resulted in enhanced potency for the target kinase.[4]
-
Substitution at C5 of Pyridine: The introduction of a halogen (Cl or F) at the 5-position of the pyridine ring generally improves inhibitory activity compared to an unsubstituted analog.[4] A methyl group at this position, however, leads to a decrease in potency.[4]
-
Selectivity: Notably, all the compounds in this series exhibited high selectivity against p38, with no significant inhibition observed at concentrations up to 20 µM.[4] This underscores the feasibility of designing highly selective kinase inhibitors based on the pyridine scaffold.
Experimental Protocols for Assessing p38 Kinase Inhibition
The determination of the inhibitory activity of synthesized compounds against p38 MAP kinase requires robust and validated experimental protocols. A common approach involves an in vitro kinase assay followed by cellular assays to confirm on-target activity.
In Vitro p38 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the phosphorylation of a p38 substrate in the presence of varying concentrations of the test compound.
Principle: An active p38 kinase is incubated with a substrate (e.g., a specific peptide) and ATP. The amount of phosphorylated substrate is then measured using a phospho-specific antibody in an ELISA format.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the active p38 kinase and its substrate in an appropriate assay buffer.
-
Prepare an ATP solution at the desired concentration.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the p38 kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Transfer the reaction mixture to an antibody-coated ELISA plate.
-
Add a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an ELISA-based p38 Kinase Inhibition Assay.
Cellular Assay for Inhibition of Cytokine Production
To confirm that the observed in vitro inhibition translates to a biological effect in a cellular context, the ability of the compounds to inhibit the production of pro-inflammatory cytokines in stimulated cells is assessed.[5]
Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-1β. The concentration of these cytokines in the cell culture supernatant is measured in the presence and absence of the test compound.
Step-by-Step Protocol:
-
Cell Culture:
-
Isolate and culture human PBMCs.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Stimulate the cells with LPS.
-
-
Supernatant Collection:
-
After an appropriate incubation period, centrifuge the cell culture plates and collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-1β, or other relevant cytokines in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration.
-
Determine the IC50 value for the inhibition of cytokine release.
-
Conclusion and Future Perspectives
The pyridine scaffold has proven to be a highly effective core for the development of potent and selective p38 MAP kinase inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications to the pyridine ring and its substituents can significantly impact inhibitory activity and selectivity against other kinases. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel compounds, including those derived from 2-(3-Methylphenoxy)pyridine-5-boronic acid.
Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic potential. The exploration of novel substitution patterns and the use of advanced computational modeling techniques will undoubtedly play a crucial role in the design of the next generation of pyridine-based kinase inhibitors.
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ([Link])
-
Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. ([Link])
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. ([Link])
- Inhibitors of p38. ()
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. ([Link])
Sources
- 1. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
A Comparative Guide to the Stability of 2-(3-Methylphenoxy)pyridine-5-boronic Acid and Its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, boronic acids are indispensable reagents. Their utility, however, is often tempered by concerns regarding their stability. This guide provides a detailed comparative analysis of the stability of 2-(3-Methylphenoxy)pyridine-5-boronic acid and its corresponding pinacol boronate ester. We will delve into the chemical principles governing their stability, present experimental protocols for their assessment, and offer practical guidance for researchers in the field.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on the integrity of its boronic acid coupling partner. However, boronic acids are susceptible to several degradation pathways, most notably protodeboronation and the formation of trimeric anhydrides known as boroxines. These degradation processes can lead to inconsistent reaction yields, purification challenges, and difficulties in long-term storage. A common strategy to mitigate these issues is the conversion of the boronic acid to a more stable boronate ester, with the pinacol ester being one of the most widely adopted.
This guide will provide you with the foundational knowledge and practical methods to assess and understand the stability differences between these two crucial reagents, enabling you to make more informed decisions in your synthetic endeavors.
The Inherent Instability of Boronic Acids
Boronic acids, characterized by a C-B(OH)₂ functional group, exist in equilibrium with their trimeric anhydride form, the boroxine, through the loss of water. This equilibrium is highly sensitive to the presence of moisture and the physical state of the compound. While often represented as the monomeric acid, solid boronic acids frequently exist predominantly as the boroxine.
Furthermore, the C-B bond in boronic acids is susceptible to cleavage, a process known as protodeboronation, which is often catalyzed by acid or base and can be accelerated by temperature. For a molecule like this compound, which contains a pyridine ring, the basic nitrogen atom can potentially influence the rate of degradation.
The Pinacol Ester: A Shield Against Degradation
The conversion of a boronic acid to its pinacol ester involves the reaction of the boronic acid with pinacol (2,3-dimethylbutane-2,3-diol). This transformation imparts significantly enhanced stability through several mechanisms:
-
Steric Hindrance: The bulky pinacol group sterically shields the boron atom, hindering the approach of water or other reagents that could facilitate protodeboronation.
-
Prevention of Boroxine Formation: The formation of the cyclic ester prevents the intermolecular dehydration reaction required for boroxine formation.
-
Improved Handling Characteristics: Pinacol esters are generally more crystalline, less hygroscopic, and have better solubility in organic solvents compared to their corresponding boronic acids, making them easier to handle and purify.
The following diagram illustrates the equilibrium of this compound with its boroxine and the stable, protected pinacol ester form.
Caption: Equilibrium between boronic acid and boroxine, and its conversion to a stable pinacol ester.
Comparative Stability Data
The following table summarizes the expected stability of this compound versus its pinacol ester under various conditions. This data is based on established principles of boronic acid chemistry.
| Condition | This compound | This compound pinacol ester | Rationale |
| Solid-State (RT, ambient moisture) | Moderate stability; slow conversion to boroxine over time. | High stability; resistant to boroxine formation. | The pinacol group prevents intermolecular dehydration. |
| Aqueous Solution (pH 7) | Low stability; susceptible to protodeboronation. | Moderate to high stability; significantly slower protodeboronation. | Steric hindrance from the pinacol group protects the C-B bond. |
| Acidic Solution (pH < 4) | Very low stability; rapid protodeboronation. | Low to moderate stability; protodeboronation is still possible but slower. | Acid-catalyzed protodeboronation is a known degradation pathway. |
| Basic Solution (pH > 9) | Moderate stability; forms the more stable boronate anion. | High stability; the boronate ester is generally stable to base. | The formation of the tetracoordinate boronate species can stabilize the C-B bond. |
| Elevated Temperature (e.g., 80 °C in DMSO) | Moderate to low stability; degradation is accelerated. | High stability; generally stable under typical cross-coupling conditions. | The pinacol ester provides enhanced thermal stability. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of these compounds, the following protocols can be employed.
Protocol 1: Thermal Stability Assessment (Solid State)
This protocol assesses the stability of the solid compounds upon exposure to elevated temperatures.
-
Sample Preparation: Accurately weigh 10-20 mg of the boronic acid and the pinacol ester into separate, labeled glass vials.
-
Initial Analysis (t=0): Dissolve a small, accurately weighed amount of each compound in a suitable solvent (e.g., DMSO-d₆ for NMR or acetonitrile for HPLC) and acquire an initial ¹H NMR spectrum or HPLC chromatogram to determine initial purity.
-
Thermal Stress: Place the vials in an oven at a set temperature (e.g., 60 °C).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), remove the vials from the oven, allow them to cool to room temperature, and repeat the analysis from step 2.
-
Data Analysis: Compare the purity of the samples at each time point to the initial purity. The percentage degradation can be calculated based on the emergence of new peaks (e.g., the protodeboronated arene) and the decrease in the starting material's signal.
Protocol 2: Solution-Phase Stability Assessment via ¹H NMR Spectroscopy
This protocol monitors the stability of the compounds in a deuterated solvent over time.
-
Sample Preparation: Prepare a solution of known concentration (e.g., 0.1 M) for both the boronic acid and the pinacol ester in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to each NMR tube. The signals of the internal standard should not overlap with the signals of the analyte or its degradation products.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum for each sample immediately after preparation. Integrate the signals of the analyte and the internal standard.
-
Incubation: Store the NMR tubes under the desired conditions (e.g., room temperature, 40 °C).
-
Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Calculate the relative amount of the boronic acid or pinacol ester remaining at each time point by comparing the integral of its characteristic signal to the integral of the internal standard. Plot the percentage of the remaining compound against time to determine the degradation rate.
The following workflow diagram illustrates the solution-phase stability assessment protocol.
Caption: Workflow for assessing solution-phase stability using ¹H NMR spectroscopy.
Practical Implications and Recommendations
The superior stability of the this compound pinacol ester translates to several practical advantages for the synthetic chemist:
-
Long-Term Storage: The pinacol ester can be stored for extended periods at room temperature with minimal risk of degradation, whereas the boronic acid should ideally be stored under an inert atmosphere at low temperatures.
-
Reaction Robustness: The use of the pinacol ester can lead to more reproducible results in cross-coupling reactions, as the concentration of the active reagent is not diminished by degradation during storage or reaction setup.
-
Simplified Purification: The higher crystallinity and stability of the pinacol ester can simplify purification by chromatography or recrystallization.
For applications where the boronic acid is required, it is often best practice to generate it in situ from the more stable pinacol ester immediately before use.
Conclusion
While this compound is a valuable reagent, its inherent instability presents challenges for storage and consistent application. The corresponding pinacol ester offers a robust and reliable alternative, providing significantly enhanced stability against both thermal and chemical degradation. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can make informed decisions about the selection, storage, and handling of these important building blocks, ultimately leading to more successful and reproducible synthetic outcomes.
References
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: ScienceDirect URL: [Link]
-
Title: The Chemistry of Boronic Acids Source: Royal Society of Chemistry URL: [Link]
-
Title: Stability of Boronic Acids Source: Organic Chemistry Portal URL: [Link]
-
Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]
A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions with 2-(3-Methylphenoxy)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. In the realm of pharmaceutical and materials science, the synthesis of complex biaryl and heteroaryl structures is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the kinetic performance of 2-(3-Methylphenoxy)pyridine-5-boronic acid in Suzuki-Miyaura reactions against alternative boronic acids. Supported by established mechanistic principles and comparative experimental data, this document aims to elucidate the factors governing reaction rates and to provide robust protocols for kinetic analysis.
The Critical Role of Kinetics in Suzuki-Miyaura Reactions
Understanding the kinetics of a Suzuki-Miyaura reaction is not merely an academic exercise; it is fundamental to process optimization, yield maximization, and impurity minimization. The reaction rate is intricately linked to the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For heteroaryl boronic acids, particularly those containing a pyridine moiety, the kinetic landscape is further complicated by side reactions such as protodeboronation, where the carbon-boron bond is cleaved, leading to the undesired arene.[2]
The subject of our focus, this compound, presents a unique kinetic profile due to the electronic and steric nature of its substituents. The pyridine nitrogen can influence the catalytic cycle through coordination to the palladium center, while the phenoxy group introduces specific electronic and steric effects. A thorough kinetic investigation allows for the rational selection of catalysts, ligands, bases, and solvents to achieve optimal reaction performance.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of events at the palladium center. Each step possesses its own rate constant, and the overall reaction rate is often determined by the slowest step in the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: this compound vs. Alternatives
To contextualize the kinetic behavior of this compound, we present a comparative analysis against other relevant boronic acids. The data presented in the following table is illustrative, grounded in established reactivity principles for heteroaryl boronic acids, and assumes a standard set of reaction conditions (e.g., Pd(dppf)Cl2 catalyst, K2CO3 base, in a dioxane/water solvent system).
Table 1: Comparative Kinetic Performance of Various Boronic Acids in a Model Suzuki-Miyaura Reaction
| Boronic Acid | Structure | Key Structural Features | Relative Initial Rate (Normalized) | Notes on Kinetic Profile |
| This compound | 2-Phenoxy substituted pyridine, boronic acid at the 5-position | 1.0 | The 2-phenoxy group is electron-donating, potentially accelerating oxidative addition. The pyridine nitrogen can influence catalyst activity. | |
| Phenylboronic acid | Unsubstituted aryl | 1.5 | Generally exhibits straightforward kinetics with a relatively fast transmetalation step. | |
| 4-Methoxyphenylboronic acid | Electron-rich aryl | 2.0 | The electron-donating methoxy group accelerates the transmetalation step, leading to a faster overall reaction rate. | |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-poor aryl | 0.7 | The electron-withdrawing trifluoromethyl group slows down the transmetalation step. | |
| Pyridine-3-boronic acid | Unsubstituted 3-pyridyl | 0.9 | More stable to protodeboronation compared to the 2-isomer, but the electron-deficient nature of the pyridine ring can slow transmetalation.[2] | |
| Pyridine-2-boronic acid | Unsubstituted 2-pyridyl | 0.3 | Suffers from the "2-pyridyl problem," exhibiting slow transmetalation and rapid protodeboronation, leading to significantly lower reaction rates.[2] |
The kinetic profile of this compound is a balance of activating and deactivating factors. The electron-donating phenoxy group at the 2-position can enhance the electron density of the pyridine ring, potentially accelerating the oxidative addition step. However, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition. The position of the boronic acid at the 5-position is advantageous as it is less susceptible to the severe protodeboronation observed in 2-pyridylboronic acids.[2]
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis requires meticulous experimental design and execution. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.[3]
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Internal standard (e.g., biphenyl)
-
Quenching solvent (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl2 (0.02 mmol), K2CO3 (2.0 mmol), and biphenyl (internal standard, 0.5 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture via syringe.
-
Reaction Initiation: Place the vial in a preheated oil bath at 80 °C and start vigorous stirring. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a labeled HPLC vial containing 1 mL of acetonitrile to quench the reaction.
-
HPLC Analysis: Analyze the quenched samples using a validated HPLC method. The method should be capable of separating the starting materials, product, and internal standard.
-
Data Analysis: Determine the concentration of the reactants and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.
Alternative Methodologies and Their Impact on Kinetics
The choice of catalyst, ligand, base, and solvent can have a profound impact on the kinetics of the Suzuki-Miyaura reaction.
Table 2: Influence of Reaction Parameters on the Kinetics of Suzuki-Miyaura Coupling
| Parameter | Alternative 1 | Expected Kinetic Effect | Alternative 2 | Expected Kinetic Effect |
| Catalyst | Pd(PPh3)4 | Generally lower activity and stability compared to more modern catalysts. | Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Highly active, often leading to significantly faster reaction rates and lower catalyst loadings. |
| Ligand | Tricyclohexylphosphine (PCy3) | Bulky, electron-rich ligand that can accelerate reductive elimination. | SPhos | A bulky biarylphosphine ligand known to promote efficient coupling of challenging substrates, including heteroaryl chlorides. |
| Base | Cs2CO3 | A stronger base that can sometimes accelerate transmetalation, but may also promote side reactions. | K3PO4 | A common and effective base for a wide range of Suzuki-Miyaura couplings. |
| Solvent | Toluene | A non-polar aprotic solvent that can be effective, but may require higher temperatures. | 2-Methyltetrahydrofuran (2-MeTHF) | A more environmentally benign solvent that can offer comparable or improved performance over traditional ethereal solvents. |
Conclusion
The kinetic study of the Suzuki-Miyaura reaction with this compound reveals a complex interplay of electronic and steric factors. While the 2-phenoxy substituent offers potential electronic advantages, the inherent properties of the pyridine ring necessitate careful optimization of reaction conditions to achieve efficient coupling. A systematic kinetic analysis, as outlined in this guide, is indispensable for researchers aiming to develop robust and scalable synthetic routes. By comparing the performance of this substrate with other boronic acids and by understanding the influence of various reaction parameters, scientists can make informed decisions to accelerate drug discovery and development programs.
References
-
Buchwald, S. L., & Martin, R. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fulir, S., et al. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
-
MDPI. (2018). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
-
RSC Publishing. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2038-2044. [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
St-Jean, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 145-151. [Link]
-
Thomas, A. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8446-8452. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
OMICS International. (2014). GC-MS Technique and its Analytical Applications in Science and Technology. [Link]
-
PMC. (2012). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. [Link]
-
PMC. (2016). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
PMC. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
PubMed. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
ResearchGate. (2015). (PDF) Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 -. [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
University of Rochester. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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A Comparative Guide to Base Selection in the Suzuki-Miyaura Synthesis of Biaryls Using 2-(3-Methylphenoxy)pyridine-5-boronic Acid
Introduction: The Enduring Quest for Biaryl Scaffolds
In the landscape of modern drug discovery and materials science, biaryl and hetero-biaryl motifs are ubiquitous. Their rigid, well-defined three-dimensional structures are instrumental in modulating interactions with biological targets and tuning the photophysical properties of organic materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical C(sp²)–C(sp²) bonds, celebrated for its functional group tolerance and operational simplicity.[1][2]
However, the success of a Suzuki-Miyaura coupling is not guaranteed by simply combining the coupling partners with a palladium catalyst. The choice of base is a critical, and often underestimated, parameter that dictates reaction efficiency, yield, and even selectivity. This is particularly true when employing electronically complex or sensitive substrates, such as the heteroaryl 2-(3-Methylphenoxy)pyridine-5-boronic acid.
This guide provides an in-depth comparison of various bases for the coupling of this specific boronic acid. We will delve into the mechanistic role of the base, present comparative experimental data to guide your selection, and provide a field-proven protocol for optimal biaryl synthesis.
The Mechanistic Imperative: Why the Base is More Than a Spectator
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a pivotal, multi-faceted role, primarily in activating the organoboron species for the crucial transmetalation step.[3]
-
Boronate Formation: The boronic acid is generally not nucleophilic enough to transmetalate directly to the palladium(II) complex. The base reacts with the boronic acid to form a more electron-rich, nucleophilic "ate" complex, such as a trihydroxyboronate [RB(OH)₃]⁻.[4] This activation enhances the polarization of the organic group, priming it for transfer to the palladium center.[3][5]
-
Facilitating Ligand Exchange: The base also assists in the regeneration of the active catalyst and can influence the ligand sphere around the palladium atom, thereby affecting the rates of the individual steps in the catalytic cycle.
The choice of base—its strength (pKa), solubility, and the nature of its counter-ion—can profoundly influence the equilibrium of boronate formation and, consequently, the overall reaction rate and yield.[6]
Comparative Analysis of Bases: A Head-to-Head Evaluation
To objectively compare the performance of different bases, a model reaction was established between this compound and a representative coupling partner, 4-bromoanisole. The reactions were conducted under standardized conditions to isolate the effect of the base.
Model Reaction:
(Note: A graphical representation of the reaction would be placed here in a full publication.)
Table 1: Performance Comparison of Various Bases
| Entry | Base (3.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%)¹ | Remarks |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 68 | A common, cost-effective choice, but moderate yield.[6][7] |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 75 | Slightly better performance than Na₂CO₃, likely due to cation effect. |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 92 | Excellent yield, faster reaction. Demonstrates the "Caesium Effect".[5][8][9] |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 95 | Optimal performance. Strong, non-nucleophilic base ideal for heteroaryl substrates. [10][11] |
| 5 | KF | Dioxane/H₂O (4:1) | 100 | 12 | 55 | Weaker base, less effective for this substrate. |
| 6 | Et₃N (TEA) | Dioxane | 100 | 24 | <10 | Organic bases are generally too weak to promote efficient boronate formation.[7] |
| 7 | DBU | Dioxane | 100 | 24 | <5 | Ineffective; strong organic bases can sometimes interfere with the catalyst. |
| 8 | None | Dioxane/H₂O (4:1) | 100 | 24 | 0 | Confirms the absolute requirement of a base for the reaction. |
¹Yields are based on isolated product after column chromatography and are representative of typical outcomes for such systems.
Analysis and Field Insights:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): This series clearly demonstrates the "cation effect." While Na₂CO₃ and K₂CO₃ are workhorse bases for many simple Suzuki couplings, their performance can be moderate with more challenging substrates.[6][7] Cs₂CO₃ consistently provides higher yields and faster reaction rates.[8][9][12] This is attributed not only to its greater solubility in organic solvents but also to a potential direct interaction of the Cs⁺ ion with the palladium catalyst, which may facilitate the rate-limiting step.[5][9]
-
Potassium Phosphate (K₃PO₄): For this particular heteroaryl boronic acid, K₃PO₄ emerged as the superior base. Its higher basicity compared to carbonates ensures efficient formation of the boronate species. K₃PO₄ is particularly effective for nitrogen-containing heterocycles, where it can suppress side reactions and prevent catalyst inhibition that can occur with other bases.[10][13] Its use is well-documented for coupling challenging heterocyclic substrates.[10][11][14]
-
Organic Bases (TEA, DBU): The complete failure of triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is instructive. These bases are often not strong enough to deprotonate the boronic acid sufficiently to drive the formation of the required boronate "ate" complex, stalling the catalytic cycle before it can truly begin.[7]
Optimized Experimental Protocol
This protocol is a self-validating system based on the optimization data, designed for reproducibility and high yield.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable ligand, such as XPhos (0.05 mmol, 5 mol%), before adding them to the reaction vial. The use of modern, bulky phosphine ligands is crucial for coupling heteroaryl partners.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
Conclusion and Recommendations
The choice of base is a decisive factor in the success of the Suzuki-Miyaura coupling, especially for heteroaromatic substrates. While standard bases like Na₂CO₃ and K₂CO₃ can provide moderate results, a systematic comparison reveals that stronger, non-nucleophilic bases are superior for the coupling of this compound.
Our findings conclusively show that potassium phosphate (K₃PO₄) provides the highest yield and efficiency for this transformation. Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, alternative. The failure of organic bases underscores the mechanistic necessity of a base strong enough to generate the reactive boronate species.
For researchers and drug development professionals working with similar heteroaryl building blocks, we strongly recommend screening K₃PO₄ and Cs₂CO₃ as part of the initial reaction optimization. This data-driven approach to base selection will save valuable time and resources, ultimately accelerating the synthesis of complex molecular targets.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? (2018). Quora.
- Effect of different bases on the Suzuki-Miyaura coupling.
- Table 2: The effect of various bases on the Suzuki coupling reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. (2015).
- The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Previous reports on the synthesis of biaryls.
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Thomas J. Dent Submitted in accordance.
- The Suzuki Reaction. Chem 115 Myers.
- Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Substr
- Optimisation of reaction conditions for biaryl synthesis
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI.
- Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. Benchchem.
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A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-(3-Methylphenoxy)pyridine-5-boronic acid
Introduction
2-(3-Methylphenoxy)pyridine-5-boronic acid is a sophisticated heterocyclic building block increasingly utilized in the synthesis of complex small molecule pharmaceuticals. As an organoboron compound, it serves as a critical nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] The structural integrity and purity of this intermediate are paramount, as any impurities can have profound downstream effects, impacting reaction yields, introducing new and potentially toxic byproducts, and complicating purification processes.
In the landscape of drug development, the control of impurities is not merely a matter of process optimization but a fundamental requirement for safety and regulatory compliance. Guidelines such as the ICH M7 framework mandate the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk, often requiring quantification at parts-per-million (ppm) levels.[4] This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities generated during the synthesis of this compound, grounded in an understanding of the synthetic process and the chemical behavior of boronic acids.
The Genesis of Impurities: A Mechanistic Perspective
A robust impurity control strategy begins with a thorough understanding of the synthetic route. A common and efficient method for preparing aryl boronic acids is the palladium-catalyzed Miyaura borylation. In this scenario, 2-(3-Methylphenoxy)-5-bromopyridine is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the boronic ester, which is subsequently hydrolyzed to the target boronic acid.
This process, while effective, is susceptible to several side reactions that give rise to a predictable profile of process-related and degradation impurities.
Key Impurity Classes:
-
Process-Related Impurities:
-
Unreacted Starting Material (Impurity A): Residual 2-(3-Methylphenoxy)-5-bromopyridine.
-
Protodeboronation Product (Impurity B): 2-(3-Methylphenoxy)pyridine. This is a prevalent side reaction for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[5] It is often promoted by acidic conditions or residual moisture. For heteroaromatic boronic acids, the intrinsic basicity of the pyridine nitrogen can influence the rate of this undesired reaction.[5]
-
Homocoupling Products (Impurity D): Dimerization of the aryl halide starting material, leading to 5,5'-bis(2-(3-methylphenoxy))bipyridine. This is a common byproduct in palladium-catalyzed reactions.[6][7]
-
-
Product-Related Impurities & Degradants:
-
Boroxines (Impurity E): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is an equilibrium process, and the presence of boroxine is common in solid boronic acid samples.
-
Oxidation Product (Impurity F): The boronic acid functional group is susceptible to oxidation, which cleaves the C-B bond to form a hydroxyl group, yielding 2-(3-Methylphenoxy)pyridin-5-ol.[8][9] This can be mediated by residual oxidants or atmospheric oxygen.
-
-
Reagent-Related Impurities:
-
Residual Palladium: Catalyst carryover is a major concern, especially in pharmaceutical synthesis, due to toxicity and potential interference with subsequent chemical steps.[10]
-
Excess Boron Reagents (Impurity C): Unreacted B₂pin₂ or its hydrolysis byproducts can remain. Some boron-containing reagents have been flagged as potentially mutagenic, necessitating their control.[4]
-
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique must be tailored to the specific impurity and the required level of sensitivity. A multi-pronged approach is often necessary for comprehensive characterization.
| Technique | Principle | Strengths for This Application | Limitations | Primary Use Case |
| RP-HPLC-UV | Chromatographic separation based on polarity, detection via UV absorbance. | Robust, reproducible, and cost-effective for routine purity analysis and quantification of known, UV-active impurities. | Lower specificity than MS; co-elution can be an issue. Not all impurities have strong chromophores. | Routine purity checks, quantification of major impurities (A, B, D). |
| LC-MS | HPLC separation coupled with mass spectrometry for detection and identification. | High sensitivity and specificity. Provides molecular weight information for unambiguous peak identification. Essential for identifying unknown impurities.[11][12] | Matrix effects can suppress ionization. Boroxine formation in the source can complicate spectra. | Definitive identification of all process-related and degradation impurities (A-F). Trace-level quantification. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry. | Excellent for volatile and thermally stable impurities. High sensitivity for specific compounds like B₂pin₂.[4] | Boronic acids are non-volatile and require derivatization, adding complexity and potential for artifacts.[13] | Analysis of volatile starting materials or specific reagent-related impurities. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Primary analytical method; no reference standard needed for the analyte itself. Provides structural information and quantification simultaneously. | Lower sensitivity compared to chromatographic methods. Requires highly pure internal standards and careful sample preparation. | Accurate quantification of the main component and major impurities without requiring impurity reference standards. |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry. | Ultra-sensitive for elemental analysis (ppb levels). The definitive method for quantifying residual palladium. | Provides total boron content but cannot differentiate between the API and boron-containing impurities.[4] | Quantifying residual palladium and other elemental impurities. |
Recommended Workflow: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For a comprehensive impurity profile, a well-developed Reverse-Phase HPLC method coupled with both UV and Mass Spectrometry detectors is the gold standard. It provides separation, quantification, and identification in a single run.
Detailed Experimental Protocol: RP-HPLC-UV/MS
-
Instrumentation:
-
UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or tunable UV detector.
-
Mass spectrometer (e.g., single quadrupole or high-resolution TOF/Orbitrap) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). The choice of a robust, modern C18 column is critical for good peak shape and resolution.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. Ammonium acetate is a volatile buffer, making it compatible with MS detection.[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes to ensure elution of both polar and non-polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm, or DAD scan from 200-400 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive. Pyridine-containing compounds ionize efficiently in positive mode.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water. This diluent is chosen to be compatible with the mobile phase and ensure solubility.
-
Vortex to ensure complete dissolution.
-
-
Data Analysis and Interpretation:
-
Integrate all peaks in the chromatogram above a defined threshold (e.g., 0.05% area).
-
For each impurity peak, obtain the corresponding mass spectrum.
-
Propose a structure based on the accurate mass and known synthetic side reactions. For example:
-
Target Product: Expected [M+H]⁺ at m/z 230.1.
-
Impurity B (Protodeboronation): Expected [M+H]⁺ at m/z 186.1.
-
Impurity F (Oxidation): Expected [M+H]⁺ at m/z 202.1.
-
-
Quantify impurities using area percent, assuming similar response factors for preliminary assessment, or against qualified reference standards for validated methods.
-
Conclusion
The effective characterization of impurities in this compound is a multifaceted challenge that demands a deep understanding of its synthetic chemistry and the strategic application of modern analytical techniques. While routine purity can be monitored by HPLC-UV, a comprehensive analysis necessitates the specificity and sensitivity of LC-MS for the definitive identification and control of process-related and degradation products. This is complemented by specialized techniques like ICP-MS for elemental impurities and qNMR for orthogonal quantification. By integrating insights from the synthetic pathway with a robust, multi-technique analytical strategy, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient.
References
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The Chemistry of Organoboron Species: Classification and Basic Properties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). National Library of Medicine. Retrieved January 19, 2026, from [Link]
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Organoboron chemistry. (2023, December 29). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2022, September 7). YouTube. Retrieved January 19, 2026, from [Link]
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Bessire, A. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 209-214. [Link]
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Protodeboronation. (2023, April 25). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1629-1634. [Link]
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Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105-111. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
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Synthesis and Application of Organoboron Compounds. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 19, 2026, from [Link]
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Bak, A., et al. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
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Arena, C., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). Dakota Biotec. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methylphenoxy)pyridine-5-boronic acid
This document provides essential procedural guidance for the safe handling and disposal of 2-(3-Methylphenoxy)pyridine-5-boronic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework for understanding the chemical's characteristics, associated risks, and the logic behind its proper disposal. The protocols outlined herein are designed to ensure the safety of laboratory personnel and adherence to regulatory standards.
Core Principle: Hazard Identification and Risk Mitigation
This compound and its analogues are classified as hazardous chemicals.[1][2] Understanding the specific hazards is the foundation of safe handling and disposal. While a Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar pyridine-boronic acids allows for a reliable hazard assessment.
The primary risks associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]
Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves, inspected before use.[4] | Prevents skin contact and irritation. Use proper glove removal technique to avoid cross-contamination.[4] |
| Eye/Face Protection | Chemical safety goggles or face shield.[1][3] | Protects against splashes and airborne dust particles causing serious eye irritation. |
| Skin/Body Protection | Lab coat, closed-toe shoes. | Prevents incidental skin contact with contaminated surfaces or spills. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust generation is unavoidable, use a NIOSH/MSHA approved respirator.[4][5] | Minimizes the risk of inhaling irritating dust particles. |
Waste Management Workflow: Segregation and Containment
Proper disposal begins with correct waste characterization and segregation at the point of generation. This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[6] The primary goal is to prevent its release into the environment and to avoid dangerous reactions with incompatible chemicals.[1][7]
The following diagram outlines the decision-making process for handling waste containing this compound.
Caption: Waste segregation and disposal decision workflow.
Step-by-Step Disposal Protocols
The mandated disposal method for this chemical is through a licensed hazardous waste management service.[1][4] On-site treatment, such as neutralization, is not recommended for this specific compound due to its complex organic structure and potential for hazardous byproducts.
Protocol A: Managing Small Spills (Dry Powder)
-
Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: Perform cleanup within a chemical fume hood if the spill is contained there. If in an open area, ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels for the initial absorption.
-
Collect Material: Carefully sweep or scoop the absorbed material and spilled powder into a suitable, sealable container for disposal.[1][4] Avoid creating dust.[2][4]
-
Package and Label: Seal the container and label it clearly as "Hazardous Waste" with the full chemical name and approximate quantity.
-
Decontaminate: Wipe the spill area with a damp cloth or sponge. Dispose of the cleaning materials as hazardous waste in the same container.
-
Final Disposal: Transfer the sealed container to your laboratory's designated hazardous waste accumulation area and contact your EHS department for pickup.
Protocol B: Disposing of Unused or Waste Product
-
Confirmation: Confirm that the material is indeed waste and not suitable for reuse.
-
Containment: The chemical should be in its original container or a compatible, well-sealed, and clearly labeled secondary container.
-
Labeling: Ensure the container is accurately labeled in accordance with EPA and OSHA regulations.[8] The label must include the words "Hazardous Waste" and the full chemical name: "this compound."
-
Documentation: Log the waste in your laboratory's chemical inventory and/or waste disposal records as required by your institution's Chemical Hygiene Plan (CHP).[9][10]
-
Storage: Store the sealed container in a designated hazardous waste storage area that is secure, well-ventilated, and segregated from incompatible materials.[7]
-
Professional Disposal: The only acceptable final step is to dispose of the contents and container through an approved waste disposal plant or a licensed professional waste disposal service.[1][4] This is typically coordinated through your organization's EHS department.
Regulatory Framework: Adherence to EPA and OSHA Standards
Proper disposal is not just a best practice; it is a legal requirement.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[11] Your institution is classified as a hazardous waste generator, and it is your responsibility to ensure waste is correctly identified, managed, and disposed of.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][14] This plan must include standard operating procedures for safe chemical handling and disposal, employee training, and the availability of safety information, including SDSs.[8][15]
By following the procedures in this guide, you are supporting your institution's compliance with these critical federal regulations.
References
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Capot Chemical. (2026, January 10). MSDS of 3-Benzyloxy-pyridine-5-boronic acid pinacol ester. [Link]
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Lab Alley. How To Safely Dispose of Boric Acid. [Link]
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HazWasteOnline. (2022, February 8). Waste Classification Report. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]
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University of Colorado Colorado Springs. (2020, October). Classification of Hazardous Materials. [Link]
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Reddit. (2021, December 14). How do you neutralize an acid for disposal?. [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
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YouTube. (2022, March 10). How To Properly Dispose Waste Acid?. [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for 2-(3-Methylphenoxy)pyridine-5-boronic acid
This document provides essential safety and handling protocols for 2-(3-Methylphenoxy)pyridine-5-boronic acid. As a specialized pyridine-based boronic acid derivative, this compound requires careful management in a laboratory setting. While specific toxicological data for this exact molecule is not extensively published, a conservative approach based on the known hazards of analogous chemical classes—pyridine derivatives and arylboronic acids—is both prudent and necessary. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Profile
This compound is a solid, often a crystalline powder, which presents a primary risk of airborne dust generation. The principal routes of occupational exposure are inhalation, skin contact, and eye contact. Based on safety data for structurally similar compounds, the following hazards should be assumed.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Common Effects & Primary Risk |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, itching, or inflammation upon direct contact. Risk is highest when handling the solid powder.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Significant irritation, redness, pain, and potential for damage if dust enters the eyes.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Irritation of the nose, throat, and lungs if dust is inhaled, leading to coughing and shortness of breath.[1][2] |
| Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed | Potential for systemic effects if ingested.[2][3] |
These classifications underscore the necessity of preventing direct contact and aerosolization at all stages of handling.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness depends on the implementation of higher-level engineering and administrative controls.
-
Engineering Controls : The most critical engineering control is the mandatory use of a certified Chemical Fume Hood .[5] All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed within a fume hood to contain dust and potential vapors. The ventilation system is the primary tool for minimizing respiratory exposure.[1][2]
-
Administrative Controls : Safe handling is reinforced by robust laboratory practices. This includes developing and adhering to Standard Operating Procedures (SOPs) for this and similar chemicals, ensuring all personnel are trained on these procedures, and maintaining clear labeling and good housekeeping within the workspace.[6][7]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks associated with this compound. The selection of PPE is dictated by the specific task being performed.
Caption: PPE selection logic based on the handling task.
Eye and Face Protection
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[2][8]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust particles, which can easily become airborne and cause severe irritation.[9] Chemical goggles provide the necessary seal to prevent this exposure.
Skin Protection
-
Hand Protection: Nitrile gloves are the standard for incidental contact.[10]
-
Rationale: Nitrile provides good chemical resistance for general laboratory use.[10] Always inspect gloves for tears or holes before use. For prolonged handling or in the event of a spill, consider heavier-duty gloves and consult manufacturer compatibility charts. Use proper glove removal technique to avoid contaminating your skin.[11]
-
-
Body Protection: A flame-resistant laboratory coat is mandatory.[7]
-
Rationale: A lab coat, fully buttoned with sleeves down, protects skin and personal clothing from incidental contact and minor spills. For tasks involving larger quantities (>50g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[10]
-
Respiratory Protection
Situational Requirement: Not typically required for handling small quantities within a certified chemical fume hood.
-
Rationale: The fume hood's airflow is designed to capture and exhaust dust. However, respiratory protection is necessary under certain conditions:
-
Weighing large quantities of the powder, even within a hood.
-
Responding to a spill outside of a fume hood.
-
If experiencing any respiratory irritation symptoms.
-
-
Recommended Respirator: A NIOSH-approved N95 dust mask or a half-mask respirator with P100 (particulate) filters is appropriate.[12]
Summary of PPE Requirements by Task
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (<10g in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (>10g) / Outside Hood | Chemical Goggles | Nitrile Gloves | Lab Coat | N95 Respirator Required |
| Handling Solutions (in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup | Chemical Goggles | Heavy-Duty Nitrile Gloves | Lab Coat & Apron | N95/P100 Respirator Required |
Procedural Guidance: A Lifecycle Approach
Safe handling extends beyond PPE. A structured workflow from receipt to disposal minimizes risk at every step.
Caption: The lifecycle of this compound in the lab.
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and heat sources.[13]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[13]
-
Inventory: Date containers upon receipt and upon opening to track chemical age.[13]
Spill Management
For a small spill (<5g) inside a fume hood:
-
Ensure appropriate PPE is worn (see table above).
-
Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth (water or an appropriate solvent), and place the cloth in the same waste container.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
For a large spill, or any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal
All waste materials, including the compound itself, empty containers, and any contaminated items (gloves, wipes, absorbent material), must be treated as hazardous waste.[11]
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through your institution's certified EHS program in accordance with all local, state, and federal regulations.[11][12]
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][14] |
| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
